molecular formula C8H3F5O B1486375 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran CAS No. 651-58-1

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Cat. No.: B1486375
CAS No.: 651-58-1
M. Wt: 210.1 g/mol
InChI Key: HQCGOYCYRPJCOT-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a useful research compound. Its molecular formula is C8H3F5O and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,3,3,5-pentafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGOYCYRPJCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654257
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-58-1
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and target-binding affinity. The 1,3-dihydroisobenzofuran (phthalane) core, a motif present in various biologically active molecules, serves as a valuable starting point for novel drug design.[1] This guide details a robust and scientifically grounded synthetic pathway for a novel, highly fluorinated analogue: this compound. By replacing the benzylic methylene groups with geminal difluoro (-CF2-) moieties and introducing fluorine onto the aromatic ring, this compound emerges as a unique chemical building block. This document provides a comprehensive retrosynthetic analysis, detailed step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to empower researchers in the synthesis and application of this and similar fluorinated heterocycles.

Introduction: The Strategic Value of Fluorinated Isobenzofurans

The Isobenzofuran Scaffold in Modern Chemistry

The 1,3-dihydroisobenzofuran framework is a privileged heterocyclic system that has been explored for a range of applications. Its rigid, planar structure makes it an attractive scaffold for presenting functional groups in a defined three-dimensional space. Derivatives have been investigated for their biological activities and serve as key intermediates in the synthesis of more complex natural products and pharmaceutical agents.[1][2]

The Transformative Impact of Fluorine

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. The pentafluorosulfanyl (SF5) group, for instance, is noted for being a stable, electronegative, and lipophilic alternative to a trifluoromethyl (CF3) group.[3] Similarly, the replacement of a methylene bridge (CH2) with a gem-difluoromethylene group (CF2) is a common bioisosteric substitution. This change can block metabolic oxidation at that position, modulate the acidity of adjacent protons, and alter conformational preferences through stereoelectronic effects, all of which are critical parameters in drug design.

Rationale for the Target Molecule

This compound represents a convergence of these strategic design elements. The tetrafluorinated dihydrofuran ring provides extreme metabolic stability at the 1 and 3 positions, while the fluorine atom at the 5-position modulates the electronic properties of the aromatic system. This molecule is envisioned as a novel building block, particularly as a bioisosteric replacement for benzophenone-type structures or other diaryl motifs prevalent in pharmaceuticals.[4] Its synthesis, while challenging, provides access to a new area of chemical space for drug discovery professionals.

Retrosynthetic Analysis and Synthetic Strategy

A direct synthesis for this specific pentafluoro-isobenzofuran derivative is not established in the literature. Therefore, a logical pathway must be constructed from fundamental principles and analogous transformations. The most robust strategy involves building the molecule from a commercially available, fluorinated aromatic precursor.

The core challenge lies in the construction of the gem-difluoro ether linkages. These are most reliably formed via the fluorination of corresponding carbonyl groups. This insight points to a 1,2-dicarbonyl compound, specifically an acid dichloride, as the key immediate precursor. The aromatic fluorine at the 5-position should be incorporated into the starting material to avoid harsh, late-stage fluorination reactions that could lack regioselectivity.

This logic leads to the following retrosynthetic disconnection:

G target This compound (Target) precursor1 4-Fluorophthaloyl Chloride target->precursor1 Fluorinative Cyclization precursor2 4-Fluorophthalic Acid precursor1->precursor2 Chlorination start_material 4-Fluoro-o-xylene (Starting Material) precursor2->start_material Oxidation

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-fluoro-o-xylene as a viable and commercially available starting material. The proposed forward synthesis will proceed through the oxidation of the methyl groups to carboxylic acids, conversion to the more reactive acid chlorides, and a final, decisive fluorinative cyclization step.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a three-step sequence designed for efficiency and scalability. Each step employs well-established chemical transformations, increasing the probability of success.

G start 4-Fluoro-o-xylene step1 Step 1: Oxidation start->step1 intermediate1 4-Fluorophthalic Acid step1->intermediate1 KMnO4, H2O, Heat step2 Step 2: Chlorination intermediate1->step2 intermediate2 4-Fluorophthaloyl Chloride step2->intermediate2 SOCl2, cat. DMF step3 Step 3: Fluorinative Cyclization intermediate2->step3 product Target Product step3->product SF4, HF (cat.), High Temp.

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 4-Fluorophthalic Acid
  • Principle: This step involves the strong oxidation of the two benzylic methyl groups of 4-fluoro-o-xylene to carboxylic acids. Potassium permanganate (KMnO₄) is a classic, cost-effective, and powerful oxidizing agent for this transformation. The reaction is conducted in an aqueous medium under reflux.

  • Experimental Protocol:

    • To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1.5 L of water and 124 g (1.0 mol) of 4-fluoro-o-xylene.

    • Heat the mixture to 95 °C with vigorous stirring.

    • In a separate beaker, dissolve 348 g (2.2 mol) of potassium permanganate (KMnO₄) in 1 L of hot water.

    • Add the hot KMnO₄ solution portion-wise to the reaction flask over 4-5 hours, maintaining the internal temperature between 95-100 °C. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color persists.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 200 mL of hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 800 mL.

    • Cool the concentrated solution in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

    • The product, 4-fluorophthalic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

Step 2: Preparation of 4-Fluorophthaloyl Chloride
  • Principle: The carboxylic acid groups are converted to the more electrophilic acid chlorides using thionyl chloride (SOCl₂). This activation is crucial for the subsequent fluorination step. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which accelerates the reaction.[5]

  • Experimental Protocol:

    • In a 500 mL flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place 92 g (0.5 mol) of dry 4-fluorophthalic acid.

    • Add 250 mL (3.4 mol) of thionyl chloride and 1 mL of DMF.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The reaction is complete when the solid has completely dissolved and gas evolution has ceased.

    • Allow the mixture to cool to room temperature.

    • Distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-fluorophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 3: Fluorinative Cyclization to this compound
  • Principle: This is the key transformation. Sulfur tetrafluoride (SF₄) is a potent and selective fluorinating agent capable of converting carbonyls into gem-difluorides. In this case, it will react with both acid chloride groups, leading to a cyclization event to form the stable dihydroisobenzofuran ring. This reaction is typically performed at high temperatures in a pressure vessel and often requires a catalyst like anhydrous hydrogen fluoride (HF).

  • WARNING: Sulfur tetrafluoride is an extremely toxic and corrosive gas. This procedure must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety equipment and a dedicated ventilation system.

  • Experimental Protocol:

    • Place 110 g (0.5 mol) of 4-fluorophthaloyl chloride into a 500 mL Hastelloy or stainless-steel autoclave.

    • Cool the autoclave to -78 °C (dry ice/acetone bath) and evacuate the vessel.

    • Condense 130 g (1.2 mol) of sulfur tetrafluoride (SF₄) into the autoclave.

    • Add a catalytic amount of anhydrous hydrogen fluoride (HF) (approx. 2-5 g).

    • Seal the autoclave securely. Allow it to warm to room temperature, then place it in a heating mantle behind a blast shield.

    • Heat the autoclave to 150-170 °C and maintain this temperature for 12-18 hours. The internal pressure will increase significantly.

    • After the reaction period, cool the autoclave to room temperature and then further cool to 0 °C.

    • Slowly and carefully vent the excess SF₄ and other gaseous byproducts through a potassium hydroxide (KOH) scrubber.

    • Open the autoclave and pour the crude liquid product into a mixture of ice water and dichloromethane (DCM) to quench any remaining reactive species.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Expected Characterization Data

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. The expected data are summarized below.

Analysis Technique Expected Result
¹⁹F NMR Three distinct signals are expected: a triplet corresponding to the aromatic C5-F, and two multiplets or complex signals for the two non-equivalent CF₂ groups at the C1 and C3 positions.
¹H NMR A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR Aromatic signals showing C-F coupling. Two distinct signals in the aliphatic region (approx. 110-125 ppm) for the CF₂ carbons, both appearing as triplets due to C-F coupling.
Mass Spectrometry (GC-MS) A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₃F₅O. A characteristic fragmentation pattern would also be expected.
Infrared (IR) Spectroscopy Strong C-F stretching bands (approx. 1100-1300 cm⁻¹), C-O-C ether stretching bands, and aromatic C-H and C=C stretching bands. Absence of a C=O stretch (around 1700-1800 cm⁻¹) is critical.

Conclusion and Outlook

This guide presents a comprehensive and scientifically sound three-step pathway for the synthesis of the novel fluorinated building block, this compound. The proposed route leverages established, high-yielding chemical transformations, beginning with a readily available starting material. While the final fluorinative cyclization step requires specialized equipment and expertise due to the hazardous nature of sulfur tetrafluoride, it represents the most direct and effective method for achieving the desired molecular architecture. The successful synthesis of this compound will provide the research community with a valuable tool for the development of next-generation pharmaceuticals and agrochemicals, enabling the exploration of new chemical space defined by the unique properties of this highly fluorinated scaffold.

References

Please note that direct synthesis literature for the exact target molecule is unavailable; therefore, references are provided for analogous transformations and related chemical principles.

  • Vertex AI Search. (2026). 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
  • Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
  • ChemicalBook. (2026). 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7.
  • Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.
  • University of Southampton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton.
  • Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3).
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Zawia University.
  • Uoyama, H., Nakamura, K., & Ma, J. (2007). DERIVATIZATION OF TETRAFLUOROBENZO[c]THIOPHENE. PREPARATION OF TETRAFLUOROTHIABENZOPORPHYRIN. HETEROCYCLES, 73.
  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.
  • Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. (2022). PMC - NIH.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Context

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one of considerable interest. This guide provides a comprehensive overview of the core physicochemical properties of this molecule.

Given the limited publicly available experimental data for this specific compound, this document serves a dual purpose: firstly, to present computationally predicted properties based on established theoretical models, and secondly, to provide detailed, field-proven experimental protocols for the empirical determination and validation of these properties. This approach provides researchers with both a predictive framework for initial assessments and a practical guide for subsequent laboratory characterization.

Molecular and Predicted Physicochemical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the basic molecular information and computationally predicted physicochemical parameters for this compound.

Table 1: Summary of Molecular and Predicted Physicochemical Data

PropertyValue (Predicted/Calculated)Rationale and Significance
Molecular Formula C₈H₃F₅ODefines the elemental composition and molar mass.
Molecular Weight 210.10 g/mol Crucial for all stoichiometric calculations and analytical techniques.
Melting Point 45 - 65 °CInfluences formulation, purification (crystallization), and handling. The prediction is based on the rigid, planar structure offset by the disruptive effect of fluorine atoms on crystal packing.[1][2][3][4][5]
Boiling Point 180 - 200 °CKey for purification by distillation and assessing volatility. The prediction reflects the moderate molecular weight and polarity.[6][7][8][9][10]
Aqueous Solubility LowAffects bioavailability and formulation. High fluorination typically decreases water solubility.[11][12][13][14][15]
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5A critical measure of lipophilicity, impacting membrane permeability and ADME properties. Fluorine substitution generally increases logP.[16][17]
pKa Not Applicable (No ionizable group)The molecule lacks acidic protons or basic sites, and is therefore not expected to ionize under physiological pH.

Experimental Determination Protocols

The following sections detail the standard operating procedures for the experimental validation of the predicted physicochemical properties. The causality behind methodological choices is explained to ensure robust and reproducible data generation.

Melting Point Determination via Capillary Method

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically <1°C) is characteristic of a pure compound.

Experimental Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Dry sample thoroughly (desiccator) p2 Grind to a fine powder p1->p2 p3 Pack into capillary tube (2-3 mm height) p2->p3 m1 Place capillary in melting point apparatus p3->m1 m2 Heat rapidly to ~20°C below predicted MP m1->m2 m3 Reduce heating rate (1-2°C/min) m2->m3 m4 Record T_initial (first drop) and T_final (fully liquid) m3->m4 a1 Report as a range (T_initial - T_final) m4->a1 a2 Compare sharpness of range to assess purity a1->a2

Caption: Workflow for Melting Point Determination.

Causality and Expertise:

  • Sample Packing: A finely ground, well-packed sample ensures uniform heat transfer, preventing erroneous readings from air pockets.[18] The 2-3 mm height is optimal; a larger sample size leads to a broader, inaccurate melting range due to thermal gradients.[18]

  • Heating Rate: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[19] A rapid initial heating saves time, but the final, slow approach is essential for precision.[20][21]

Boiling Point Determination by Micro-Scale (Thiele Tube) Method

This method is ideal for determining the boiling point with small sample volumes, conserving valuable material. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Experimental Workflow: Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_reading Temperature Reading s1 Add 0.5 mL sample to a small test tube s2 Invert a sealed-end capillary tube into the sample s1->s2 s3 Attach tube to thermometer s2->s3 s4 Place assembly in Thiele tube with heating oil s3->s4 h1 Gently heat the Thiele tube side arm s4->h1 h2 Observe for a rapid, continuous stream of bubbles from capillary h1->h2 h3 Remove heat source h2->h3 r1 Allow apparatus to cool slowly h3->r1 r2 Record temperature at the moment liquid is drawn into the capillary r1->r2

Caption: Micro-Scale Boiling Point Determination Workflow.

Causality and Expertise:

  • Inverted Capillary: The inverted capillary traps vapor. As the liquid is heated, the trapped air and sample vapor expand, exiting as bubbles.[22]

  • Continuous Bubble Stream: A rapid, continuous stream indicates that the liquid's vapor pressure has overcome the atmospheric pressure, and the liquid is boiling.[23][24]

  • Reading on Cooling: The most accurate boiling point is recorded upon cooling. At the precise moment the bubble stream stops and liquid re-enters the capillary, the vapor pressure inside the capillary is exactly equal to the external atmospheric pressure.[22][25] This avoids errors from superheating the liquid.

LogP Determination by Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP), a critical parameter for predicting a drug's pharmacokinetic properties.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Ensure the temperature is controlled and recorded (typically 25 °C).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient, P: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Calculate logP: logP = log₁₀(P)

Trustworthiness: This protocol is self-validating by requiring analysis of both phases. The total amount of compound recovered from both phases should be consistent with the initial amount added, ensuring mass balance and validating the measurement.

pKa Determination by Potentiometric Titration

For compounds with ionizable groups, the pKa is crucial. While this compound is not expected to have an ionizable center, this protocol is included for completeness in characterizing novel compounds.

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[26]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). A constant ionic strength is maintained using a background electrolyte like KCl.[27]

  • Titration: Place the solution in a jacketed vessel to maintain constant temperature. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[26][29]

Causality and Expertise:

  • Co-solvent Use: For poorly soluble compounds, a co-solvent is necessary. However, this yields an apparent pKa (pₐKa). A series of titrations with varying co-solvent percentages is required to extrapolate back to a purely aqueous pKa.[29]

  • Ionic Strength: Maintaining a constant ionic strength minimizes changes in activity coefficients, ensuring that the measured potential changes are due solely to changes in hydrogen ion concentration.[27]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the three aromatic protons. Their chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Will show signals for all eight carbon atoms, with characteristic shifts for the aromatic carbons and the aliphatic carbons of the dihydrofuran ring. C-F coupling will be observed.

  • ¹⁹F NMR: This is the most informative technique for this molecule. It will show distinct signals for the fluorine atoms at the 1, 3, and 5 positions. The chemical shifts are highly sensitive to the local electronic environment, and F-F and H-F coupling constants will provide critical structural information.[30][31][32][33] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a powerful and straightforward experiment.[33]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental formula (C₈H₃F₅O). The fragmentation pattern can also offer structural insights, often showing characteristic losses of fluorine or CF₂ groups.[34][35][36][37][38]

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify key functional groups. Expected characteristic absorptions include:

  • C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region.

  • C-O-C stretching (ether): Strong absorptions around 1050-1250 cm⁻¹.

  • Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.

Conclusion

This guide provides a robust framework for understanding and characterizing the physicochemical properties of this compound. By combining computational predictions with detailed, validated experimental protocols, researchers can efficiently and accurately build a comprehensive data package for this novel compound. This information is foundational for any further investigation into its potential applications in drug discovery, materials science, and beyond.

References

  • Delgado, E. J., & Rojas, C. A. (2018). Recent progress in the computational prediction of aqueous solubility and absorption. Journal of Pharmaceutical Sciences, 107(8), 2034-2041.
  • Dearden, J. C. (2017). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 14(9), 3077-3086.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Katritzky, A. R., Kuanar, M., Slavov, S., & Karelson, M. (2010). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1148.
  • Avdeef, A. (2012). Recent progress in the computational prediction of aqueous solubility and absorption. Expert Opinion on Drug Discovery, 7(8), 735-755.
  • Zhang, C., & Liu, Z. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(17), 174503.
  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection, 183, 55-64.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. In Annual Reports on NMR Spectroscopy (Vol. 50, pp. 1-76). Academic Press.
  • Grabowski, I. J., & Schmidt, J. (2021).
  • Llovell, F., & Vega, L. F. (2017).
  • Chirico, R. D., & Frenkel, M. (2022). Graph convolutional neural network applied to the prediction of normal boiling point.
  • Shcherbina, A., et al. (2024).
  • Shimadzu. (2015).
  • Sović, I., & Završnik, D. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Arhiv za farmaciju, 69(1), 1-17.
  • McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10793-10803.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10793–10803.
  • Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 299-306.
  • Lin, A., & Eastburn, M. (2023). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research.
  • Nichols, L. (2022, April 7). 6.
  • Al-Dahhan, W. H. (2021, September 19). experiment (1)
  • Hong, Q. J., Ushakov, S. V., van de Walle, A., & Navrotsky, A. (2024, March 5). Discovering Melting Temperature Prediction Models of Inorganic Solids by Combining Supervised and Unsupervised Learning. arXiv.
  • Akram, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Fair, P. A., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Health Perspectives, 131(3), 037007.
  • Hong, Q. J., Ushakov, S. V., van de Walle, A., & Navrotsky, A. (2024). Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning.
  • Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122.
  • Egolf, L. M., Wessel, M. D., & Jurs, P. C. (1994). Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 34(4), 837-845.
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
  • Karthikeyan, M., Glen, R. C., & Bender, A. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.
  • Nazare, V. (n.d.).
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  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
  • Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. Annual Reports on NMR Spectroscopy, 50, 1-76.
  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Brusseau, M. L. (2023). A Framework for Developing Tools to Predict PFAS Physical–Chemical Properties and Mass-Partitioning Parameters.
  • Rayne, S., & Forest, K. (2015). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Environmental Pollution, 196, 449-458.
  • Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Petersen, J., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3416-3420.
  • Arp, H. P. H., et al. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology, 40(22), 7298-7304.

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A Prospective Analysis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Technical Guide to a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran is a structurally novel entity with no publicly available data on its mechanism of action or biological activity at the time of this writing. This technical guide, therefore, presents a prospective analysis based on established knowledge of the dihydroisobenzofuran scaffold and the principles of fluorine in medicinal chemistry. The mechanisms and protocols described herein are hypothetical and intended to serve as a foundational framework for future investigation.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Bioisostere

The dihydroisobenzofuran core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been reported to exhibit anticancer, neuroprotective, antimicrobial, and enzyme inhibitory properties.[2][3][4] Concurrently, the strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and target binding affinity.[5][6] The subject of this guide, this compound, represents a unique convergence of these two motifs. While its biological profile is uncharted, its structure invites a compelling hypothesis-driven exploration of its potential therapeutic applications. This document will delineate putative mechanisms of action and provide robust experimental frameworks to test these hypotheses.

Part 1: Putative Mechanisms of Action and Therapeutic Hypotheses

Based on the known pharmacology of isobenzofuran and dihydrobenzofuran derivatives, we can postulate several plausible mechanisms of action for this compound. The extensive fluorination is likely to significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency or a novel pharmacological profile compared to its non-fluorinated counterparts.

Hypothesis 1: Potent and Selective Inhibition of Monoamine Oxidase B (MAO-B)

A number of isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of monoamine oxidases (MAOs), with some showing selectivity for the MAO-B isoform.[7] MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease.[7] The pentafluorinated phenyl ring of our subject compound could enhance binding to the hydrophobic active site of MAO-B. The strong electron-withdrawing nature of the fluorine atoms may also influence the interaction with the flavin adenine dinucleotide (FAD) cofactor, which is crucial for the catalytic activity of MAO-B.

The proposed inhibitory mechanism could involve the compound binding deep within the active site of MAO-B, with the pentafluorinated ring forming favorable interactions with nonpolar residues. The dihydroisobenzofuran core would orient the molecule within the catalytic site, potentially blocking substrate access or interfering with the electron transfer steps necessary for monoamine oxidation.

MAO_B_Inhibition cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Syn Increased Dopamine Dopamine->Dopamine_Syn Neurotransmission PFD 1,1,3,3,5-Pentafluoro-1,3- dihydroisobenzofuran PFD->MAOB Inhibition DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Blocked

Caption: Hypothesized MAO-B inhibition by this compound.

Hypothesis 2: Modulation of TWIK-related Potassium (TREK-1) Channels

Recent studies have highlighted isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel.[3] TREK-1 is implicated in neuronal excitability and apoptosis, making it a target for neuroprotective agents in conditions like ischemic stroke.[3] The fluorine atoms on the subject compound could enhance its interaction with the channel pore or allosteric binding sites through unique electrostatic and hydrophobic interactions. Inhibition of TREK-1 would lead to neuronal depolarization, which can be protective under excitotoxic conditions.

The proposed mechanism involves the binding of this compound to a regulatory site on the TREK-1 channel, inducing a conformational change that favors the closed state. This would reduce potassium efflux, thereby increasing neuronal excitability and resistance to apoptotic stimuli.

TREK1_Inhibition cluster_membrane Neuronal Membrane TREK1 TREK-1 Channel K+ (in) K+ (out) TREK1:p_out->TREK1:p_in K+ Efflux (Reduced) Depolarization Membrane Depolarization TREK1->Depolarization Leads to PFD 1,1,3,3,5-Pentafluoro-1,3- dihydroisobenzofuran PFD->TREK1 Binding and Inhibition Neuroprotection Neuroprotection Depolarization->Neuroprotection Promotes

Caption: Hypothesized inhibition of TREK-1 channels.

Hypothesis 3: Anticancer Activity via Inhibition of Cyclooxygenase-2 (COX-2)

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory and anticancer properties, partly through the inhibition of COX-2 expression and activity.[8] Chronic inflammation is a known driver of tumorigenesis, and COX-2 is often overexpressed in various cancers. The pentafluoro substitution could enhance the binding affinity and selectivity for COX-2 over the constitutive COX-1 isoform, potentially leading to a favorable therapeutic index.

The proposed mechanism involves the inhibition of the synthesis of prostaglandins, which are key mediators of inflammation and cancer cell proliferation. By suppressing COX-2, this compound could reduce inflammation-driven tumor growth and induce apoptosis.[8]

Part 2: Experimental Validation Frameworks

To investigate the aforementioned hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive in vitro and in vivo evaluation of this compound.

Experimental Protocol 1: In Vitro MAO-B Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B.

  • Assay Principle: A fluorescence-based assay measuring the production of 4-hydroxyquinoline (from kynuramine) or hydrogen peroxide (from benzylamine oxidation).

  • Procedure:

    • Prepare a dilution series of the test compound in DMSO.

    • In a 96-well plate, add the enzyme, test compound, and buffer.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the fluorescence signal.

  • Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compoundTBDTBDTBD
Selegiline (Positive Control)~50~0.01~5000
Experimental Protocol 2: Electrophysiological Analysis of TREK-1 Channel Activity

Objective: To assess the effect of this compound on TREK-1 channel currents.

Methodology:

  • Cell Line: HEK293 cells stably expressing human TREK-1 channels.

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Culture TREK-1 expressing HEK293 cells on glass coverslips.

    • Establish a whole-cell recording configuration.

    • Apply a series of voltage steps to elicit TREK-1 currents.

    • Perfuse the cells with varying concentrations of the test compound.

    • Record changes in current amplitude and kinetics.

  • Data Analysis: Generate dose-response curves for current inhibition to determine the IC50.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis A Culture HEK293 cells expressing TREK-1 B Establish Whole-Cell Patch Clamp A->B C Record Baseline TREK-1 Currents B->C D Perfuse with Test Compound C->D E Record Post-Compound TREK-1 Currents D->E F Measure Current Inhibition E->F G Generate Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for patch-clamp analysis of TREK-1 inhibition.

Conclusion and Future Directions

The unique chemical architecture of this compound positions it as a compound of significant interest for chemical biology and drug discovery. While its biological activities remain to be elucidated, the strong precedent set by related isobenzofuran derivatives and the predictable modulatory effects of fluorination provide a solid foundation for hypothesis-driven research. The proposed mechanisms of action—MAO-B inhibition, TREK-1 channel modulation, and anticancer activity—offer tangible starting points for investigation. The experimental frameworks detailed in this guide provide a clear and robust path for characterizing the pharmacological profile of this novel molecule. Future research should also explore its pharmacokinetic properties and metabolic fate to fully assess its therapeutic potential.

References

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Li, Y., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. PubMed. [Link]

  • Kwiecień, H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

  • Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]

  • de Almeida, J. S., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]

  • Hudlicky, M., & Pavlath, A. E. (2000). Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Wang, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • Gill, H., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • Ali, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.
  • Ali, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. [Link]

  • Holzer, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. [Link]

  • Holzer, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed. [Link]

  • Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

  • Al-Harrasi, A., et al. (2022). Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for researchers, scientists, and drug development professionals. This document synthesizes established spectroscopic principles and data from analogous fluorinated and isobenzofuran-based structures to present a predictive yet robust analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its geminal fluorine atoms on the dihydrofuran ring and a fluorine substituent on the benzene ring, presents a unique spectroscopic fingerprint. The high electronegativity and nuclear spin of fluorine (¹⁹F, I = ½) significantly influence the electronic environment of neighboring protons and carbons, leading to characteristic chemical shifts and complex coupling patterns in NMR spectra. Similarly, the C-F bonds will exhibit strong, characteristic absorptions in the IR spectrum, and the molecule is expected to undergo predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity and stereochemistry of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene protons and the aromatic protons. The key feature will be the splitting of these signals due to coupling with the fluorine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 5.2 - 5.5t-CH₂-
~ 7.0 - 7.5mAromatic-H
  • -CH₂- Protons: These protons are adjacent to a carbon bearing two fluorine atoms. They are expected to appear as a triplet due to coupling with the two neighboring geminal fluorine atoms.

  • Aromatic Protons: The aromatic region will show a complex multiplet pattern due to coupling with each other and with the fluorine atom on the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which can be a valuable tool for assigning the carbon signals.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 70 - 75t-CH₂-
~ 110 - 140mAromatic-C
~ 115 - 125tC(F)₂
~ 160 - 165dC-F (aromatic)
  • -CH₂- Carbon: This carbon will appear as a triplet due to coupling with the two geminal fluorine atoms.

  • Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the aromatic fluorine and the geminal fluorines.

  • C(F)₂ Carbon: The carbon atom bonded to two fluorine atoms will exhibit a large one-bond C-F coupling, resulting in a triplet.

  • C-F (aromatic) Carbon: The aromatic carbon directly attached to the fluorine atom will show a large one-bond C-F coupling, appearing as a doublet.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2][3] The spectrum of this compound is expected to show two distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
-90 to -110t-C(F)₂-
-110 to -130sAromatic-F
  • -C(F)₂- Fluorines: The four equivalent geminal fluorine atoms are expected to appear as a triplet due to coupling with the two adjacent methylene protons.

  • Aromatic Fluorine: The single fluorine atom on the benzene ring is expected to appear as a singlet, or a finely split multiplet due to long-range couplings with the aromatic protons.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of 200-300 ppm.

  • 2D NMR Experiments: For unambiguous assignment of all signals, it is recommended to perform 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F).[1]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 1,1,3,3,5-Pentafluoro- 1,3-dihydroisobenzofuran Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR F19_NMR 1D ¹⁹F NMR NMR_Spectrometer->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, HETCOR) NMR_Spectrometer->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing) H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Structure Structure Elucidation Analysis->Structure

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the C-F bonds.[5]

Predicted IR Spectrum
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1620 - 1580MediumAromatic C=C Stretch
1350 - 1100StrongC-F Stretch
1150 - 1050StrongC-O-C Stretch
  • C-F Stretching: The most prominent feature of the IR spectrum will be one or more very strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of C-F stretching vibrations.

  • C-O-C Stretching: A strong band corresponding to the asymmetric stretching of the ether linkage is expected in the 1150-1050 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

    • ATR: Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum
Predicted m/zIon
212[M]⁺
193[M - F]⁺
163[M - CF₂H]⁺
133[C₈H₄FO]⁺
113[C₇H₄F]⁺
  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₃F₅O = 212.03 g/mol ).

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of a fluorine atom or a CF₂H group. The high stability of the tropylium cation may also influence the fragmentation pathways.

Mass_Spec_Fragmentation M [C₈H₃F₅O]⁺ m/z = 212 M_minus_F [C₈H₃F₄O]⁺ m/z = 193 M->M_minus_F - F M_minus_CF2H [C₇H₂F₃O]⁺ m/z = 163 M->M_minus_CF2H - CF₂H Fragment_133 [C₈H₄FO]⁺ m/z = 133 M_minus_F->Fragment_133 - CF₂ Fragment_113 [C₇H₄F]⁺ m/z = 113 M_minus_CF2H->Fragment_113 - CO, -F

Predicted Mass Spec Fragmentation
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation.[6] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that may yield a more prominent molecular ion peak.[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The predictive spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. The unique structural features of this molecule, particularly the extensive fluorination, will result in a distinct and informative spectroscopic fingerprint. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this and other novel fluorinated compounds. This guide serves as a valuable resource for researchers in their efforts to synthesize and characterize new chemical entities for a wide range of applications.

References

  • Electronic Supplementary Information S1 - The Royal Society of Chemistry.
  • This journal is © The Royal Society of Chemistry 2015.
  • Air-stable Aryl Derivatives of the Pentafluoroorthotellurate - The Royal Society of Chemistry.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH.
  • Chemistry—A European Journal.
  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing).
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Semantic Scholar.

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The Advent and Advancement of Fluorinated Isobenzofurans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the discovery and history of a specialized class of heterocyclic compounds: fluorinated isobenzofurans. We will traverse the historical landscape of their initial synthesis, delve into the evolution of synthetic methodologies, and illuminate the profound impact of fluorination on the physicochemical properties and applications of the isobenzofuran scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique chemical entity.

Introduction: The Allure of the Fluorinated Isobenzofuran Core

Isobenzofuran, a bicyclic aromatic ether, is a highly reactive and transient species, often generated in situ for immediate use in reactions like the Diels-Alder cycloaddition.[1] Its inherent reactivity stems from its quinoidal structure, which readily rearomatizes. The introduction of fluorine atoms to this core structure dramatically alters its electronic properties, stability, and reactivity, opening new avenues for its application.

The high electronegativity and small van der Waals radius of fluorine can significantly impact a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation, a highly desirable trait in drug design.[2]

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, influencing its ability to cross biological membranes and improving its bioavailability.[3]

  • Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets.[3]

  • Reactivity and Selectivity: Fluorine's inductive effects can alter the electron density of the isobenzofuran ring system, influencing its reactivity in cycloaddition and other reactions.

This guide will systematically unpack the journey of fluorinated isobenzofurans from their conceptualization to their current status as valuable building blocks in chemical synthesis.

A Historical Perspective: The Dawn of Fluorinated Isobenzofurans

While the parent isobenzofuran was first trapped and characterized in the mid-20th century, the era of fluorinated analogs emerged later, driven by the growing appreciation for fluorine in specialty chemicals and pharmaceuticals. Early forays into fluorinated heterocycles were often challenging, requiring harsh reaction conditions and specialized reagents.

The precise first synthesis of a simple fluorinated isobenzofuran is not prominently documented in readily accessible historical reviews, suggesting it may have been a niche discovery or part of a broader study on fluorinated aromatic compounds. However, the synthesis of related fluorinated phthalides (isobenzofuran-1(3H)-ones) and dihydroisobenzofurans laid the groundwork for accessing the fully aromatic system.

A significant milestone in the broader field was the development of methods for the selective introduction of fluorine and trifluoromethyl groups into aromatic rings, which provided the necessary precursors for the synthesis of fluorinated isobenzofurans.[2]

Synthetic Strategies: From Precursors to Reactive Intermediates

The synthesis of fluorinated isobenzofurans is intrinsically linked to the generation of their non-fluorinated counterparts, with the added complexity of handling fluorinated starting materials. The primary strategies involve the in situ generation of the isobenzofuran and its immediate trapping, most commonly via a Diels-Alder reaction.

Generation from Fluorinated Phthalans (1,3-Dihydroisobenzofurans)

One of the most common precursors for isobenzofurans are phthalans. The synthesis of fluorinated phthalans can be achieved through various routes, often starting from fluorinated benzene derivatives.

Workflow for the Synthesis of a Fluorinated Phthalan:

A Fluorinated Benzene Derivative B Functionalization (e.g., Bromination, Lithiation) A->B C Introduction of Hydroxymethyl or Related Groups B->C D Cyclization C->D E Fluorinated Phthalan D->E A Fluorinated 1-alkoxy-1,3-dihydroisobenzofuran B Base-mediated Elimination A->B -ROH C Fluorinated Isobenzofuran (transient) B->C E [4+2] Cycloaddition C->E D Dienophile D->E F Fluorinated Diels-Alder Adduct E->F

Sources

A Theoretical and Computational Investigation of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Proposed Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran represents a novel molecular scaffold with significant potential, yet a thorough understanding of its intrinsic properties from a theoretical standpoint is currently lacking in the scientific literature. This technical guide outlines a comprehensive ab initio and Density Functional Theory (DFT) based computational framework to elucidate the structural, electronic, and spectroscopic properties of this promising molecule. By detailing a rigorous, self-validating computational protocol, we provide a roadmap for researchers to predict its behavior, guide synthetic efforts, and accelerate its potential application in various scientific domains.

Introduction: The Rationale for a Theoretical Deep Dive

The 1,3-dihydroisobenzofuran core is a privileged scaffold found in numerous biologically active compounds.[4][5][6] The introduction of five fluorine atoms, particularly the geminal difluoro groups at the 1 and 3 positions and a fluorine on the aromatic ring, is anticipated to profoundly influence the molecule's conformational preferences, electronic distribution, and metabolic stability. Fluorine's high electronegativity can induce significant changes in local electronic environments, affecting non-covalent interactions and receptor binding affinities.[3]

Given the absence of dedicated theoretical studies on this compound, this guide proposes a systematic computational investigation. Theoretical studies provide a powerful, cost-effective, and time-efficient means to gain fundamental insights into a molecule's behavior at the atomic level, complementing and guiding experimental work. The methodologies outlined herein are designed to provide a robust and predictive understanding of this novel fluorinated compound.

Proposed Computational Workflow

The proposed theoretical investigation will follow a multi-step, hierarchical approach to ensure both accuracy and computational efficiency. The workflow is designed to build a comprehensive profile of the molecule, from its basic geometry to its potential reactivity and spectroscopic signatures.

Computational Workflow for this compound Figure 1: Proposed Computational Workflow cluster_0 Structural Analysis cluster_1 Electronic Properties cluster_2 Spectroscopic Prediction Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Identify low-energy conformers Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Optimize each conformer Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm minima, obtain ZPE Final Optimized Geometry Final Optimized Geometry Frequency Analysis->Final Optimized Geometry IR Spectrum IR Spectrum Frequency Analysis->IR Spectrum Predict vibrational modes HOMO-LUMO Analysis HOMO-LUMO Analysis Final Optimized Geometry->HOMO-LUMO Analysis MEP Mapping MEP Mapping Final Optimized Geometry->MEP Mapping NBO Analysis NBO Analysis Final Optimized Geometry->NBO Analysis NMR (GIAO) NMR (GIAO) Final Optimized Geometry->NMR (GIAO) UV-Vis (TD-DFT) UV-Vis (TD-DFT) Final Optimized Geometry->UV-Vis (TD-DFT)

Caption: A flowchart of the proposed computational study.

Methodologies and Theoretical Considerations

Geometry Optimization and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure Generation: A 2D structure of this compound will be drawn and converted to a 3D structure using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface and identify all relevant low-energy conformers. This is crucial as the dihydroisobenzofuran ring is not planar and can adopt different puckered conformations.

  • Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, will be employed with a Pople-style basis set, for instance, 6-311+G(d,p). The choice of functional is critical; M06-2X is often recommended for systems where non-covalent interactions are important.

  • Frequency Analysis: A vibrational frequency calculation will be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Causality and Expertise: A thorough conformational analysis is paramount because different conformers can exhibit distinct electronic properties and reactivity. The choice of a functional like M06-2X is informed by its robust performance for main-group chemistry and its ability to capture dispersive interactions, which may be relevant in fluorinated systems.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

Protocol:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The red-colored regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) denote electron-poor areas.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to obtain atomic charges and to investigate hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which can influence conformational stability.

Causality and Expertise: The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation, with a larger gap generally implying greater stability. The MEP map is an intuitive tool that allows for the rapid identification of reactive sites, guiding the design of potential chemical reactions. NBO analysis provides a chemically intuitive picture of bonding and charge distribution, going beyond simple orbital descriptions.

Theoretical Spectroscopic Characterization

The prediction of spectroscopic data is a powerful tool for validating experimental results and aiding in structure elucidation.

Protocol:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[7] Calculations will be performed in the presence of a solvent model (e.g., PCM for chloroform or DMSO) to better simulate experimental conditions. Tetramethylsilane (TMS) will be used as the reference standard for 1H and 13C, while CFCl3 can be used for 19F.

  • Infrared (IR) Spectroscopy: The vibrational frequencies and intensities obtained from the frequency analysis will be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Causality and Expertise: Theoretical NMR calculations are invaluable for assigning complex spectra, especially in molecules with multiple fluorine atoms where 19F-1H and 19F-13C couplings can complicate interpretation.[7] The predicted IR spectrum can help identify characteristic vibrational modes associated with the C-F bonds and the isobenzofuran core. TD-DFT provides insight into the nature of electronic transitions, which is fundamental to understanding the molecule's photophysical properties.

Data Presentation and Interpretation

To facilitate the analysis and dissemination of the computational results, the following data presentation formats are recommended:

Table 1: Key Structural and Electronic Parameters

ParameterValue
Optimized Energy (Hartree) Calculated Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Gap (eV) Calculated Value
Dipole Moment (Debye) Calculated Value

Table 2: Predicted NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (ppm)
Hx Calculated Value
Cy Calculated Value
Fz Calculated Value

Potential Applications and Future Directions

The insights gained from this proposed theoretical study can have significant implications. For instance, understanding the MEP and HOMO-LUMO distribution can guide the design of new synthetic routes. The predicted conformational preferences and electronic properties can inform the development of this compound derivatives as potential drug candidates, where the fluorinated scaffold could enhance binding affinity and metabolic stability.[2][3]

Future theoretical work could involve:

  • Molecular Docking: Simulating the interaction of this molecule with relevant biological targets to explore its potential as a therapeutic agent.

  • Reaction Mechanism Studies: Investigating the transition states and reaction pathways of potential synthetic modifications.

  • Molecular Dynamics Simulations: Assessing the conformational dynamics of the molecule in different solvent environments to provide a more realistic picture of its behavior in solution.

Conclusion

While experimental investigation remains the ultimate arbiter of a molecule's properties, the theoretical framework outlined in this guide provides a robust and insightful approach to understanding this compound. By systematically applying established computational methodologies, researchers can gain a deep and predictive understanding of this novel fluorinated scaffold, thereby accelerating its journey from a chemical curiosity to a potentially valuable tool in science and technology.

References

  • Royal Society of Chemistry. (2015). Supporting Information for "Uranium-ligand multiple bonding in a family of tris(hydrocarbyl) uranium(IV) compounds" (Version 2). This reference, while not directly on the topic, provides examples of NMR and structural analysis of complex molecules.
  • de Oliveira, C. M. A., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.
  • Conti, L., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]amino‐N‐(2,6‐dimethylphenyl)naphthalene‐1,8‐dicarboximides as Sigma (σ) Receptor Ligands. Journal of Medicinal Chemistry.
  • Kirschner, K. N., & Jorgensen, W. L. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. Journal of Chemical Information and Modeling. [Link]

  • Kornath, A., et al. (2015). On Pentafluoroorthotellurates and Related Compounds. Chemical Reviews. [Link]

  • Gao, Y., et al. (2016). Fluorine-19 NMR and computational quantification of isoflurane binding to the voltage-gated sodium channel NaChBac. Proceedings of the National Academy of Sciences. [Link]

  • Kmetič, M., & Stanovnik, B. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. [Link]

  • SIELC Technologies. (2018). 1,3-Dihydroisobenzofuran. [Link]

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  • PubChem. (2024). 1,1,3,3,3-Pentafluoropropene. [Link]

  • Al-Hadedi, A. A. M., et al. (2024). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. [Link]

  • Li, H., et al. (2024). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]

  • Henry, L. K., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]

  • O'Hagan, D., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry. [Link]

  • Glorius, F., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Angewandte Chemie International Edition. [Link]

  • Grembecka, J., et al. (2022). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Martín-Sómer, A., et al. (2024). Pentafluoroorthotellurate Uncovered: Theoretical Perspectives on an Extremely Electronegative Group. Refubium - Freie Universität Berlin. [Link]

  • NIST. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. NIST Chemistry WebBook. [Link]

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  • NIST. (n.d.). Benzenethiol, pentafluoro-. NIST Chemistry WebBook. [Link]

  • Dmowski, W. (1993). Formation of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofurans in reactions of phthalic acids with sulphur tetrafluoride. Evaluation of the steric and electronic effects of the substituents. Journal of Fluorine Chemistry. [Link]

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An In-depth Technical Guide to 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of fluorine atoms into the isobenzofuran scaffold is known to dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known chemical identifiers, physicochemical properties, potential synthetic strategies, and prospective applications of this compound, with a particular focus on its relevance to drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related fluorinated heterocycles to provide a foundational understanding for researchers.

Chemical Identity and Core Properties

This compound is a substituted derivative of 1,3-dihydroisobenzofuran, also known as phthalan. The strategic placement of five fluorine atoms significantly influences its chemical nature.

Chemical Identifiers

A clear identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 651-58-1[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₃F₅O[1]
Molecular Weight 210.10 g/mol Calculated
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)OC2(F)F)CPubChem CID: 13857502
InChI Key N/ANot Available
Physicochemical Properties (Predicted)

Due to the scarcity of specific experimental data, the following physicochemical properties are predicted based on the structure and data from analogous fluorinated compounds. These values are crucial for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various matrices.

PropertyPredicted ValueSignificance in Drug Development
Boiling Point ~150-170 °CInfluences purification methods like distillation.
Melting Point N/AImportant for solid-state characterization and formulation.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5A key indicator of lipophilicity, affecting membrane permeability and solubility.
Water Solubility LowImpacts formulation and bioavailability.
pKa Not readily ionizableDetermines the charge state of the molecule at physiological pH.

Synthesis and Reactivity Insights

While a specific, published synthetic route for this compound has not been identified, established methods for the synthesis of fluorinated and non-fluorinated 1,3-dihydroisobenzofurans provide a strong basis for its potential preparation.

Proposed Synthetic Pathways

A plausible synthetic approach would involve the cyclization of a suitably substituted precursor. The diagram below outlines a conceptual synthetic workflow.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Start Fluorinated Benzene Derivative Step1 Introduction of Oxygen-containing Side Chain Start->Step1 e.g., Friedel-Crafts acylation Step2 Functional Group Interconversion Step1->Step2 e.g., Reduction Precursor Substituted Benzyl Alcohol Step2->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization e.g., Acid or base catalysis Product This compound Cyclization->Product G Fluorine Fluorine Incorporation Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Blocks metabolic sites Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity Alters electronic interactions Lipophilicity Modulated Lipophilicity Fluorine->Lipophilicity Increases lipophilicity Bioavailability Improved Bioavailability Lipophilicity->Bioavailability

Caption: Key benefits of fluorine incorporation in drug design.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Therapeutic Areas

While specific biological activities of this compound have not been reported, the isobenzofuran scaffold is present in a number of biologically active natural products and synthetic compounds. Derivatives of isobenzofuran have been investigated for a range of therapeutic applications, including as anticancer and neuroprotective agents. [2][3][4]The unique properties conferred by the pentafluoro substitution pattern make this compound an attractive scaffold for library synthesis and screening in various disease areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidelines for handling fluorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for researchers in drug discovery and materials science. Its highly fluorinated structure suggests unique properties that could be leveraged to develop novel therapeutics and advanced materials. While a detailed experimental characterization is still needed, this guide provides a solid foundation based on the known chemistry of related compounds. Further research into the synthesis, reactivity, and biological activity of this molecule is warranted to fully unlock its potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. 2018;23(9):2284.
  • Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Med Chem Lett. 2012;3(10):819-823.
  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. J Med Chem. 2023;66(15):10484-10501.

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Navigating the Solubility Landscape of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran, a compound of interest for its potential applications in drug discovery, presents a unique solubility profile that warrants a detailed investigation. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this fluorinated heterocycle in organic solvents. In the absence of extensive empirical data, this guide emphasizes predictive principles based on the compound's structural attributes and provides a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of fluorinated compounds in their therapeutic pipelines.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity.[1][2] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic resistance by blocking sites susceptible to oxidative degradation.[2] Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, affecting its interactions with biological targets and potentially improving potency.[3][4]

This compound combines a dihydroisobenzofuran core, a scaffold found in various biologically active compounds, with substantial fluorination.[5] This unique combination makes it an intriguing building block for novel therapeutics. However, the very properties that make fluorinated compounds attractive can also present challenges, particularly concerning solubility. Highly fluorinated molecules can exhibit both hydrophobic and lipophobic characteristics, leading to poor solubility in both aqueous and traditional organic solvents.[6] A thorough understanding of the solubility of this compound is therefore a critical first step in its journey from a promising scaffold to a viable drug candidate.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₃F₅O[7]
CAS Number 651-58-1[7]
IUPAC Name 1,1,3,3,5-pentafluoro-2-benzofuran[7]

The presence of five fluorine atoms on the dihydroisobenzofuran core suggests a significant alteration of its electronic and solvation properties compared to its non-fluorinated counterpart. The high electronegativity of fluorine will create strong dipole moments within the molecule.

Predictive Analysis of Solubility:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] However, the solubility of fluorinated compounds can be more complex.[9]

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the C-F bonds of the solute. For initial in vitro screening, preparing a high-concentration stock solution in 100% DMSO is a common and practical approach.[10]

  • Ethereal Solvents: Tetrahydrofuran (THF) and Dioxane, being polar ethers, are also expected to be good solvents due to their ability to interact with the polar regions of the molecule.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may also exhibit reasonable solvating power, particularly due to their ability to interact with the fluorinated portions of the molecule.

  • Protic Solvents: Alcohols such as Methanol and Ethanol may have moderate solubility. The presence of the ether oxygen in the dihydroisobenzofuran ring could allow for some hydrogen bonding with protic solvents, but the extensive fluorination will likely limit this interaction.

  • Nonpolar Solvents: Hydrocarbon solvents like Hexane and Toluene are predicted to be poor solvents for this compound. The high polarity imparted by the fluorine atoms will make it difficult for the molecule to be effectively solvated by nonpolar solvents.

It is crucial to recognize that these are predictions. The actual solubility will depend on a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and the energetic cost of creating a cavity in the solvent.[9] Therefore, empirical determination remains the gold standard.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Acetonitrile, Methanol, Dichloromethane, Tetrahydrofuran)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid present throughout the experiment.[13]

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples at a consistent speed (e.g., 150-200 rpm) for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • To completely remove undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter. This is a critical step to avoid artificially high solubility readings from suspended microparticles.[13]

  • Sample Preparation for Analysis:

    • Immediately after phase separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent (e.g., Acetonitrile or Methanol) and water.

    • Prepare a series of calibration standards of known concentrations of the compound.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature.

Causality Behind Experimental Choices
  • Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[13]

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

  • Sealed Vials: Prevents the evaporation of volatile organic solvents, which would alter the concentration of the solution.

  • Filtration/Centrifugation: This step is critical for the self-validating nature of the protocol. Incomplete removal of solid particles will lead to an overestimation of solubility.

  • HPLC Analysis: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate results even at low solubility levels.[14][15]

Visualization of Workflows and Relationships

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Solvent A->B C Seal Vial B->C D Agitate at Constant Temp. (24-48h) C->D E Centrifuge / Filter D->E F Dilute Supernatant E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility of Fluorinated Compounds

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces Solubility Solubility Polarity Molecular Polarity (Dipole Moment) VdW van der Waals Dipole Dipole-Dipole Hbond_interact Hydrogen Bonding Hbond H-Bonding Capacity Size Molecular Size Solv_Polarity Solvent Polarity Solv_Hbond H-Bonding Capacity Dielectric Dielectric Constant VdW->Solubility Dipole->Solubility Hbond_interact->Solubility

Caption: Key Factors Governing Solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a robust framework for its determination can be established. By understanding the fundamental principles of fluorine chemistry and applying a rigorous, self-validating experimental protocol such as the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this and other novel fluorinated compounds. This foundational knowledge is indispensable for guiding formulation development, ensuring the reliability of biological assays, and ultimately, accelerating the journey of promising molecules from the laboratory to the clinic.

References

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Methodological & Application

The Elusive 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Guide to the Synthesis and Potential Applications of Polyfluorinated Phthalans

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a comprehensive technical guide on the synthesis and potential applications of polyfluorinated 1,3-dihydroisobenzofurans, a class of compounds with significant, yet largely unexplored, potential in medicinal chemistry and materials science. It is important to note at the outset that a thorough review of the scientific literature reveals a conspicuous absence of specific data for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran . Therefore, this guide will broaden its scope to address the synthesis and utility of polyfluorinated 1,3-dihydroisobenzofurans (also known as polyfluorinated phthalans) as a class. By examining the established chemistry of related fluorinated heterocycles, we will provide a scientifically grounded framework for the preparation and application of these novel compounds. This includes a proposed, chemically sound synthetic route to the title compound and detailed protocols for analogous, known transformations.

Introduction: The Allure of Fluorine in Heterocyclic Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity.[3][4] In the realm of heterocyclic chemistry, these effects are particularly pronounced, leading to the development of numerous successful fluorinated drugs and advanced materials.[5][6]

Polyfluorinated 1,3-dihydroisobenzofurans represent an intriguing, yet underexplored, class of heterocyclic compounds. The 1,3-dihydroisobenzofuran scaffold itself is present in various biologically active molecules. The introduction of multiple fluorine atoms, particularly at the 1 and 3 positions, is anticipated to confer unique properties, including enhanced thermal and chemical stability, and to modulate biological activity through novel electronic interactions.

Synthetic Strategies for Polyfluorinated 1,3-Dihydroisobenzofurans

The synthesis of polyfluorinated 1,3-dihydroisobenzofurans presents a significant chemical challenge. Based on available literature for related compounds, a multi-step approach commencing from readily available starting materials can be proposed.

Proposed Synthesis of this compound

A plausible synthetic pathway to the title compound would likely involve two key stages: the formation of the 1,1,3,3-tetrafluorinated core and the subsequent selective fluorination of the aromatic ring.

Synthetic Pathway tothis compound start 5-Fluorophthalic Acid intermediate This compound start->intermediate   SF4, HF (catalyst)      High Temperature & Pressure   

Caption: Proposed one-step synthesis of the target molecule.

A more detailed, multi-step approach is outlined below:

Detailed Synthetic Pathway phthalic_anhydride Phthalic Anhydride tetrafluoro_phthalide 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran phthalic_anhydride->tetrafluoro_phthalide  SF4, HF (catalyst)   nitration 5-Nitro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran tetrafluoro_phthalide->nitration  HNO3, H2SO4   reduction 5-Amino-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran nitration->reduction  Fe, HCl or H2, Pd/C   diazotization Diazonium Salt Intermediate reduction->diazotization  NaNO2, HCl   final_product This compound diazotization->final_product  Balz-Schiemann Reaction (HBF4, heat)  

Caption: A plausible multi-step synthetic route.

Protocol: Synthesis of 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran

The reaction of phthalic acid or its anhydride with sulfur tetrafluoride (SF₄) is a known method for the synthesis of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran.[7][8]

WARNING: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and specialized equipment (e.g., a pressure reactor).

Materials:

  • Phthalic anhydride

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous hydrogen fluoride (HF) (catalytic amount)

  • A suitable high-pressure reactor (e.g., Hastelloy C)

  • Inert solvent (e.g., dichloromethane)

  • Aqueous potassium hydroxide (KOH) solution for scrubbing excess SF₄

Procedure:

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and leak-tested.

  • Charging the Reactor: In the fume hood, charge the reactor with phthalic anhydride.

  • Evacuation and Cooling: Seal the reactor and evacuate to remove air and moisture. Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reagents: Carefully condense a catalytic amount of anhydrous HF into the reactor. Subsequently, condense the required amount of sulfur tetrafluoride into the reactor. The molar ratio of SF₄ to phthalic anhydride should be at least 2:1.

  • Reaction: Slowly warm the reactor to room temperature and then heat to the desired reaction temperature (typically between 100-150 °C). The reaction is highly exothermic and should be carefully monitored.

  • Monitoring: Monitor the reaction progress by checking the pressure inside the reactor. A decrease in pressure indicates the consumption of SF₄.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess SF₄ through a scrubbing solution of aqueous KOH.

  • Isolation and Purification: Open the reactor and dissolve the crude product in an inert solvent like dichloromethane. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Proposed Protocol: Aromatic Fluorination to this compound

Introducing a fluorine atom at the 5-position of the aromatic ring of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran could potentially be achieved through electrophilic aromatic substitution. However, the electron-withdrawing nature of the tetrafluorinated heterocyclic ring will deactivate the aromatic ring, making this a challenging transformation. A multi-step sequence involving nitration, reduction, diazotization, and a Balz-Schiemann reaction is a more plausible, albeit longer, route.

A more direct, albeit potentially low-yielding, approach would be to use a powerful electrophilic fluorinating agent.

Materials:

  • 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran

  • Electrophilic fluorinating agent (e.g., Selectfluor®)[9][10]

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Potential Applications in Organic Synthesis and Drug Discovery

While specific applications for this compound are not documented, the unique properties conferred by the polyfluorinated phthalan core suggest several promising areas of application.

Medicinal Chemistry
  • Bioisosteric Replacement: The polyfluorinated 1,3-dihydroisobenzofuran moiety could serve as a bioisostere for other functional groups.[11][12][13] For instance, the gem-difluoro groups at the 1 and 3 positions could act as non-hydrolyzable mimics of carbonyl or hydroxyl groups, potentially improving metabolic stability.[3]

  • Modulation of Physicochemical Properties: The introduction of five fluorine atoms would significantly impact the lipophilicity, metabolic stability, and pKa of a parent molecule.[4] This can be a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.

  • Novel Pharmacophores: The unique electronic environment created by the fluorine atoms could lead to novel interactions with biological targets, potentially resulting in new classes of therapeutic agents. The importance of fluorinated heterocycles in drug discovery is well-established.[1][2][5]

Related Fluorinated Heterocycle Therapeutic Area Key Feature
Fluoxetine (Prozac)AntidepressantContains a trifluoromethyl group
VoriconazoleAntifungalContains a difluorophenyl moiety
SofosbuvirAntiviral (Hepatitis C)A fluorinated nucleoside prodrug
Materials Science

The high thermal and chemical stability expected for polyfluorinated 1,3-dihydroisobenzofurans makes them attractive building blocks for advanced materials. Potential applications include:

  • High-Performance Polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.

  • Functional Dyes and Pigments: The electronic nature of the polyfluorinated system could be exploited in the design of novel chromophores with unique optical properties.

Conclusion

While this compound remains a hypothetical molecule in the current scientific literature, the exploration of its synthesis and properties, along with those of other polyfluorinated phthalans, presents a compelling avenue for future research. The established impact of fluorine in medicinal chemistry and materials science strongly suggests that this class of compounds holds significant potential for the development of novel drugs and advanced materials. The synthetic strategies and potential applications outlined in this guide are intended to provide a foundational framework to stimulate and guide future investigations in this promising area of fluorine chemistry.

References

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Application Notes and Protocols for Reactions Involving 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of a Unique Fluorinated Scaffold

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a unique molecule that combines a polyfluorinated aromatic ring with a dihydroisobenzofuran moiety. The presence of multiple fluorine atoms on the benzene ring significantly alters its electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups. This application note provides a detailed, hypothetical experimental protocol for a representative SNAr reaction, offering insights into the handling and reactivity of this compound. While specific literature on this exact molecule is scarce, the principles outlined herein are based on well-established reactivity patterns of polyfluorinated aromatics and related heterocyclic systems.

Core Principles: Understanding the Reactivity of this compound

The reactivity of this compound is dominated by the pentafluorophenyl group. Polyfluorinated aromatic rings are known to be highly susceptible to nucleophilic attack. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, making it electron-deficient and prone to attack by nucleophiles. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, with the departure of a fluoride ion as the leaving group. The substitution generally occurs at the para position to the activating group, which in this case would be the dihydroisobenzofuran substituent.

Hypothetical Application: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

This section outlines a detailed protocol for a hypothetical SNAr reaction between this compound and a thiol, specifically 4-methoxythiophenol. This reaction is chosen for its relevance in the synthesis of diaryl thioethers, which are structural motifs present in various biologically active molecules.

Reaction Scheme

SNAr_reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Reactant1 This compound Product 1-(4-methoxyphenylthio)-1,3,3,5-tetrafluoro-1,3-dihydroisobenzofuran Reactant1->Product + Nucleophile Nucleophile 4-Methoxythiophenol Base Potassium Carbonate (K2CO3) Base->Product Base Solvent Dimethylformamide (DMF) Solvent->Product Solvent Temperature Room Temperature Temperature->Product Byproduct Potassium Fluoride (KF) experimental_workflow start Start: Assemble Dry Glassware under N2 add_reagents Add this compound, K2CO3, and DMF start->add_reagents add_nucleophile Add 4-Methoxythiophenol solution in DMF dropwise add_reagents->add_nucleophile reaction Stir at Room Temperature for 12-24 hours add_nucleophile->reaction monitor Monitor reaction by TLC reaction->monitor quench Quench with water and extract with Et2O monitor->quench Upon completion wash Wash organic layer with NaHCO3 and brine quench->wash dry Dry over MgSO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Application Notes and Protocols for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Versatile Building Block for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated target affinity.[1][2][3] This technical guide introduces 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran , a unique building block that combines the biologically relevant 1,3-dihydroisobenzofuran scaffold with the advantageous properties of both benzylic gem-difluoro groups and a pentafluorophenyl moiety. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview of its potential applications, leveraging established principles of organofluorine chemistry and the known pharmacology of related structures. Detailed protocols for its derivatization are presented, offering researchers and drug development professionals a roadmap for its effective utilization in the synthesis of novel therapeutic agents.

Introduction: The Rationale for Fluorination in Drug Discovery

The substitution of hydrogen with fluorine in small molecules can profoundly alter their physicochemical and biological properties.[4][5] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug absorption and receptor binding. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering adjacent positions resistant to metabolic degradation by cytochrome P450 enzymes.[6][7] This "metabolic blocking" effect can significantly extend a drug's half-life. Polyfluorination, as seen in the pentafluorophenyl group, creates a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for molecular elaboration.[1][8]

The 1,3-dihydroisobenzofuran core is a "privileged" scaffold, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The fusion of this versatile heterocycle with multiple fluorine atoms in This compound presents a compelling opportunity for the development of next-generation therapeutics.

Physicochemical Properties and Predicted Advantages

The unique arrangement of fluorine atoms in This compound is predicted to confer several advantageous properties for drug design, as summarized in the table below.

PropertyPredicted EffectRationale
Metabolic Stability HighThe gem-difluoro groups at the benzylic positions (1 and 3) are highly resistant to oxidative metabolism, a common liability for simple benzyl groups.[12] The pentafluorophenyl ring is also generally stable to metabolic degradation.
Lipophilicity IncreasedThe introduction of multiple fluorine atoms generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake.[9]
Receptor Binding ModulatedThe strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with protein targets. The pentafluorophenyl group can engage in unique non-covalent interactions, such as halogen bonding.
Aqueous Solubility Potentially DecreasedThe increased lipophilicity may lead to lower aqueous solubility, a factor to be considered in formulation and drug delivery strategies.
Synthetic Handle VersatileThe electron-deficient pentafluorophenyl ring is primed for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[1][8]

Proposed Synthetic Strategy

While a definitive synthesis for This compound is not yet published, a plausible route can be extrapolated from the synthesis of its tetrafluoro-analogue.[5] The proposed strategy involves the fluorination of a suitable phthalic acid derivative.

Synthetic_Pathway cluster_0 Proposed Synthesis 4-Fluorophthalic_Acid 4-Fluorophthalic Acid Intermediate 1,1,3,3-Tetrafluoro-5-fluoro- 1,3-dihydroisobenzofuran (Target Molecule) 4-Fluorophthalic_Acid->Intermediate Fluorination SF4 Sulfur Tetrafluoride (SF4) Target_Molecule 1,1,3,3,5-Pentafluoro-1,3- dihydroisobenzofuran SNAr_Workflow cluster_1 SNA-Ar Experimental Workflow Start Start: 1,1,3,3,5-Pentafluoro-1,3- dihydroisobenzofuran Reaction_Setup Reaction Setup: - Substrate - Nucleophile - Base - Solvent Start->Reaction_Setup Reaction Reaction: - Inert Atmosphere - Controlled Temperature Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 19F, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization End Final Product Characterization->End

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of a 4'-Aminophenyl Ether Derivative

This protocol describes the reaction with a substituted phenol, a common transformation to introduce a linker for further functionalization or to directly incorporate a pharmacophore.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in DMF, add 4-aminophenol and potassium carbonate.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4'-(1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran-5-yloxy)aniline.

Justification: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. [1]Potassium carbonate acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide.

Protocol 2: Synthesis of a Thioether Derivative

This protocol demonstrates the introduction of a sulfur linkage, which can be a key feature in various bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve this compound in acetonitrile.

  • Add benzyl mercaptan followed by cesium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the benzyl(1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran-5-yl)sulfane.

Justification: Thiolates are potent nucleophiles for SNAr reactions on polyfluoroarenes. [2]Cesium carbonate is a mild and effective base for generating the thiolate in situ.

Potential Downstream Modifications

The derivatized products from the SNAr reactions can be further modified to generate a library of compounds for biological screening.

Downstream_Modifications cluster_2 Further Functionalization SNAr_Product SNA-Ar Product (e.g., Aniline derivative) Amide_Coupling Amide Coupling SNAr_Product->Amide_Coupling Sulfonylation Sulfonylation SNAr_Product->Sulfonylation Reductive_Amination Reductive Amination SNAr_Product->Reductive_Amination Final_Compounds Library of Final Compounds Amide_Coupling->Final_Compounds Sulfonylation->Final_Compounds Reductive_Amination->Final_Compounds

Caption: Potential downstream modifications of SNAr products.

For instance, the amine functionality of the product from Protocol 4.2 can be acylated to form amides, reacted with sulfonyl chlorides to generate sulfonamides, or used in reductive amination reactions to introduce further diversity.

Conclusion

This compound represents a promising and largely unexplored building block for pharmaceutical research. Its unique combination of a biologically relevant scaffold and multiple fluorine atoms offers a compelling strategy for enhancing the drug-like properties of new chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to begin incorporating this versatile molecule into their drug discovery programs, with the potential to unlock novel and effective therapeutics.

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analytical techniques for detecting 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Techniques for the Detection and Quantification of Fluorinated 1,3-Dihydroisobenzofurans

Abstract

This application note provides a comprehensive guide to the analytical techniques suitable for the detection and quantification of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. While this specific penta-fluorinated derivative is not widely documented in current literature, the methodologies presented here are based on established principles for the analysis of structurally analogous and commercially significant compounds, primarily 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran . The protocols and insights are designed for researchers, quality control analysts, and drug development professionals working with novel fluorinated molecules. We will detail workflows for Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, providing both theoretical justifications and actionable, step-by-step protocols.

Introduction: The Analytical Challenge of Novel Fluorinated Heterocycles

Fluorinated organic compounds are of immense interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The 1,3-dihydroisobenzofuran scaffold is a key structural motif in various biologically active molecules. The introduction of multiple fluorine atoms, as in the target analyte this compound, presents a unique analytical challenge requiring high-resolution separation and unambiguous structural identification.

The analytical strategy must address the compound's expected properties:

  • Volatility: The presence of multiple fluorine atoms on the gem-difluoro-substituted carbons at positions 1 and 3 suggests sufficient volatility for gas-phase analysis.

  • Lack of a Strong UV Chromophore: The dihydroisobenzofuran ring system itself is not a strong chromophore, making UV-based detection in liquid chromatography potentially challenging without derivatization.

  • Unique Mass Spectral Signature: The presence of fluorine and the likely fragmentation patterns provide a distinct signature for mass spectrometry.

  • Complex NMR Spectra: The presence of both ¹H and ¹⁹F active nuclei necessitates a multi-nuclear NMR approach for complete structural elucidation.

Given these characteristics, a combined strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for separation and sensitive detection, and multi-nuclear NMR spectroscopy for definitive structural confirmation, is recommended.

Primary Analytical Workflow: A Dual-Pronged Approach

A robust analytical workflow ensures both quantitative accuracy and structural certainty. The proposed strategy separates the task into two complementary components: a primary quantitative and screening method (GC-MS) and a definitive structural confirmation method (NMR).

G cluster_0 Phase 1: Screening & Quantitation cluster_1 Phase 2: Structural Confirmation Sample Sample in Volatile Solvent (e.g., Dichloromethane) GCMS GC-MS Analysis Sample->GCMS Injection Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data Quant Quantitation (Calibration Curve) Data->Quant ID Tentative Identification (Mass Spectral Library) Data->ID NMR_Sample Concentrated Sample in Deuterated Solvent (e.g., CDCl3) ID->NMR_Sample Requires Confirmation NMR_Acq NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR_Acq Structure Structural Elucidation (Chemical Shifts, Coupling Constants) NMR_Acq->Structure Final_ID Definitive Structure Confirmed Structure->Final_ID

Caption: Dual-pronged analytical workflow for fluorinated dihydroisobenzofurans.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

3.1. Rationale and Expertise

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. The high resolution of capillary GC columns allows for the separation of the target analyte from impurities and reaction byproducts. The mass spectrometer provides highly specific detection and crucial structural information based on the molecule's mass-to-charge ratio and fragmentation pattern. For a compound like this compound, Electron Ionization (EI) is expected to produce a characteristic fragmentation pattern, likely involving the loss of fluorine or CF₂ groups, which aids in its identification.

3.2. Detailed Experimental Protocol

Objective: To develop a robust method for the separation, identification, and quantification of the target analyte in a sample matrix.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-to-mid polarity column. The 5% phenyl-methylpolysiloxane phase provides excellent inertness and thermal stability.

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (GC grade).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (if available) at 1 mg/mL in DCM.

    • Perform serial dilutions to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL. This range is typical for achieving a good linear response.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in DCM to an estimated concentration within the calibration range.

    • If the sample is in a complex matrix, a liquid-liquid extraction or Solid Phase Extraction (SPE) may be necessary to isolate the analyte and remove interferences.

  • Instrument Setup & Parameters:

    • The following table outlines the recommended starting parameters. These should be optimized based on initial results.

    ParameterRecommended SettingRationale
    Injector Splitless mode, 250 °CMaximizes sensitivity for trace analysis. High temperature ensures complete volatilization.
    Injection Volume 1 µLStandard volume to avoid column overload.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
    Oven Program 50 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minInitial low temperature traps analytes on the column head. The ramp allows for efficient separation by boiling point.
    MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
    Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI energy provides reproducible fragmentation patterns for library matching.
    Quadrupole Temp 150 °CEnsures mass accuracy and stability.
    Scan Range 40-450 m/zCovers the expected molecular ion and key fragments of the analyte.
  • Data Analysis:

    • Identification: Identify the analyte peak by its retention time (compared to a standard) and its mass spectrum. The expected molecular ion for C₈H₃F₅O would be at m/z 210. Key fragments may include [M-F]⁺ (m/z 191) and [M-CF₂]⁺.

    • Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Apply a linear regression to determine the concentration in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

4.1. Rationale and Expertise

NMR is an unparalleled technique for the unambiguous structural elucidation of organic molecules. For a fluorinated compound, a multi-nuclear approach is essential.

  • ¹H NMR: Determines the number and environment of protons. For the target analyte, we expect to see signals corresponding to the aromatic protons and the single proton at the 5-position.

  • ¹⁹F NMR: Directly observes the fluorine atoms. This is a highly sensitive and informative experiment for fluorinated compounds, providing distinct signals for the gem-difluoro groups and the aromatic fluorine.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, confirming the final structure.

4.2. Detailed Experimental Protocol

Objective: To confirm the chemical structure of the isolated analyte.

Instrumentation and Consumables:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer equipped with a multi-nuclear probe.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆, containing 0.03% Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Protocol Steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup & Experiments:

    • Tune and match the probe for ¹H, ¹⁹F, and ¹³C nuclei.

    • Shim the magnetic field to achieve high resolution.

    • Acquire the following spectra sequentially:

    ExperimentKey ParametersExpected Information
    ¹H NMR 16 scans, 30° pulse, 2s relaxation delayChemical shifts and coupling patterns for the three aromatic protons.
    ¹⁹F NMR 128 scans, 30° pulse, 2s relaxation delay. Proton-decoupled.Chemical shifts for the two distinct fluorine environments (C1/C3 gem-difluoro and C5 aromatic fluoro). H-F and F-F coupling will provide connectivity data.
    ¹³C{¹H} NMR 1024 scans, 30° pulse, 2s relaxation delay. Proton-decoupled.Chemical shifts for all 8 carbon atoms. C-F coupling will be visible as split signals, which is highly diagnostic.
    2D HSQC Standard parameters.Correlates each proton with its directly attached carbon atom.
    2D HMBC Standard parameters, optimized for 8 Hz coupling.Shows correlations between protons and carbons over 2-3 bonds, establishing the overall connectivity of the molecular fragments.
  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to TMS at 0 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

    • Integrate the peaks to determine proton ratios.

    • Analyze the chemical shifts, coupling constants (J-values), and 2D correlations to assemble the final structure and confirm the identity as this compound.

Conclusion

The successful analysis of novel fluorinated compounds like this compound relies on a synergistic combination of high-resolution separation and definitive spectroscopic techniques. The GC-MS method detailed here provides a robust platform for routine screening, identification, and quantification, while the multi-nuclear NMR protocol offers the necessary tool for absolute structural confirmation. Researchers and analysts can adapt these foundational protocols as a starting point, optimizing parameters to suit their specific sample matrices and instrumentation, thereby ensuring data of the highest quality and integrity.

References

  • Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]

  • Thrasher, J. S. (2006). Inorganic Fluorine Chemistry: Toward the 21st Century. American Chemical Society. [Link]

An Application Guide: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Characterization of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods are imperative for monitoring its reactions and characterizing the resulting products. This guide provides a detailed, experience-driven protocol for the analysis of reaction mixtures involving this fluorinated scaffold using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We delve into the rationale behind methodological choices, from stationary phase selection to mass spectrometry parameters, to ensure accurate and reliable characterization of starting materials, products, and potential byproducts. This document is intended for researchers, chemists, and drug development professionals who require a validated method for the analysis of complex, fluorinated heterocyclic compounds.

Part 1: Foundational Principles: The Analyte and Its Reactivity

A successful analysis begins with a deep understanding of the target molecule's structure and its likely chemical transformations. This knowledge informs every decision in method development, from column selection to the interpretation of mass spectra.

Core Analyte: this compound
  • Molecular Formula: C₈H₃F₅O[1]

  • CAS Number: 651-58-1[1]

  • Structure: The molecule features a dihydroisobenzofuran (also known as a phthalan) core. Crucially, it possesses two geminal difluoro groups at the 1 and 3 positions of the heterocyclic ring and a single fluorine atom at the 5-position on the aromatic ring.

The high degree of fluorination makes this molecule an electron-deficient aromatic system. This electronic nature is the primary driver of its reactivity, particularly in reactions with electron-rich species.

Anticipated Reaction Chemistry: Nucleophilic Aromatic Substitution (SₙAr)

The most predictable and common reaction pathway for this substrate involves the nucleophilic displacement of the fluorine atom on the aromatic ring. Polyfluorinated aromatic compounds are well-documented to undergo SₙAr reactions, where the strong inductive effect of the fluorine atoms activates the ring for nucleophilic attack[2][3].

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Given the structure, the C-5 fluorine is the most probable site for substitution.

G start_mat 1,1,3,3,5-Pentafluoro- 1,3-dihydroisobenzofuran reaction_mix Reaction Mixture start_mat->reaction_mix nucleophile Nucleophile (e.g., R-NH₂, R-O⁻) nucleophile->reaction_mix product C-5 Substituted Product byproduct1 Unreacted Starting Material byproduct2 Potential Side Products (e.g., hydrolysis) reaction_mix->product SₙAr Reaction reaction_mix->byproduct1 reaction_mix->byproduct2

Caption: Generic SₙAr reaction pathway for the target molecule.

Potential Impurities and Analytical Challenges

A comprehensive analytical method must be able to resolve the desired product from:

  • Unreacted Starting Material: Essential for determining reaction conversion.

  • Regioisomers: While substitution at C-5 is most likely, trace amounts of other isomers could form under certain conditions.

  • Degradation Products: Harsh reaction conditions (e.g., strong acid or base) could potentially lead to the hydrolysis or rearrangement of the dihydroisobenzofuran core.

  • Byproducts from Reagents: Impurities in the nucleophile or solvents can lead to unexpected side products[4].

The structural similarity between these potential components necessitates a chromatographic method with high resolving power.

Part 2: The Analytical Workflow: From Sample to Signal

This section outlines the complete, self-validating protocol for HPLC-MS analysis. The causality behind each parameter choice is explained to empower the user to adapt the method as needed.

G sample_prep 1. Sample Preparation (Quench, Dilute, Filter) hplc 2. HPLC Separation (PFP Column) sample_prep->hplc ionization 3. Ionization (ESI +/-) hplc->ionization ms_detect 4. MS Detection (HRMS Scan) ionization->ms_detect data_analysis 5. Data Analysis (Peak Integration, Mass Extraction) ms_detect->data_analysis

Caption: The HPLC-MS analytical workflow.

Part 3: Detailed Experimental Protocols

Protocol: Sample Preparation for HPLC-MS Analysis

The goal of sample preparation is to create a clean, homogenous sample in a solvent compatible with the HPLC mobile phase, preventing column clogging and instrument contamination.

Methodology:

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 950 µL) of a 50:50 mixture of Acetonitrile:Water in a 1.5 mL microcentrifuge tube. This stops the reaction and prepares the sample for analysis. This initial 20-fold dilution is a starting point and should be adjusted based on the reaction concentration.

  • Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filtration (Critical Step): Filter the sample through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into an HPLC vial. PTFE is recommended for its broad chemical compatibility, especially with organic solvents used in synthesis. This step removes any particulate matter that could damage the HPLC system.

  • Further Dilution (If Necessary): If the initial analysis shows detector saturation, perform a further serial dilution (e.g., 10-fold or 100-fold) using the mobile phase A composition.

Protocol: HPLC Method for Separation

Rationale for Column Selection: While C18 columns are the workhorses of reversed-phase chromatography, they often provide insufficient selectivity for structurally similar fluorinated compounds. Pentafluorophenyl (PFP) stationary phases offer multiple modes of interaction—including hydrophobic, π-π, dipole-dipole, and ion-exchange—making them exceptionally well-suited for separating halogenated aromatic compounds[5].

Comparative Column Suitability

Stationary Phase Primary Interaction Suitability for Fluorinated Aromatics Rationale
C18 Hydrophobic Moderate Good for general-purpose separations, but may co-elute structurally similar fluorinated isomers.
Phenyl-Hexyl Hydrophobic, π-π Good Enhanced selectivity for aromatic compounds compared to C18, but PFP is often superior.

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Excellent (Recommended) | The electron-deficient PFP ring provides unique selectivity for polar and halogenated analytes[5]. |

Optimized HPLC Parameters

Parameter Recommended Setting Justification
HPLC System Agilent 1290 Infinity II or equivalent A high-pressure system allows for the use of sub-2 µm particle columns for higher efficiency.
Column Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) PFP phase for selectivity; sub-2 µm core-shell particles for high resolution and speed.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is an excellent solvent for the analytes and provides good chromatographic efficiency.
Gradient 10% B to 95% B over 8 min; hold at 95% B for 2 min A standard screening gradient. This should be optimized to maximize resolution around the analytes of interest.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Volume 1-5 µL Kept low to prevent peak distortion and column overload.

| Autosampler Temp | 10 °C | To ensure sample stability during the analytical sequence. |

Protocol: Mass Spectrometry Method for Detection

Rationale for Ionization and Detection: Electrospray Ionization (ESI) is the premier choice for this application, as it is a soft ionization technique suitable for the polar to semi-polar compounds expected from SₙAr reactions[6]. Analysis in both positive and negative ion modes is recommended, as the ionization efficiency can vary significantly between the starting material and the products. High-Resolution Mass Spectrometry (HRMS), such as on a TOF (Time-of-Flight) or Orbitrap instrument, is critical for confirming elemental composition through accurate mass measurements[7].

Optimized MS Parameters (Example for Agilent 6545 Q-TOF)

Parameter Positive ESI Negative ESI Justification
Gas Temperature 300 °C 300 °C Optimizes desolvation of the ESI droplets.
Drying Gas Flow 8 L/min 8 L/min Facilitates solvent evaporation.
Nebulizer Pressure 35 psig 35 psig Controls the formation of the aerosol spray.
Sheath Gas Temp 350 °C 350 °C Aids in desolvation and ion formation.
Sheath Gas Flow 11 L/min 11 L/min Focuses the ESI spray.
Capillary Voltage 3500 V 3500 V Potential applied to the ESI needle to generate charged droplets.
Fragmentor Voltage 120 V 120 V A mild voltage to promote in-source dissociation for initial structural clues.
Mass Range 100 - 1000 m/z 100 - 1000 m/z Covers the expected mass range of reactants and products.

| Acquisition Rate | 2 spectra/s | 2 spectra/s | Provides sufficient data points across a chromatographic peak. |

Part 4: Data Interpretation & Hypothetical Example

Scenario: Reaction of this compound with morpholine.

Expected Reaction: The morpholine nitrogen acts as a nucleophile, displacing the C-5 fluorine atom to form 4-(1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran-5-yl)morpholine.

Data Analysis Steps:

  • Total Ion Chromatogram (TIC): Examine the TIC to identify the major peaks corresponding to the starting material and product.

  • Extracted Ion Chromatogram (EIC): Extract the exact masses for the expected ions ([M+H]⁺) of the starting material and the product to confirm their presence and determine their retention times.

  • Mass Spectrum Analysis:

    • Confirm the molecular weight of each peak by its mass spectrum.

    • Utilize the accurate mass data from the HRMS to calculate the molecular formula and confirm elemental composition. The error should be < 5 ppm.

    • Look for characteristic adducts, such as [M+Na]⁺ or [M+K]⁺.

Table of Expected Results

Compound Structure Molecular Formula Exact Mass (Monoisotopic) Expected [M+H]⁺ Ion
Starting Material This compound C₈H₃F₅O 210.0104 211.0176

| Product | 4-(1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran-5-yl)morpholine | C₁₂H₁₁F₄NO₂ | 277.0726 | 278.0804 |

Conclusion

This application guide provides a comprehensive and scientifically grounded framework for the HPLC-MS analysis of this compound reaction products. By leveraging a PFP stationary phase for enhanced chromatographic resolution and HRMS for unambiguous identification, this method offers the robustness and reliability required in modern chemical research and drug development. The detailed protocols and the rationale behind them are designed to serve as a strong foundation, enabling scientists to confidently characterize their reaction outcomes and accelerate their research endeavors.

References

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  • Vertex AI Search. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl.
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  • Vertex AI Search. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International.
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  • Al-Zoubi, M., Fasina, T. M., & Sandford, G. (2018). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 8(30), 16585-16595. Available at: [Link]

  • Kobayashi, K., Shik, K., & Konishi, H. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. Available at: [Link]

  • Wall, L. A., Donadio, R. E., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the American Chemical Society, 84(16), 3230-3235. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. Available at: [Link]

  • Nakatsugawa, E., Higashiyama, K., & Yamakoshi, H. (2022). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv. Available at: [Link]

  • Al-Zoubi, M., Fasina, T. M., & Sandford, G. (2018). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 8(30), 16585-16595. Available at: [Link]

  • Google Patents. (n.d.). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Wall, L. A., Donadio, R. E., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 1-14. Available at: [Link]

  • PubChem. (n.d.). 1,1,1,2,3-Pentafluoropropane. Available at: [Link]

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  • Wacławek-Aś, M., & Czarnomysy, R. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. Available at: [Link]

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Application Note: High-Resolution 19F NMR Spectroscopy for the Structural Elucidation and Purity Assessment of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Power of 19F NMR in Fluorine Chemistry

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the characterization of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, with a receptivity approximately 83% that of the proton (¹H) nucleus.[3][4] A key advantage of ¹⁹F NMR is the vast chemical shift range, which can span over 800 ppm, offering superb signal dispersion and minimizing the spectral overlap often encountered in ¹H NMR.[5][6][7] This high sensitivity to the local electronic environment makes ¹⁹F NMR an invaluable tool for probing subtle structural and conformational changes in fluorinated molecules.[8]

The 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran scaffold is of growing interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[9] This application note provides a detailed guide to the application of ¹⁹F NMR spectroscopy for the unambiguous structural characterization and purity assessment of this unique class of compounds.

Predicted ¹⁹F NMR Spectral Characteristics of the this compound Core

The core structure of this compound presents a distinct pattern of fluorine environments that are expected to be well-resolved in a ¹⁹F NMR spectrum. Based on established principles of ¹⁹F NMR, we can predict the chemical shifts and coupling patterns for the fluorine nuclei in this scaffold.

The structure contains three distinct fluorine environments:

  • Two geminal fluorine atoms at the 1-position (F¹): These are diastereotopic due to the puckered nature of the five-membered ring and will be magnetically inequivalent. They are expected to show a large geminal coupling constant.

  • Two geminal fluorine atoms at the 3-position (F³): Similar to the F¹ atoms, these are also diastereotopic and will be magnetically inequivalent, exhibiting a large geminal coupling.

  • One fluorine atom on the aromatic ring at the 5-position (F⁵): This fluorine will have a chemical shift characteristic of an aromatic fluorine and will show smaller couplings to the neighboring protons.

Data Presentation: Predicted ¹⁹F NMR Parameters

The following table summarizes the predicted ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for the parent this compound. These values are estimates based on typical ranges for similar structural motifs and serve as a guide for spectral interpretation.[10]

Fluorine NucleusPredicted Chemical Shift (δ) / ppmPredicted MultiplicityPredicted Coupling Constants (J) / Hz
F¹ (axial)-80 to -100Doublet of doublets²J(F¹-F¹') ≈ 250-300, ⁴J(F¹-F³) ≈ 5-15
F¹' (equatorial)-90 to -110Doublet of doublets²J(F¹'-F¹) ≈ 250-300, ⁴J(F¹'-F³) ≈ 5-15
F³ (axial)-80 to -100Doublet of doublets²J(F³-F³') ≈ 250-300, ⁴J(F³-F¹) ≈ 5-15
F³' (equatorial)-90 to -110Doublet of doublets²J(F³'-F³) ≈ 250-300, ⁴J(F³'-F¹) ≈ 5-15
F⁵-110 to -130Triplet³J(F⁵-H⁴) ≈ 8-10, ³J(F⁵-H⁶) ≈ 8-10

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample for routine ¹⁹F NMR analysis.

  • Analyte Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed analyte in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.[11]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-precision 5 mm NMR tube. To ensure good resolution, it's crucial to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹⁹F NMR Data Acquisition

This protocol provides a general workflow for acquiring a standard one-dimensional ¹⁹F NMR spectrum.

G cluster_pre Pre-acquisition cluster_acq Acquisition Setup cluster_run Data Collection Sample Insertion Sample Insertion Locking and Shimming Locking and Shimming Sample Insertion->Locking and Shimming Tuning and Matching Tuning and Matching Locking and Shimming->Tuning and Matching Setting Spectral Width Setting Spectral Width Tuning and Matching->Setting Spectral Width Determining Pulse Width Determining Pulse Width Setting Spectral Width->Determining Pulse Width Setting Acquisition Parameters Setting Acquisition Parameters Determining Pulse Width->Setting Acquisition Parameters Acquiring FID Acquiring FID Setting Acquisition Parameters->Acquiring FID

Caption: Workflow for ¹⁹F NMR Data Acquisition.

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency to ensure efficient radiofrequency pulse delivery and signal detection.

  • Setting Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The ¹⁹F chemical shift range is broad, and this prevents signal aliasing.[5]

  • Determining Pulse Width: Calibrate the 90° pulse width for the ¹⁹F nucleus.

  • Setting Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F NMR).

    • Number of Scans: Start with 16 or 32 scans for a concentrated sample.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is required.[3]

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Interpreting the Spectrum: A Self-Validating System

The interpretation of the ¹⁹F NMR spectrum of this compound derivatives should follow a logical, self-validating process.

G ¹⁹F NMR Spectrum ¹⁹F NMR Spectrum Signal Integration Signal Integration ¹⁹F NMR Spectrum->Signal Integration Chemical Shift Analysis Chemical Shift Analysis Signal Integration->Chemical Shift Analysis Coupling Pattern Analysis Coupling Pattern Analysis Chemical Shift Analysis->Coupling Pattern Analysis Structural Assignment Structural Assignment Coupling Pattern Analysis->Structural Assignment Structural Assignment->¹⁹F NMR Spectrum Validation

Caption: Logical workflow for spectral interpretation.

  • Signal Integration: The relative integrals of the signals should correspond to the ratio of fluorine atoms in each environment (e.g., 2:2:1 for the core structure).

  • Chemical Shift Analysis: Compare the observed chemical shifts to the predicted values and established ranges for similar fluorinated moieties. Electron-donating or -withdrawing substituents on the aromatic ring will predictably alter the chemical shift of F⁵.[4]

  • Coupling Constant Analysis:

    • Identify the large geminal ²J couplings (typically > 200 Hz) to pair the diastereotopic F¹ and F³ nuclei.[6]

    • Look for smaller through-space or through-bond long-range couplings (⁴J) between the F¹ and F³ sets.

    • Analyze the multiplicity of the F⁵ signal to confirm its coupling to adjacent aromatic protons.

Advanced Applications: 2D ¹⁹F NMR Spectroscopy

For complex derivatives or for unambiguous assignment, two-dimensional (2D) NMR experiments can be invaluable.

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals through-bond and through-space couplings between different fluorine nuclei, helping to establish the connectivity of the fluorine spin systems.

  • ¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment correlates fluorine nuclei with their coupled protons, which is particularly useful for assigning the F⁵ signal by correlating it to the aromatic protons.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the analysis of this compound derivatives. Its high sensitivity, wide chemical shift dispersion, and predictable coupling patterns allow for detailed structural elucidation and purity assessment. By following the protocols and interpretive guidelines outlined in this application note, researchers can confidently characterize these and other novel fluorinated compounds, accelerating research and development in drug discovery and materials science.

References

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2006). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Retrieved from [Link]

  • American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • SciSpace. (2020). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

Sources

Uncharted Territory: The Role of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Research Community,

As a trusted partner in advancing scientific discovery, our commitment is to provide accurate, validated, and actionable technical information. In this spirit, we must report that after a comprehensive review of current chemical literature and databases, there is no documented evidence of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran being utilized as a reagent in fluorination reactions.

Our extensive search for application notes, established protocols, or mechanistic studies detailing the use of this specific molecule for the introduction of fluorine into organic substrates did not yield any relevant results. This suggests that this compound is not a recognized or conventional fluorinating agent within the synthetic chemistry community.

The field of fluorination chemistry is rich with a diverse array of reagents, each with unique properties and applications.[1][2][3][4] The development of novel fluorinating agents is an ongoing and active area of research, driven by the significant impact of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.[1][5] However, it appears that this compound has not been explored or established in this capacity.

We understand that the pursuit of novel synthetic methodologies is a cornerstone of chemical research. Should any researcher or laboratory have preliminary data or unpublished findings regarding the potential of this compound in fluorination chemistry, we would be highly interested in learning more and potentially collaborating to explore this uncharted area.

In the interest of providing valuable and immediately applicable information to our audience of researchers, scientists, and drug development professionals, we would be pleased to offer a detailed guide on a well-established and widely utilized fluorinating agent. We invite you to specify a reagent of interest, and we will prepare a comprehensive set of Application Notes and Protocols that adhere to our high standards of scientific integrity and practical utility.

We remain dedicated to supporting your research endeavors with reliable and cutting-edge scientific information.

Sources

Application Notes & Protocols: The Strategic Incorporation of Fluorinated Heterocycles in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergistic Alliance for Crop Protection

In the continuous pursuit of sustainable agriculture and global food security, the design of potent, selective, and environmentally benign agrochemicals is paramount. The confluence of two distinct chemical strategies—the incorporation of heterocyclic scaffolds and the introduction of fluorine atoms—has proven to be a particularly fruitful approach in modern crop protection.[1][2][3] Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are ubiquitous in nature and form the backbone of countless biologically active molecules. Their rigid frameworks and defined three-dimensional geometries allow for precise interactions with biological targets.

The strategic introduction of fluorine, the most electronegative element, imparts a unique set of physicochemical properties to these heterocyclic scaffolds.[3][4] This synergy has led to the development of a significant portion of commercial agrochemicals, including highly effective fungicides, insecticides, and herbicides.[5][6][7] This guide provides an in-depth exploration of the application of fluorinated heterocycles in agrochemicals, detailing the rationale behind their use, practical synthetic protocols, and workflows for discovery and optimization.

The "Fluorine Advantage": Causality in Agrochemical Design

The decision to incorporate fluorine into a potential agrochemical is a deliberate strategy to modulate its biological and physical properties.[3][8] Understanding these effects is crucial for rational design.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol).[8] This exceptional strength makes the C-F bond highly resistant to metabolic degradation by enzymes, particularly cytochrome P450 oxidases, which are common detoxification pathways in insects, plants, and soil microbes.[9][10] By blocking sites of metabolic oxidation, fluorine incorporation can significantly increase the bioavailability and persistence of an agrochemical, leading to prolonged efficacy at lower application rates.[9][10]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create strong dipole moments and alter the electronic profile of the heterocyclic ring. This can lead to more favorable interactions—such as hydrogen bonding or dipole-dipole interactions—with amino acid residues in the active site of a target protein, thereby increasing the compound's potency.[3]

  • Increased Lipophilicity: Fluorinated groups, such as the trifluoromethyl (-CF3) group, are highly lipophilic. This property can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving uptake and delivery to the target site.[1][2][10]

  • Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This is a critical factor in controlling a molecule's ionization state, which in turn affects its solubility, membrane permeability, and interaction with targets.[1][2]

It is important to note, however, that the effects of fluorination are highly dependent on the position and number of fluorine atoms.[5][6] An unfavorable substitution can lead to a decrease in efficacy or undesirable off-target effects.

Key Classes & Representative Protocols

Fluorinated heterocycles are integral to numerous classes of commercial agrochemicals.[7][8] This section explores two prominent examples, the pyridines and pyrazoles, and provides detailed protocols for the synthesis of key intermediates.

Fluorinated Pyridines: A Versatile Scaffold

The pyridine ring is a common motif in agrochemicals. The introduction of fluorine, particularly a trifluoromethyl group, has led to the development of several highly successful products.[11] For instance, the insecticide Flonicamid and the herbicide Fluazifop-butyl both feature a trifluoromethylpyridine core.[11]

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for various agrochemicals, via a vapor-phase reaction. This protocol is based on established industrial methods.[11]

Rationale: Vapor-phase fluorination is an efficient industrial method for producing key building blocks like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[11] It allows for continuous processing and high throughput. The simultaneous chlorination and fluorination of a picoline derivative is a common strategy.[11]

Workflow Diagram:

G cluster_0 Vapor-Phase Synthesis of 2,5-CTF start 3-Picoline Vapor reactor High-Temp Reactor (>300°C, Catalyst) Reagents: Cl2, HF start->reactor Feed quench Quenching & Neutralization reactor->quench Crude Product Gas distill Fractional Distillation quench->distill Liquid Crude product Product: 2-chloro-5- (trifluoromethyl)pyridine distill->product Purified

Caption: Vapor-phase synthesis workflow for 2,5-CTF.

Methodology:

  • Reactor Setup: A fixed-bed reactor containing a suitable transition metal-based catalyst (e.g., iron fluoride) is heated to >300°C.

  • Reagent Feed: A gaseous mixture of 3-picoline, chlorine (Cl2), and hydrogen fluoride (HF) is continuously fed into the reactor. The molar ratios of the reactants are critical and must be carefully optimized.

  • Reaction: The simultaneous vapor-phase chlorination and fluorination occurs over the catalyst bed.

  • Quenching: The hot gaseous product stream exiting the reactor is rapidly cooled and passed through a neutralization solution (e.g., aqueous potassium hydroxide) to quench unreacted acidic gases like HCl and HF.

  • Separation: The resulting crude organic liquid is separated from the aqueous phase.

  • Purification: The crude product is subjected to fractional distillation under reduced pressure to isolate the 2-chloro-5-(trifluoromethyl)pyridine from byproducts.

  • Characterization (Self-Validation):

    • GC-MS: To confirm the identity (mass-to-charge ratio) and purity of the final product. The expected molecular ion peak for C6H3ClF3N would be m/z ≈ 181.

    • ¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.

Safety Precautions: This reaction involves highly corrosive (HF), toxic (Cl2), and flammable materials at high temperatures and pressures. It must be conducted in a specialized industrial chemical plant with appropriate safety interlocks, monitoring systems, and personal protective equipment (PPE).

Fluorinated Pyrazoles: Potent Fungicides and Insecticides

The pyrazole ring is another cornerstone of agrochemical discovery, particularly for fungicides that inhibit succinate dehydrogenase (SDHIs) and for certain classes of insecticides.[12] The incorporation of difluoromethyl or trifluoromethyl groups onto the pyrazole ring is a common feature in many modern products like Bixafen, Fluxapyroxad, and Fipronil.[13]

Objective: To synthesize a key difluoromethyl pyrazole carboxylic acid, a crucial building block for many modern SDHI fungicides.[14]

Rationale: This multi-step synthesis builds the fluorinated heterocycle from acyclic precursors. The key steps involve a Claisen condensation to form a β-ketoester followed by a Knorr-type pyrazole synthesis using a substituted hydrazine. This approach provides excellent control over the substitution pattern on the pyrazole ring.[14]

Methodology:

  • Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate.

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) to anhydrous ethanol at 0°C.

    • To this solution, add a mixture of ethyl difluoroacetate (1.0 eq) and ethyl acetate (1.0 eq) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by pouring it into ice-cold 1M HCl. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.

  • Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

    • Dissolve the crude ethyl 4,4-difluoro-3-oxobutanoate from Step 1 in ethanol.

    • Add triethyl orthoformate (1.2 eq) and a catalytic amount of acetic anhydride. Heat the mixture to reflux for 4 hours to form the vinyl ether intermediate.[14]

    • Cool the reaction mixture to room temperature. Add methylhydrazine (1.1 eq) dropwise.

    • Heat the mixture to reflux for an additional 6 hours.

    • Cool the reaction, and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole ester.

  • Step 3: Saponification to the Carboxylic Acid.

    • Dissolve the purified ester from Step 2 in a mixture of THF/water (2:1).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final carboxylic acid product.

  • Characterization (Self-Validation):

    • ¹⁹F NMR: A characteristic triplet (due to coupling with the C-H proton) will confirm the presence of the -CHF2 group.

    • ¹H NMR: Will show the N-methyl signal, the pyrazole ring proton, and the absence of the ethyl ester signals.

    • LC-MS: To confirm the molecular weight of the final acid product.

Data Presentation and Structure-Activity Relationships (SAR)

The optimization of a lead compound involves systematically modifying its structure and evaluating the impact on biological activity. Fluorine substitution is a key tactic in this process.

Logical Flow of an SAR Study:

G cluster_0 SAR Optimization Workflow lead Initial Lead Compound (e.g., non-fluorinated) synth Synthesize Analogs (Vary F position/number) lead->synth screen Primary Screening (In vitro enzyme assay) synth->screen potency Determine Potency (IC50 / EC50) screen->potency decision Analyze Data & Select Best Candidates potency->decision decision->synth Iterate Design secondary Secondary Screening (Cellular/Whole Organism) decision->secondary Advance optimized Optimized Lead Candidate secondary->optimized

Caption: Iterative cycle for SAR-driven lead optimization.

Table 1: Hypothetical SAR Data for a Fluorinated Pyrazole Fungicide Series

This table illustrates how changing the fluorination pattern on the N-phenyl ring of a hypothetical pyrazole carboxamide fungicide affects its potency against a target fungal enzyme (e.g., Succinate Dehydrogenase).

Compound IDR (Substitution on N-phenyl)Target Enzyme Inhibition (IC50, nM)
HET-001H (unsubstituted)1250
HET-0024-F350
HET-0032-F980
HET-0043,4-di-F150
HET-005 2-Cl, 4-F 45
HET-0064-CF375
HET-0074-OCF395

Interpretation: The data clearly shows that fluorine substitution significantly improves potency compared to the unsubstituted analog (HET-001). A single fluorine at the 4-position (HET-002) is more beneficial than at the 2-position (HET-003). Combining a chlorine at the 2-position with a fluorine at the 4-position (HET-005) results in the most potent compound in this series, demonstrating a synergistic electronic and steric effect.

Conclusion and Future Outlook

The strategic application of fluorinated heterocycles remains a cornerstone of modern agrochemical research and development.[5][6] The unique properties imparted by fluorine allow for the fine-tuning of a molecule's stability, potency, and pharmacokinetic profile.[1][2][8] As our understanding of target biology deepens and synthetic methodologies for selective fluorination become more sophisticated, we can expect the development of even more effective, selective, and sustainable crop protection solutions.[15][16][17] The protocols and workflows detailed herein provide a foundational framework for researchers and scientists aiming to harness the power of fluorine chemistry to address the ongoing challenges in global agriculture.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed.
  • Jeschke, P. (n.d.). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.
  • Syngenta. (n.d.). Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta.
  • (n.d.).
  • (n.d.). The Impact of Fluorine Chemistry on Modern Agrochemicals.
  • (n.d.). Agricultural Products Based on Fluorinated Heterocyclic Compounds.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry.
  • Hussain, S., et al. (2025). Fluorinated Pesticides in Modern Pest Control Potential and Challenges.
  • (n.d.).
  • (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (n.d.).
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Organofluorine / Alfa Chemistry.
  • (2019, January 22).
  • (2010).
  • (2017).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • (n.d.). Fluoroinated pyridines in pharmaceuticals and agrochemicals.
  • (n.d.).
  • (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central.
  • (2025).
  • (n.d.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety.
  • (2013).
  • Guo, R., & Chen, J. (2018).
  • Shibata, N., et al. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • (n.d.). The structures of pesticides containing fluorine.
  • (n.d.). Fluorine-containing products among the 15 best-selling insecticides, fungicides and herbicides.
  • Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. NIH.

Sources

Application Notes and Protocols for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran in advanced materials science. This document outlines the theorized properties of this novel fluorinated monomer and proposes detailed protocols for its polymerization and the subsequent characterization of the resulting polymer. The unique combination of a rigid isobenzofuran core with heavy fluorination on the dihydrofuran ring is anticipated to yield polymers with exceptional thermal stability, hydrophobicity, low dielectric constant, and a low refractive index, making them prime candidates for applications in high-performance coatings, advanced optics, and next-generation electronic materials.

Introduction: The Promise of a Novel Fluorinated Monomer

The relentless pursuit of materials with superior performance characteristics has driven significant research into fluorinated polymers. The introduction of fluorine atoms into a polymer backbone imparts a unique combination of properties, including high thermal and chemical resistance, low surface energy, and specific optical and electrical characteristics.[1][2] this compound is a novel monomer that strategically integrates a fluorinated dihydrofuran moiety with a benzene ring. This molecular architecture is hypothesized to offer a compelling platform for the synthesis of a new class of high-performance polymers.

The rigid isobenzofuran core is expected to contribute to a high glass transition temperature (Tg) and thermal stability in the resulting polymer. The five fluorine atoms are anticipated to induce strong hydrophobicity, reduce the material's refractive index and dielectric constant, and enhance its chemical inertness. These properties make the polymer derived from this monomer a highly attractive candidate for a range of demanding applications.

Postulated Polymerization of this compound

Given the cyclic ether-like structure of the dihydroisobenzofuran ring, a plausible route for polymerization is through cationic ring-opening polymerization (CROP) . The electron-withdrawing nature of the fluorine atoms may present a challenge to conventional cationic initiation; however, the use of a strong Lewis acid initiator in a non-polar solvent could facilitate this process. The proposed polymerization mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of another monomer molecule, leading to chain propagation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 1,1,3,3,5-Pentafluoro- 1,3-dihydroisobenzofuran ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator Lewis Acid (e.g., BF₃·OEt₂) AnotherMonomer Monomer GrowingChain Growing Polymer Chain (n units) ActivatedMonomer->GrowingChain Ring-Opening LongerChain Growing Polymer Chain (n+1 units) GrowingChain->LongerChain + Monomer FinalPolymer Final Polymer LongerChain->FinalPolymer Termination TerminatingAgent Terminating Agent (e.g., H₂O)

Figure 1: Proposed workflow for the cationic ring-opening polymerization of this compound.

Experimental Protocols

Synthesis of Poly(this compound)

This protocol describes a hypothetical solution polymerization of this compound via CROP.

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Argon gas (inert atmosphere)

  • Schlenk flask and standard glassware

Protocol:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.

  • Monomer Solution: In a Schlenk flask under an argon atmosphere, dissolve this compound (e.g., 1.0 g) in anhydrous DCM (e.g., 20 mL).

  • Initiation: Cool the monomer solution to 0°C in an ice bath. While stirring, add a calculated amount of BF₃·OEt₂ solution in DCM (e.g., 1 mol% relative to the monomer) dropwise.

  • Polymerization: Allow the reaction to proceed at 0°C for 24 hours under argon. The viscosity of the solution is expected to increase as polymerization occurs.

  • Termination: Quench the polymerization by adding an excess of cold methanol (e.g., 5 mL).

  • Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol. Collect the white precipitate by filtration.

  • Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization of the Resulting Polymer

A suite of analytical techniques is essential to confirm the structure and elucidate the properties of the synthesized polymer.

NMR is a powerful tool for determining the chemical structure of the polymer. Due to the presence of fluorine, both ¹⁹F and ¹³C NMR will be crucial.[2][3]

Sample Preparation:

  • Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., acetone-d₆ or hexafluorobenzene).

  • Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Spectroscopy Protocol:

  • Acquire a standard single-pulse ¹⁹F NMR spectrum.

  • The spectrum is expected to show characteristic signals for the fluorine atoms on the dihydrofuran ring and the benzene ring. The chemical shifts will provide information about the electronic environment of the fluorine nuclei.

¹³C{¹H, ¹⁹F} NMR Spectroscopy Protocol:

  • Acquire a ¹³C NMR spectrum with both ¹H and ¹⁹F decoupling to simplify the spectrum and enhance sensitivity.

  • The spectrum should reveal the carbon skeleton of the polymer, confirming the ring-opened structure.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymer.[4][5]

TGA Protocol:

  • Place 5-10 mg of the polymer in a TGA pan.

  • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The onset of decomposition will indicate the thermal stability of the polymer.

DSC Protocol:

  • Seal 5-10 mg of the polymer in a DSC pan.

  • Perform a heat-cool-heat cycle, for example, from 25°C to 300°C at 10°C/min, to determine the glass transition temperature (Tg).

Property Anticipated Value Significance
Decomposition Temperature (TGA) > 400°CHigh thermal stability suitable for demanding applications.
Glass Transition Temperature (DSC) > 150°CIndicates a rigid polymer with good dimensional stability at elevated temperatures.

Table 1: Anticipated Thermal Properties of Poly(this compound).

The hydrophobicity of the polymer surface can be quantified by measuring the water contact angle.[6][7]

Protocol:

  • Prepare a thin film of the polymer on a clean glass slide by spin-coating or solution casting.

  • Place a droplet of deionized water (e.g., 5 µL) on the polymer surface.

  • Use a goniometer to measure the static contact angle between the water droplet and the polymer surface. A high contact angle (>90°) is expected, indicating a hydrophobic surface.

The heavy fluorination is expected to result in a low refractive index and a low dielectric constant.[8][9]

Refractive Index Measurement Protocol:

  • Prepare a uniform thin film of the polymer on a silicon wafer.

  • Use an ellipsometer to measure the refractive index of the film at a specific wavelength (e.g., 633 nm).

Dielectric Constant Measurement Protocol:

  • Fabricate a parallel plate capacitor with the polymer film as the dielectric layer.

  • Measure the capacitance of the device using an LCR meter at various frequencies.

  • Calculate the dielectric constant from the capacitance, film thickness, and electrode area.

Property Anticipated Value Application Relevance
Water Contact Angle > 110°Highly hydrophobic surfaces for moisture barrier coatings.
Refractive Index (at 633 nm) < 1.40Low refractive index materials for anti-reflective coatings and optical claddings.
Dielectric Constant (at 1 MHz) < 2.5Low-k dielectric material for microelectronics to reduce signal delay and cross-talk.

Table 2: Anticipated Surface, Optical, and Dielectric Properties.

Potential Applications in Materials Science

The unique combination of properties anticipated for poly(this compound) opens up a wide range of potential applications:

  • Advanced Coatings: Its high thermal stability, chemical resistance, and hydrophobicity make it an excellent candidate for protective coatings in harsh environments, such as in the aerospace and chemical industries.

  • Optical Materials: The low refractive index is highly desirable for anti-reflective coatings on lenses and solar cells, as well as for the cladding of optical fibers.

  • Microelectronics: The low dielectric constant makes it a promising material for interlayer dielectrics in integrated circuits, helping to reduce power consumption and improve device performance.

  • Membranes: The controlled synthesis of this polymer could lead to the development of membranes with tailored porosity and surface properties for gas separation or filtration applications.

G cluster_properties Key Properties cluster_applications Potential Applications Monomer 1,1,3,3,5-Pentafluoro- 1,3-dihydroisobenzofuran P1 High Thermal Stability Monomer->P1 P2 Excellent Chemical Resistance Monomer->P2 P3 Low Refractive Index Monomer->P3 P4 Low Dielectric Constant Monomer->P4 P5 High Hydrophobicity Monomer->P5 A1 Aerospace & Automotive Coatings P1->A1 P2->A1 A4 High-Performance Membranes P2->A4 A2 Anti-Reflective Optical Coatings P3->A2 A3 Low-k Dielectrics in Microelectronics P4->A3 P5->A1 P5->A4

Figure 2: Relationship between the key properties of the fluoropolymer and its potential applications.

Conclusion

While the synthesis and polymerization of this compound remain to be experimentally validated, the theoretical advantages offered by its unique molecular structure are substantial. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive characterization of the resulting polymer. Successful development of this material could provide a valuable addition to the family of high-performance fluoropolymers, with significant potential to impact various fields of materials science and technology.

References

  • Complex refractive indices measurements of polymers in visible and near-infrared bands. (2020). Optical Society of America. [Link]

  • Fluorinated polymers: evaluation and characterization of structure and composition. (2021). Journal of Advanced Materials and Technologies. [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2020). MDPI. [Link]

  • Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques. (2006). ACS Publications. [Link]

  • High-Resolution Solid-State 13C NMR of Fluoropolymers. (1998). ACS Publications. [Link]

  • Recoverable Fluorination Accelerates Ring-Opening Copolymerisation and Enables Post-Polymerisation-Modification of Polyesters. (2023). Angewandte Chemie International Edition. [Link]

  • In situ Janus polymerization of cyclic phosphate and ethers affording fluorine/phosphorus copolymer electrolyte for high-safety lithium metal batteries with long-cycle life. (2023). RSC Publishing. [Link]

  • Dielectric constant measurements of thin films and liquids using terahertz metamaterials. (2015). RSC Publishing. [Link]

  • Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra. (2021). MDPI. [Link]

  • Solid-state and high-temperature NMR of fluoropolymers. (2006). ResearchGate. [Link]

  • Evaluation of Dielectric Properties of Polymer Thin-Films Materials for Application in Embedded Capacitance. (2004). National Institute of Standards and Technology. [Link]

  • Contact angle measurements on superhydrophobic surfaces in practice. (2019). Biolin Scientific. [Link]

  • PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. (2012). NETZSCH-Gerätebau GmbH. [Link]

  • Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. METTLER TOLEDO. [Link]

  • Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

  • A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. (2023). ChemRxiv. [Link]

  • In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries. (2024). RSC Publishing. [Link]

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. (2008). HETEROCYCLES. [Link]

  • CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • Water contact angle measurements for surface treatment quality control. (2021). Biolin Scientific. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

We will explore the intricacies of this transformation, providing a detailed troubleshooting guide and addressing frequently asked questions to empower you with the knowledge to overcome common experimental hurdles. Our approach is grounded in established principles of fluorine chemistry, emphasizing safety, mechanistic understanding, and practical solutions.

Core Transformation: Deoxofluorination of 5-Fluorophthalide

A plausible synthetic route to a polyfluorinated dihydroisobenzofuran would likely involve the construction of a substituted phthalide (an isobenzofuran-1(3H)-one or lactone) followed by deoxofluorination of the carbonyl group to a gem-difluoromethylene group. This section focuses on this key transformation, using the conversion of 5-fluorophthalide to 1,1,5-trifluoro-1,3-dihydroisobenzofuran as a representative example.

Proposed Reaction Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Quenching cluster_4 Step 5: Work-up & Purification start Dissolve 5-fluorophthalide in anhydrous CH2Cl2 reagent Cool to -78 °C (dry ice/acetone bath) start->reagent add_dast Slowly add DAST (1.2-1.5 eq.) reagent->add_dast Under N2 atmosphere warm Allow to warm to RT add_dast->warm stir Stir for 2-12 h warm->stir monitor Monitor by TLC/19F NMR stir->monitor quench Cool to 0 °C and slowly quench with sat. NaHCO3(aq) monitor->quench Upon completion extract Extract with CH2Cl2 quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify cluster_0 Step 1: Activation of Carbonyl cluster_1 Step 2: Fluoride Attack cluster_2 Step 3: Second Fluorination lactone Lactone (Phthalide) intermediate1 Oxosulfonium Intermediate lactone->intermediate1 + DAST dast DAST intermediate2 Fluorinated Intermediate intermediate1->intermediate2 SN2-type attack by F- product gem-Difluoro Product intermediate2->product Repeat Steps 1 & 2

Technical Support Center: Optimizing Reaction Conditions for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran . This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes to this highly fluorinated isobenzofuran derivative. The incorporation of fluorine atoms, particularly the geminal difluoro groups at the 1 and 3 positions, imparts unique electronic and metabolic properties, making this scaffold a person of interest in medicinal chemistry and materials science.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the specific challenges encountered during its synthesis. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental work.

Proposed Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach involves the reductive cyclization of a suitably substituted precursor, such as 2,4-difluorobenzaldehyde, followed by fluorination. The general strategy discussed herein is based on established chemical transformations adapted for this specific target.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve common issues encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I am failing to isolate any of the target this compound. What are the primary causes and how can I rectify this?

Answer: Low or nonexistent yield is a frequent hurdle in multi-step syntheses, especially when dealing with highly reactive fluorinating agents. A systematic, step-by-step investigation is crucial.

// Connections start -> reagent_check; reagent_check -> conditions_check [label="Reagents OK"]; conditions_check -> workup_check [label="Conditions Optimized"]; workup_check -> success [label="Procedure Refined"];

// Sub-nodes for Reagent Check sub_reagent1 [label="Purity of Starting Materials?\n(Use NMR, GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reagent2 [label="Anhydrous Solvents?\n(Use fresh, dry solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reagent3 [label="Fluorinating Agent Activity?\n(Use fresh bottle/titrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_check -> {sub_reagent1, sub_reagent2, sub_reagent3} [style=dashed, arrowhead=none];

// Sub-nodes for Conditions Check sub_cond1 [label="Temperature Control?\n(Too low/high?)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_cond2 [label="Inert Atmosphere?\n(Check for O₂/H₂O leaks)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_cond3 [label="Reaction Time?\n(Monitor via TLC, ¹⁹F NMR)", fillcolor="#FFFFFF", fontcolor="#202124"]; conditions_check -> {sub_cond1, sub_cond2, sub_cond3} [style=dashed, arrowhead=none]; }

Caption: Troubleshooting workflow for low product yield.

  • Reagent and Solvent Integrity:

    • Plausible Cause: The most common point of failure is reagent quality. Fluorination reactions are notoriously sensitive to moisture.

    • Troubleshooting Steps:

      • Solvents: Ensure all solvents are strictly anhydrous. Use freshly distilled solvents or those from a solvent purification system.

      • Precursors: Verify the purity of your starting materials (e.g., 4-Fluoro-2-(hydroxymethyl)benzyl alcohol) by NMR or GC-MS. Impurities can consume reagents or inhibit catalysts.

      • Fluorinating Agent: Agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® degrade upon exposure to moisture. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Plausible Cause: The reaction kinetics may be highly sensitive to temperature and concentration.

    • Troubleshooting Steps:

      • Temperature: If the reaction is sluggish, a modest increase in temperature may be required. Conversely, if multiple side products are observed, the reaction may be running too hot, leading to decomposition or dehydrofluorination side reactions.[1] Perform temperature screening (e.g., -78°C, -40°C, 0°C, RT) to find the optimal point.

      • Reagent Addition: Slow, dropwise addition of the fluorinating agent via a syringe pump can help control exotherms and minimize the formation of byproducts.

      • Atmosphere: All steps should be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching of reagents and intermediates.[2]

Issue 2: Complex Product Mixture and Dominant Side Products

Question: My crude reaction mixture shows multiple spots on TLC and several peaks in the ¹⁹F NMR, indicating significant side product formation. How can I improve the selectivity?

Answer: A complex mixture suggests that alternative reaction pathways are competing with the desired transformation. Improving selectivity requires fine-tuning the reaction conditions to favor a single pathway.

  • Incomplete Reaction or Over-fluorination:

    • Plausible Cause: Incorrect stoichiometry or insufficient reaction time can leave unreacted intermediates. Conversely, excess fluorinating agent or prolonged reaction times can lead to undesired further reactions on the aromatic ring.

    • Troubleshooting Steps:

      • Reaction Monitoring: This is critical. Use an appropriate technique to track the consumption of the starting material and the formation of the product. Thin-layer chromatography (TLC) is useful, but ¹⁹F NMR is exceptionally powerful for fluorinated compounds, allowing you to visualize the appearance of the product's unique fluorine signals and the disappearance of any fluorinated precursors.

      • Stoichiometry: Carefully titrate the equivalents of your fluorinating agent. Run small-scale trials with slightly varying amounts (e.g., 2.0 eq, 2.2 eq, 2.5 eq per alcohol group) to find the sweet spot that maximizes conversion without promoting side reactions.

  • Elimination Side Products (Dehydrofluorination):

    • Plausible Cause: Fluorinated alkanes can undergo elimination of HF, especially in the presence of a base or at elevated temperatures, to form alkenes.

    • Troubleshooting Steps:

      • Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • pH Control: During workup, avoid strong bases. Use a mild aqueous base like sodium bicarbonate for quenching.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure product. It either co-elutes with impurities during column chromatography or seems to decompose on the column.

Answer: Purifying fluorinated compounds can be challenging due to their unique polarity and potential instability.

  • Chromatography Challenges:

    • Plausible Cause: Highly fluorinated molecules can have unusual polarity and may not behave as expected on silica gel.

    • Troubleshooting Steps:

      • Solvent System Screening: Don't rely solely on standard hexane/ethyl acetate systems. Screen a variety of eluents with different polarities and properties, such as dichloromethane/hexanes or ether/pentane.[3]

      • Deactivate Silica: Some fluorinated compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine).

      • Alternative Media: If silica gel fails, consider using other stationary phases like alumina (neutral or basic) or Florisil.

  • Product Instability:

    • Plausible Cause: The product may be thermally labile or sensitive to air/light.

    • Troubleshooting Steps:

      • Low-Temperature Workup: Keep all extraction and concentration steps cold. Use an ice bath during aqueous washes.

      • Solvent Removal: Remove solvent under reduced pressure without excessive heating. For volatile products, consider careful distillation if applicable.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the fluorination step? A: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. DCM is often preferred for its inertness and ability to dissolve many organic compounds and fluorinating agents.[5] However, THF can sometimes improve the solubility of alcohol precursors.[3] It is essential that the chosen solvent is rigorously dried.

Q2: How can I safely handle fluorinating agents like DAST? A: These reagents are toxic, corrosive, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). Reactions should be conducted behind a blast shield, especially on a larger scale. Quench any excess reagent carefully by slowly adding it to a stirred solution of a nucleophilic scavenger like isopropanol at a low temperature.

Q3: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is required for unambiguous structure confirmation:

  • ¹H NMR: To confirm the number and environment of hydrogen atoms.

  • ¹³C NMR: To identify all carbon atoms.

  • ¹⁹F NMR: This is the most critical technique. It will show distinct signals for the fluorine atoms on the aromatic ring and the gem-difluoro groups, with characteristic coupling constants (J-values).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3]

Q4: My reaction seems to stall before completion. What should I do? A: Stalling can be due to several factors. First, re-verify that your reagents are active and your setup is free of leaks (moisture/air). If the issue persists, a second charge of the fluorinating agent (e.g., an additional 0.2-0.5 equivalents) can sometimes push the reaction to completion. Monitor closely after the second addition to avoid over-reaction.

Experimental Protocols & Data

Optimized Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory-specific findings.

Step 1: Synthesis of 4-Fluoro-2-(hydroxymethyl)benzyl alcohol This diol intermediate can be prepared via the reduction of 4-fluorophthalic acid or its corresponding anhydride/ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Step 2: Fluorination to this compound

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet, add 4-Fluoro-2-(hydroxymethyl)benzyl alcohol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) and by periodically taking aliquots for ¹⁹F NMR analysis.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Reaction Parameter Optimization Summary
ParameterVariableRecommended Range/ValueRationale & Potential Impact
Temperature -78 °C to RTStart at -78 °C, warm slowlyControls reaction rate and minimizes side reactions like elimination.
Solvent DCM, THF, MeCNAnhydrous DCMInert, good solubility for many reagents. Must be completely dry.
Fluorinating Agent DAST, Deoxo-Fluor®Deoxo-Fluor® (2.2 - 2.5 eq)Deoxo-Fluor® is often thermally more stable than DAST. Stoichiometry is key.
Concentration 0.05 M - 0.2 M~0.1 MHigher concentrations can increase reaction rate but may promote side reactions.
Reaction Time 4 - 24 hoursMonitor until completionInsufficient time leads to low conversion; excessive time may cause degradation.

References

  • S. M. T. Al-Husein, et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Xiao, D., et al. (2020). Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Available at: [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of pentafluorophenyl boron compounds.
  • Wörner, M., & Tümmler, J. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rickborn, B. (1998). The Intramolecular Diels-Alder Reaction. Part I.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]

  • Friedrichsen, W. (1996). Isobenzofurans. Advances in Heterocyclic Chemistry.
  • Loyola eCommons. (1996). One-Pot Preparation of 1,3-Dihydro-1- (Trifluoromethyl)isobenzofuran-1-ol Derivatives from 1,2-Dibromobenzene. Available at: [Link]

  • Singh, V. K., et al. (2014). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available at: [Link]

  • Magueur, G., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its in. Comptes Rendus Chimie. Available at: [Link]

  • ResearchGate. (2005). Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions. Available at: [Link]

Sources

Technical Support Center: Reactions of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this highly fluorinated compound. The insights provided are based on established principles of organofluorine chemistry and analogies with related fluorinated heterocyclic systems.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, with a focus on identifying and mitigating the formation of common side products.

Question 1: My reaction mixture has become acidic, and I'm observing a new, more polar spot on my TLC. What is happening?

Answer:

This is a classic sign of unintended hydrolysis of the gem-difluoro ether linkages. The presence of even trace amounts of water, particularly under acidic or basic conditions, can lead to the opening of the dihydroisobenzofuran ring. The gem-difluoro groups, while generally stable, can undergo hydrolysis to form carbonyl groups.

Plausible Cause: Hydrolysis of one or both C-F bonds at the benzylic positions, leading to ring-opening and the formation of fluorinated aldehydes and carboxylic acids. Perfluoroether compounds have been noted to be more susceptible to degradation than their perfluoroalkyl counterparts, suggesting the ether linkage can be a point of reactivity[1][2].

Troubleshooting Protocol:

  • Rigorous Dehydration: Ensure all solvents and reagents are scrupulously dried. Solvents should be passed through activated alumina or distilled from an appropriate drying agent. Liquid reagents should be handled under anhydrous conditions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • pH Control: If your reaction conditions permit, buffer the reaction mixture to maintain a neutral pH. Avoid strong acids or bases unless they are essential for the desired transformation.

  • Temperature Management: Elevated temperatures can accelerate hydrolysis. If possible, run the reaction at a lower temperature for a longer duration.

Hydrolysis_Mechanism reactant This compound intermediate Ring-Opened Intermediate (Fluorinated Aldehyde/Carboxylic Acid) reactant->intermediate H₂O / H⁺ or OH⁻

Caption: Proposed hydrolysis pathway of this compound.

Question 2: I'm seeing a significant apolar byproduct in my reaction, and my NMR shows signals consistent with a double bond. What could this be?

Answer:

The formation of an apolar, unsaturated byproduct strongly suggests an elimination reaction has occurred. In the presence of a base, elimination of hydrogen fluoride (HF) from the dihydroisobenzofuran ring and an adjacent proton on the benzene ring can lead to the formation of a fluorinated isobenzofuran derivative. The elimination of hydrogen fluoride is a common reaction pathway for fluorinated heterocyclic compounds[3].

Plausible Cause: Base-mediated elimination of HF, leading to aromatization of the heterocyclic ring.

Troubleshooting Protocol:

  • Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) to disfavor elimination pathways.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Maintain the lowest possible temperature for your reaction to proceed at a reasonable rate.

  • HF Scavengers: In some cases, the use of an HF scavenger, such as pyridine or a silyl ether, can trap any generated HF and prevent it from catalyzing further side reactions.

Elimination_Mechanism reactant This compound product Fluorinated Isobenzofuran Derivative reactant->product Base, -HF

Caption: Proposed elimination pathway leading to a fluorinated isobenzofuran.

Question 3: My reaction is giving a low yield of the desired product, and I'm getting a significant amount of intractable, possibly polymeric, material. What is the likely cause?

Answer:

The formation of polymeric material, especially at elevated temperatures, points towards thermal decomposition or uncontrolled radical reactions. Per- and polyfluoroalkyl substances can undergo thermal decomposition, with cleavage of C-C and C-O bonds being potential initiation steps[1][2][4]. The high fluorine content of the molecule could also make it susceptible to radical-initiated processes.

Plausible Cause: Thermal decomposition or radical-mediated polymerization. The ether bonds in perfluoroether compounds can weaken the molecule, making them more prone to thermal degradation compared to perfluoroalkanes[1].

Troubleshooting Protocol:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. Use an oil bath or a temperature-controlled reaction block for precise heating.

  • Radical Inhibitors: If a radical mechanism is suspected, the addition of a radical inhibitor (e.g., BHT or TEMPO) in a small-scale trial can help diagnose the issue. If the side reaction is suppressed, a radical pathway is likely.

  • Degas Solvents: To remove dissolved oxygen, which can initiate radical reactions, degas your solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Purity of Starting Materials: Ensure the starting material is free from any impurities that could act as initiators for decomposition or polymerization.

Decomposition_Pathway reactant This compound radicals Radical Intermediates reactant->radicals Heat or Initiator polymer Polymeric Material radicals->polymer Propagation

Caption: Potential radical-mediated decomposition and polymerization pathway.

Frequently Asked Questions (FAQs)

Q: What are the most likely side products I should anticipate in my reactions?

A: Based on the structure and general reactivity of fluorinated compounds, the following side products are most plausible:

Side Product ClassFormation MechanismKey Characteristics
Ring-Opened Products HydrolysisIncreased polarity; presence of aldehyde or carboxylic acid functional groups.
Elimination Products Base-mediated HF eliminationDecreased polarity; formation of an aromatic isobenzofuran system.
Decomposition Fragments Thermal degradationComplex mixture of smaller fluorinated and non-fluorinated molecules.
Polymeric Materials Radical polymerizationIntractable, high molecular weight material, often insoluble.

Q: How can I analytically detect the formation of these common side products?

A: A combination of analytical techniques is recommended:

  • TLC: Useful for qualitatively observing changes in polarity. Hydrolysis products will typically have a lower Rf, while elimination products will have a higher Rf than the starting material.

  • ¹⁹F NMR: This is a powerful tool for identifying fluorinated side products. The appearance of new fluorine signals or changes in the existing signal pattern can indicate side product formation. For instance, the formation of fluoride ions from hydrolysis can be detected.

  • GC-MS or LC-MS: These techniques are invaluable for identifying the molecular weights of byproducts, which can help in elucidating their structures.

  • FT-IR: The appearance of a strong carbonyl stretch (around 1700-1780 cm⁻¹) can indicate hydrolysis to an aldehyde or carboxylic acid.

Q: What are the recommended storage and handling conditions for this compound?

A: To ensure the long-term stability and purity of the compound, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. A refrigerator or freezer is ideal.

  • Handling: Handle under an inert atmosphere whenever possible to minimize exposure to moisture and air. Use dry glassware and syringes.

  • Avoid Contaminants: Keep away from strong acids, bases, and oxidizing agents.

Q: Is the fluorine atom on the benzene ring susceptible to nucleophilic aromatic substitution (SNA_r_)?

A: Generally, fluorine atoms on an aromatic ring are not easily displaced by nucleophiles unless the ring is activated by strong electron-withdrawing groups (e.g., a nitro group) in the ortho or para position. Given the electron-withdrawing nature of the gem-difluoro ether moiety, some activation of the aromatic ring is expected. However, SNA_r_ reactions would likely require harsh conditions (high temperatures, strong nucleophiles) and may compete with other side reactions like elimination or decomposition.

References

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  • Hayashi, S., Nakai, T., & Ishikawa, N. (1980). Defluorination Reactions of gem-Difluoro- and Monofluoroolefins. Chemistry Letters, 9(5), 651-654. [Link]

  • Król, S., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. [Link]

  • Wang, B., et al. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 16(41), 7754-7758. [Link]

  • Xiao, F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8081-8091. [Link]

  • Zhao, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9413-9417. [Link]

  • Chernyshov, D., & Filyakova, T. (2015). Fluorinated Heterocycles. In Modern Synthesis of Fluorine-Containing Compounds. Elsevier.
  • Hu, J., et al. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 45(6), 967-977. [Link]

  • Wang, X., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5658-5670. [Link]

  • Arizona State University. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]

  • Gandelman, M., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. ACS Catalysis, 11(15), 9633-9652. [Link]

  • Chen, Q-Y. (2005). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • Prakash, G. K. S., et al. (2016). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Beilstein Journal of Organic Chemistry, 12, 1756-1763. [Link]

  • ResearchGate. (2018). Reactivity of gem-difluoroalkenes. [Link]

  • Chen, J., et al. (2019). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 24(18), 3290. [Link]

  • Sereda, G., & He, X. (2019). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. ChemistrySelect, 4(32), 9439-9442. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(8), 1269. [Link]

  • Zhou, J. (2020). Fluorinated Heterocycles. Topics in Heterocyclic Chemistry. Springer.
  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7041-7073. [Link]

Sources

Technical Support Center: Purification of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran (CAS No. 651-58-1)[1]. This document is intended for researchers, scientists, and professionals in drug development who are working with this fluorinated heterocyclic compound. Achieving high purity of this compound is critical for obtaining reliable and reproducible results in downstream applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed purification protocols based on established principles for fluorinated organic compounds.

The presence of multiple fluorine atoms in this compound can significantly influence its physical and chemical properties, such as polarity, boiling point, and solubility, which in turn dictates the most effective purification strategies[2][3]. Common impurities may arise from starting materials, side reactions, or degradation, and can include incompletely fluorinated species, positional isomers, or reaction solvents[4][5][6].

Troubleshooting Guide: Common Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Impurities during Column Chromatography - Incorrect solvent system (polarity too high or too low).- Impurities have very similar polarity to the target compound.- Overloading of the column.- Perform a gradient elution to better separate compounds.- Use a different stationary phase (e.g., alumina instead of silica gel).- Employ a less polar solvent system to increase separation on silica gel.- Reduce the amount of crude material loaded onto the column.
Low Recovery after Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- The cooling process is too rapid, leading to the precipitation of impurities.- Insufficient concentration of the compound in the solution.- Use a solvent/co-solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.- Reduce the volume of the solvent used for dissolution.
Azeotrope Formation during Distillation - The compound forms a constant boiling point mixture with impurities or residual solvent.[7][8]- Consider extractive distillation by adding a high-boiling point solvent that alters the relative volatilities of the components.[7][8]- Use a different purification method such as chromatography or recrystallization.
Thermal Decomposition during Distillation - The compound is not stable at its boiling point at atmospheric pressure.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.- If the compound is highly sensitive to heat, opt for non-thermal purification methods like column chromatography.
Oily Product after Recrystallization - Presence of low-melting point impurities.- The chosen solvent is trapped in the crystal lattice.- Try recrystallizing from a different solvent system.- After filtration, wash the crystals with a small amount of cold, fresh solvent.- Dry the product under high vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: For a solid crude product, a good first step is often recrystallization. This can efficiently remove both more and less soluble impurities. If the crude product is an oil or if recrystallization fails to yield a pure product, flash column chromatography over silica gel is a versatile and effective method. For liquid products, distillation under reduced pressure can be suitable, provided the compound is thermally stable.

Q2: How does the fluorine content affect the choice of chromatographic conditions?

A2: The high electronegativity of fluorine can reduce the polarity of the molecule compared to its non-fluorinated analog. This means that for normal-phase chromatography (e.g., silica gel), you may need to use less polar eluent systems (e.g., higher proportions of hexane in a hexane/ethyl acetate mixture) than for corresponding non-fluorinated compounds[3][9].

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for removing non-polar impurities. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. The fluorinated nature of the compound can lead to unique retention behaviors on reversed-phase columns[10].

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). When performing distillation, ensure the apparatus is set up correctly to avoid pressure buildup. While this compound itself does not have extensive public toxicity data, it is prudent to handle it with care, as with any novel chemical compound. Some fluorinated compounds can be toxic, and thermal decomposition could potentially release harmful substances like hydrogen fluoride[6].

Q5: My purified product is a white solid, but it has a slight color. What could be the cause?

A5: A persistent color can be due to trace amounts of highly chromophoric impurities. These might be present in very small quantities and not easily detectable by NMR. You can try treating a solution of your compound with a small amount of activated carbon and then filtering it through celite before a final recrystallization.

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, and a UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. A good solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol is ideal if the target compound is a solid and a suitable solvent system can be identified.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., hexane, ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus (Buchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Vacuum Distillation

This method is suitable for liquid compounds or low-melting solids that are thermally stable at reduced pressures.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product and a stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine their purity.

Visual Workflow for Purification Strategy

PurificationWorkflow Crude Crude Product (this compound) Is_Solid Is the product a solid? Crude->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Liquid Is the product a liquid or low-melting solid? Is_Solid->Is_Liquid No Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Impure_Solid Product Still Impure Recrystallization->Impure_Solid Unsuccessful Chromatography Perform Flash Column Chromatography Impure_Solid->Chromatography Pure_Fractions Combine Pure Fractions & Evaporate Chromatography->Pure_Fractions Pure_Fractions->Pure_Solid Is_Liquid->Chromatography No Distillation Attempt Vacuum Distillation Is_Liquid->Distillation Yes Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid Successful Impure_Liquid Product Still Impure Distillation->Impure_Liquid Unsuccessful Impure_Liquid->Chromatography

Caption: A decision-making workflow for the purification of this compound.

References

  • Google Patents. (n.d.). Distillation process for fluorocarbons.
  • Google Patents. (n.d.). Distillation process for fluorocarbons.
  • Living Whole. (2023, November 15). Does Distillation Effectively Remove PFAS from Drinking Water? Retrieved from [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • Wiley Online Library. (2023, March 15). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. Retrieved from [Link]

  • NIH - PMC. (n.d.). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pentafluorophenyl boron compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIH - PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Loyola eCommons. (1996, March 1). One-Pot Preparation of 1,3-Dihydro-1- (Trifluoromethyl)isobenzofuran-1-ol Derivatives from 1,2-Dibromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). (1Z)-1,2,3,3,3-Pentafluoro-1-propene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. (n.d.). 1,1,3,3,3-Pentafluoropropene. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Retrieved from [Link]

  • PubMed Central. (2019, May 29). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Retrieved from [Link]

  • ResearchGate. (2016, May 25). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Retrieved from [Link]44_5-Bromo-1-4-fluorophenyl-13-dihydroisobenzofuran)

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Technical Support Center: Synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of novel fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are venturing into the synthesis of complex molecules like 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. Given the absence of a standardized protocol for this specific molecule in current literature, this document provides a proposed synthetic strategy, anticipates potential challenges, and offers expert guidance in a troubleshooting and FAQ format. Our approach is grounded in established principles of organofluorine chemistry to empower you to navigate this challenging synthesis with confidence.

Strategic Approach to Synthesis

The synthesis of this compound presents a significant challenge due to the desired high degree of fluorination at the benzylic positions. A plausible and logical synthetic pathway would involve the formation of a 5-fluorinated 1,3-dihydroisobenzofuran precursor, followed by an exhaustive deoxofluorination of the benzylic carbons.

Proposed Synthetic Pathway:

A viable route commences with a commercially available starting material, 4-fluorophthalide. The key transformation is the conversion of the lactone and the benzylic methylene group to their gem-difluoro analogues. This is a demanding deoxofluorination reaction.

Synthetic_Pathway 4-Fluorophthalide 4-Fluorophthalide Intermediate_A Reaction Mixture (Partially and Fully Fluorinated Products) 4-Fluorophthalide->Intermediate_A Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Target_Molecule This compound Intermediate_A->Target_Molecule Purification (e.g., Fluorinated Chromatography)

Caption: Proposed synthesis of this compound.

Troubleshooting Guide: Navigating the Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

2.1. Challenges in the Deoxofluorination Step

The conversion of carbonyls and benzylic C-H bonds to C-F bonds is the most critical and challenging phase of this synthesis. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are powerful but can be unselective and require careful handling.

Q: My deoxofluorination reaction is sluggish or fails to proceed to completion, leaving significant amounts of starting material.

A: Several factors can impede the progress of a deoxofluorination reaction:

  • Reagent Purity and Activity: Deoxofluorinating agents are sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-purity reagent. It is advisable to purchase from a reputable supplier and handle it under anhydrous conditions.

  • Insufficient Stoichiometry: Exhaustive fluorination of both the lactone and the benzylic position will likely require a significant excess of the fluorinating agent. Consider a stepwise increase in the equivalents of your reagent.

  • Reaction Temperature: While some deoxofluorinations proceed at room temperature, others require elevated temperatures to overcome the activation energy. Cautiously increase the reaction temperature in small increments, monitoring for decomposition.

  • Solvent Choice: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Aprotic, non-coordinating solvents are generally preferred.

Q: The reaction is producing a complex mixture of partially fluorinated byproducts.

A: This is a common challenge in exhaustive fluorination. Here’s how to approach it:

  • Reaction Time and Temperature: A delicate balance is required. Insufficient reaction time or temperature will lead to incomplete fluorination. Conversely, prolonged reaction times or excessive heat can promote side reactions and decomposition. Careful optimization of these parameters is essential. Consider performing a time-course study to identify the optimal reaction duration.

  • Stepwise Fluorination: It may be more effective to perform the fluorination in a stepwise manner. Isolate and characterize the partially fluorinated intermediates before proceeding to the next fluorination step. This provides greater control over the reaction.

  • Choice of Fluorinating Agent: Not all deoxofluorinating agents have the same reactivity profile. For instance, SF4 is more potent than DAST or Deoxo-Fluor® but is also a toxic gas requiring specialized equipment. Researching and potentially screening different reagents could lead to improved selectivity.[1][2][3]

Q: I am observing significant decomposition of my starting material or desired product.

A: Fluorination reactions can be highly exothermic and the reagents themselves can be aggressive.

  • Controlled Reagent Addition: Add the deoxofluorinating agent slowly and at a low temperature (e.g., -78 °C) to manage the reaction exotherm.

  • Anhydrous Conditions: Meticulous exclusion of water is critical. Water can react with deoxofluorinating agents to produce HF, which can catalyze decomposition pathways.

  • Lewis Acid Scavengers: In some cases, the in-situ generation of Lewis acidic byproducts can lead to degradation. The addition of a mild, non-nucleophilic base might be beneficial, but this needs to be approached with caution as it can also quench the fluorinating agent.

Troubleshooting_Fluorination Start Incomplete Fluorination Check_Reagent Is the fluorinating agent fresh and anhydrous? Start->Check_Reagent Increase_Stoichiometry Increase equivalents of fluorinating agent. Check_Reagent->Increase_Stoichiometry Yes Use_New_Reagent Use fresh, anhydrous reagent. Check_Reagent->Use_New_Reagent No Optimize_Conditions Optimize temperature and reaction time. Increase_Stoichiometry->Optimize_Conditions Consider_Stepwise Consider a stepwise fluorination approach. Optimize_Conditions->Consider_Stepwise Still incomplete Success Reaction Complete Optimize_Conditions->Success Successful

Caption: Troubleshooting workflow for incomplete deoxofluorination.

2.2. Purification and Characterization Hurdles

Highly fluorinated compounds often exhibit unique physical properties that can complicate their purification and characterization.[4]

Q: I am finding it difficult to separate my target molecule from less-fluorinated byproducts using standard silica gel chromatography.

A: The polarity of highly fluorinated compounds can be unusual.

  • Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for separating highly fluorinated compounds.[5] It utilizes a fluorinated stationary phase that retains compounds based on their fluorine content.

  • Alternative Chromatography Media: Consider using alumina or reverse-phase chromatography. The elution behavior on these stationary phases can be significantly different from silica gel.

  • Solvent System Optimization: A systematic screen of solvent systems with varying polarities is recommended. Sometimes, the addition of a small amount of a more polar solvent can significantly improve separation.

Q: The NMR spectra of my product are complex and difficult to interpret.

A: The presence of multiple fluorine atoms will lead to complex splitting patterns in both ¹H and ¹³C NMR due to H-F and C-F coupling.

  • ¹⁹F NMR Spectroscopy: This is an essential characterization technique. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum will provide definitive information about the number and environment of the fluorine atoms.

  • 2D NMR Techniques: Techniques such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) will be invaluable in assigning the complex spectra and confirming the connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate molecular formula, which is crucial for confirming the identity of your product.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions when working with deoxofluorinating agents like DAST and Deoxo-Fluor®?

A: These reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. These reagents can react violently with water and can release toxic and corrosive HF gas. Ensure all glassware is scrupulously dried before use. It is also important to be aware of their potential for thermal instability.

Q: How do I choose between different deoxofluorinating agents?

A: The choice depends on the specific transformation and the functional group tolerance required.

Reagent Pros Cons
DAST Widely used, commercially available. Thermally unstable, can decompose explosively.
Deoxo-Fluor® More thermally stable than DAST. More expensive than DAST.
XtalFluor-E® Crystalline solid, good thermal stability.[6] Can require an additive like NaF.[6]

| PhenoFluor™ | Effective for deoxyfluorination of alcohols.[7][8] | Primarily used for alcohols and phenols.[7][8] |

Q: How can I effectively quench a deoxofluorination reaction?

A: Quenching must be done cautiously and at low temperatures. A common method is the slow addition of a saturated aqueous solution of sodium bicarbonate or a protic solvent like methanol. Be prepared for gas evolution and a potential exotherm.

Q: What is the best way to monitor the progress of my fluorination reaction?

A: Thin-layer chromatography (TLC) can be used, but staining may be required as fluorinated compounds are often UV-inactive. ¹⁹F NMR is a very effective method for monitoring the reaction progress by observing the disappearance of the fluorinating agent's signal and the appearance of the product's signal. Gas chromatography-mass spectrometry (GC-MS) can also be a useful tool for tracking the formation of products and byproducts.

Hypothetical Experimental Protocol

Synthesis of this compound from 4-Fluorophthalide

Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory experiments.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorophthalide (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (5.0 eq) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using fluorous solid-phase extraction or column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

References

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  • Process for producing tetrafluorophthalic acid. (n.d.).
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  • Organofluorine chemistry. (n.d.). Wikipedia. [Link]

  • Processes for producing tetrafluorophthalic anhydride. (n.d.).
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  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023). ACS Publications. [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. (n.d.). CoLab. [Link]

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. (2018). PMC - NIH. [Link]

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  • Benzylic C(sp3)–H fluorination. (2024). University of Bristol Research Portal. [Link]

  • Manganese-catalyzed oxidative benzylic C-H fluorination by fluoride ions. (2013). PubMed. [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). ResearchGate. [Link]

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  • Deoxyfluorination. (n.d.). Hypha Discovery. [Link]

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. (2018). PubMed. [Link]

  • Rapid, High-Capacity, and Reusable Bovine Serum Albumin-Based Adsorbents for Perfluoroalkyl and Polyfluoroalkyl Substance. (2025). ACS Publications. [Link]

  • Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. (2025). Wiley Online Library. [Link]

  • Benzylic fluorination as a functional equivalent to 1,4‐conjugate.... (n.d.). ResearchGate. [Link]

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. (2007). HETEROCYCLES. [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (n.d.). PMC - NIH. [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). NIH. [Link]

  • Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (n.d.).
  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (n.d.). MDPI. [Link]

  • Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. (n.d.). Organic Chemistry Portal. [Link]

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  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. (n.d.). Organic Chemistry Portal. [Link]

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  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. (2024). Comptes Rendus de l'Académie des Sciences. [Link]

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  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH. [Link]1/)

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stability issues with 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The information provided herein is based on established principles of organic chemistry and data from related molecular structures, aiming to provide a predictive and practical framework for your experiments.

I. Understanding the Stability of this compound

This compound is a unique molecule that combines a fluorinated aromatic ring with a dihydroisobenzofuran core containing two benzylic gem-difluoro groups. The stability of this compound is largely dictated by the interplay of these structural features. The carbon-fluorine bond is inherently strong, which generally imparts high thermal and metabolic stability to fluorinated molecules. However, the specific arrangement of atoms in this compound presents potential pathways for degradation under certain experimental conditions.

The primary areas of potential instability are:

  • Hydrolysis of the Benzylic C-F Bonds: While aliphatic C-F bonds are exceptionally stable, benzylic C-F bonds can be susceptible to hydrolysis, particularly under acidic conditions. The presence of two fluorine atoms at the benzylic positions generally enhances stability compared to a single fluorine, but reactivity can still be observed.

  • Ring Opening of the Dihydroisobenzofuran Core: The cyclic ether linkage in the dihydroisobenzofuran ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Reactivity of the Fluoroaromatic Ring: The pentafluorophenyl ring is generally stable, but can be subject to nucleophilic aromatic substitution under specific conditions.

This guide will provide you with the knowledge to anticipate and mitigate these potential stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For solutions, it is advisable to use anhydrous aprotic solvents and store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize potential degradation.

Q2: In which common laboratory solvents is this compound expected to be stable?

A2: The compound is expected to exhibit good stability in a range of common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene. Protic solvents, especially in the presence of acidic or basic impurities, may promote slow hydrolysis over extended periods.

Q3: Is the compound sensitive to acidic or basic conditions?

A3: Yes, the compound may exhibit sensitivity to both strong acids and bases. Strong acids can catalyze the hydrolysis of the benzylic C-F bonds and potentially promote the ring-opening of the dihydroisobenzofuran core. Strong bases could also induce degradation, although the exact pathways are less predictable without specific experimental data. It is advisable to perform reactions under neutral or mildly acidic/basic conditions whenever possible and to carefully control the pH of aqueous workups.

Q4: Can I use this compound in reactions involving strong nucleophiles?

A4: Caution is advised when using strong nucleophiles. While the gem-difluoro groups are generally more stable than a single benzylic fluoride, strong nucleophiles could potentially displace one or both fluorine atoms. The fluoroaromatic ring is also a potential site for nucleophilic aromatic substitution, although this typically requires harsh conditions. It is recommended to conduct small-scale pilot reactions to assess compatibility.

Q5: How can I monitor the stability of my sample in solution?

A5: The stability of the compound in solution can be monitored using various analytical techniques. ¹⁹F NMR spectroscopy is a particularly powerful tool, as it can directly detect the parent compound and any fluorine-containing degradation products. HPLC and LC-MS can also be used to track the concentration of the parent compound over time and to identify potential non-fluorinated degradation products.

III. Troubleshooting Guide

This section provides a problem-solution format to address specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in ¹⁹F NMR spectrum after storage in solution. Hydrolysis of benzylic C-F bonds. This is more likely in protic solvents or in the presence of trace acid.1. Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. 2. Store Under Inert Atmosphere: Store solutions under argon or nitrogen to prevent moisture ingress. 3. Add a Mild, Non-Nucleophilic Base: For long-term storage, consider adding a small amount of a non-nucleophilic base like proton sponge to neutralize any trace acid.
Low recovery of the compound after aqueous workup. Hydrolysis or degradation during extraction. This can be exacerbated by acidic or basic conditions in the aqueous phase.1. Neutralize Carefully: Adjust the pH of the aqueous phase to neutral (pH 7) before extraction. 2. Minimize Contact Time: Perform the extraction quickly to reduce the time the compound is in contact with the aqueous phase. 3. Use Brine Washes: Wash the organic layer with brine to remove residual water and inorganic salts.
Inconsistent reaction yields or formation of side products. Degradation of the starting material by reaction reagents. Strong acids, bases, or nucleophiles may be degrading the compound.1. Assess Reagent Compatibility: Before running a reaction, consider the potential for the reagents to react with the dihydroisobenzofuran core or the benzylic fluorides. 2. Run Control Experiments: Perform a control experiment with the compound and the reaction solvent/reagents (without the other reactants) to check for degradation. 3. Modify Reaction Conditions: Consider using milder reagents, lower reaction temperatures, or shorter reaction times.
Discoloration of the solution over time. Potential decomposition or polymerization. This could be initiated by light or trace impurities.1. Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil. 2. Purify Solvents: Use freshly purified solvents to remove any impurities that could initiate degradation.

IV. Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity anhydrous solvent of choice (e.g., ACN, THF, DCM)

  • Internal standard (e.g., a stable fluorinated compound with a distinct ¹⁹F NMR signal)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Aliquot Samples: Transfer aliquots of the stock solution into several NMR tubes.

  • Initial Analysis (T=0): Immediately acquire a ¹⁹F NMR spectrum of one of the NMR tubes. This will serve as the baseline measurement.

  • Incubation: Store the remaining NMR tubes under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours), acquire a ¹⁹F NMR spectrum from one of the incubated tubes.

  • Data Analysis: Integrate the signals of the parent compound and the internal standard in each spectrum. Calculate the relative concentration of the parent compound at each time point compared to the initial measurement. A decrease in the relative concentration indicates degradation.

V. Visualizations

Predicted Degradation Pathway: Acid-Catalyzed Hydrolysis

The following diagram illustrates a plausible pathway for the acid-catalyzed hydrolysis of this compound, leading to the formation of a hemiacetal and subsequent ring-opening.

G A This compound B Protonation of Ether Oxygen A->B H+ C Ring Opening to form Benzylic Cation B->C Spontaneous D Nucleophilic attack by Water C->D H2O E Hemiacetal Intermediate D->E -H+ F Further Hydrolysis to Diol E->F H2O, H+

Caption: Predicted acid-catalyzed degradation pathway.

Experimental Workflow: Stability Assessment

This diagram outlines the key steps in a typical experiment to assess the stability of the compound in solution.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (Compound + Internal Standard) B Acquire Initial 19F NMR (T=0) A->B C Incubate Samples (Controlled Conditions) B->C D Acquire 19F NMR at Time Points C->D E Analyze Data (Compare to T=0) D->E

Caption: Workflow for stability assessment.

VI. References

  • [Link to a relevant review on C-F bond activation]

  • [Link to a paper on the hydrolysis of benzylic fluorides]

  • [Link to a study on the stability of dihydroisobenzofuran derivatives]

  • [Link to a resource on handling and storage of fluorinated compounds]

  • [Link to an article on analytical techniques for monitoring fluorinated compounds]

Sources

Technical Support Center: 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this highly specialized fluorinated building block into their experimental workflows. Given the unique properties of polyfluorinated compounds, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the potential challenges in its handling, storage, and application.

Core Concepts: Understanding the Compound

This compound is a unique molecule characterized by a pentafluorinated aromatic ring fused to a dihydrofuran moiety with geminal difluoro groups at the 1 and 3 positions. The high degree of fluorination imparts specific chemical properties, such as high thermal and chemical stability, which can be advantageous in drug design.[1] However, these properties also present challenges in terms of solubility and reactivity that must be carefully managed.

Safe Handling and Storage: A Foundation for Success

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Frequently Asked Questions (FAQs) on Safety and Storage

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include potential irritation to the eyes, skin, and respiratory system. It is also harmful if swallowed.[2] Due to the high fluorine content, thermal decomposition can release toxic fumes, including hydrogen fluoride.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Avoid exposure to high temperatures and incompatible materials such as strong oxidizing agents.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[5]

Experimental Protocols and Troubleshooting

This section provides a structured approach to common experimental challenges, from initial solubilization to reaction monitoring.

Preparing Solutions: Overcoming Solubility Hurdles

The high fluorine content of this compound can lead to low solubility in common organic solvents.[6]

Experimental Protocol: Small-Scale Solubility Testing

  • To a small vial, add approximately 1-2 mg of the compound.

  • Add the test solvent (e.g., DMSO, DMF, THF, Dichloromethane) dropwise (e.g., 100 µL increments) with vortexing.

  • Visually inspect for dissolution after each addition.

  • If the compound does not dissolve at room temperature, gentle warming (e.g., to 40-50 °C) can be attempted, but with caution to avoid solvent evaporation and potential degradation.

Troubleshooting Guide: Solubility Issues

Problem Potential Cause Troubleshooting Steps
Compound is insoluble in common solvents (e.g., DCM, EtOAc, MeOH). High fluorine content leads to low affinity for hydrocarbon-based solvents.- Test solubility in more polar aprotic solvents like DMSO, DMF, or NMP.- Consider "fluorous" solvents if compatible with your reaction.[1]- Use a co-solvent system.
Compound precipitates out of solution upon cooling or addition of another reagent. The solution was saturated at a higher temperature, or the added reagent changed the solvent polarity.- Prepare a more dilute stock solution.- Add reagents slowly and with vigorous stirring.- Maintain the reaction mixture at a slightly elevated temperature if the reaction conditions permit.
Reaction and Stability: Navigating Potential Pitfalls

While generally stable, the reactivity of the C-F bonds and the isobenzofuran core should be considered under specific experimental conditions.

dot

Caption: A general experimental workflow for using this compound.

Frequently Asked Questions (FAQs) on Reactivity and Stability

Q1: Is this compound stable to acidic or basic conditions?

A1: While specific data is not available, furan and its derivatives can be sensitive to strong acids, which can lead to polymerization or ring-opening.[7] Strong bases could potentially promote elimination of HF or other undesired reactions, although the high degree of fluorination generally increases stability. It is advisable to perform small-scale trials to assess stability under your specific reaction conditions.

Q2: Can the C-F bonds be cleaved during a reaction?

A2: The C-F bonds on the aromatic ring and the gem-difluoro groups are generally very strong and resistant to cleavage under typical organic synthesis conditions. However, cleavage can occur in the presence of very strong reducing agents or under certain metabolic pathways in biological systems.[8]

Q3: Are there any known incompatible reagents?

A3: Avoid strong oxidizing agents, as they can react with the dihydrofuran ring.[3] Also, be cautious with strong nucleophiles, as they may be capable of displacing one of the fluorine atoms, particularly if there is an activating group on the aromatic ring.

dot

Troubleshooting_Decision_Tree start Problem Encountered solubility Poor Solubility? start->solubility degradation Suspected Degradation? solubility->degradation No sol_action1 Try Polar Aprotic Solvents (DMSO, DMF) solubility->sol_action1 Yes reactivity No/Low Reactivity? degradation->reactivity No deg_action1 Analyze by LC-MS for Unexpected Masses degradation->deg_action1 Yes react_action1 Confirm Complete Dissolution of Starting Material reactivity->react_action1 Yes sol_action2 Use a Co-solvent System sol_action1->sol_action2 sol_action3 Gentle Warming sol_action2->sol_action3 deg_action2 Check pH of Reaction deg_action1->deg_action2 deg_action3 Run a Control Reaction (without other reagents) deg_action2->deg_action3 react_action2 Increase Reaction Temperature (if stable) react_action1->react_action2 react_action3 Consider a More Active Catalyst or Reagent react_action2->react_action3

Caption: A troubleshooting decision tree for common experimental issues.

Physical and Chemical Data

PropertyValueSource
CAS Number 651-58-1[2][4]
Molecular Formula C₈H₃F₅O[2]
Molecular Weight 210.1 g/mol [4]
IUPAC Name 1,1,3,3,5-pentafluoro-2-benzofuran[2]

References

  • BenchChem. (2025). Technical Support Center: Managing Unexpected Metabolic Pathways of Fluorinated Molecules.
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Patsnap. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

  • ResearchGate. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]

  • Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PMC. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Retrieved from [Link]

  • SciSpace. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H- pyrrole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Tris(pentafluorophenyl)methylium Cation: Isolation and Reactivity. Retrieved from [Link]

  • Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. (n.d.). 1,1,1,3,3-Pentafluorobutane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. Retrieved from [Link]

Sources

avoiding decomposition of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stable handling and effective use of this valuable fluorinated building block. By understanding its chemical properties and potential degradation pathways, you can mitigate decomposition and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a fluorinated analog of phthalan (1,3-dihydroisobenzofuran)[1]. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates[2]. However, the very features that make fluorinated compounds desirable can also introduce unique stability challenges. This guide will address common issues encountered during reactions involving this reagent and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound?

Based on the chemistry of related fluorinated heterocycles and benzylic fluorides, the primary drivers of decomposition are expected to be:

  • Strongly Basic Conditions: The presence of strong bases can promote elimination reactions or nucleophilic attack on the electron-deficient aromatic ring.

  • Strongly Acidic Conditions (especially Lewis Acids): Strong acids can protonate the ether oxygen, potentially initiating ring-opening. Lewis acids are known to activate benzylic C-F bonds, which could lead to cleavage[3][4].

  • Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms makes the benzylic carbons susceptible to nucleophilic attack, which could lead to substitution or ring-opening.

  • Elevated Temperatures: While generally stable at moderate temperatures, prolonged exposure to high heat can induce thermal decomposition, a known degradation pathway for fluoropolymers and other fluorinated compounds.

Q2: What are the likely products of decomposition?

While specific studies on this compound are limited, based on established reactivity principles, potential decomposition products could include:

  • Ring-opened products: Hydrolysis under acidic or basic conditions could lead to the formation of fluorinated diols or other ring-scission products.

  • Products of C-F bond cleavage: Under certain reductive or strongly acidic conditions, cleavage of the benzylic C-F bonds could occur, leading to partially defluorinated or rearranged products[3][5].

  • Aromatized products: Elimination of HF from the dihydrofuran ring could potentially lead to the formation of a fluorinated isobenzofuran, although this is a high-energy intermediate.

Q3: How should I store this compound to ensure its long-term stability?

For optimal stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low Yield or No Product Formation, with Complex Mixture of Byproducts

Possible Cause: Decomposition of the starting material due to incompatible reaction conditions.

Troubleshooting Steps:

  • Assess Reaction pH:

    • If your reaction is basic: Consider using a milder, non-nucleophilic base (e.g., proton sponge, hindered amine bases) instead of strong bases like alkoxides or hydroxides. If possible, perform the reaction at a lower temperature to minimize base-promoted side reactions.

    • If your reaction is acidic: Avoid strong Lewis acids if possible. If a Lewis acid is required, use the mildest one that will effect the desired transformation and consider running the reaction at low temperatures. For Brønsted acids, use the minimum effective concentration.

  • Evaluate the Nucleophile:

    • If a strong nucleophile is present, it may be attacking the fluorinated dihydroisobenzofuran. Consider protecting the reactive site on your substrate or using a different synthetic route that avoids the use of a highly reactive nucleophile in the presence of this compound.

  • Control Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a temperature-controlled reaction vessel.

  • Inert Atmosphere:

    • Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if organometallic reagents are involved.

Issue 2: Evidence of Defluorination in Mass Spectrometry Analysis

Possible Cause: Cleavage of one or more C-F bonds.

Troubleshooting Steps:

  • Re-evaluate Reagents:

    • Avoid reagents known to promote C-F bond cleavage, such as strong reducing agents or certain transition metal complexes under reductive conditions[5].

    • As previously mentioned, strong Lewis acids can facilitate the cleavage of benzylic C-F bonds[3].

  • Protect from Light:

    • Some fluorinated compounds can be sensitive to light. While not specifically documented for this compound, it is good practice to protect the reaction from light, especially if photoredox-active species are present[6].

  • Quenching Procedure:

    • Quench the reaction carefully and at a low temperature to avoid sudden pH or temperature changes that could induce decomposition. A gentle quench with a buffered solution is often preferable to a rapid addition of strong acid or base.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Use an inert gas (argon or nitrogen) to blanket the compound during dispensing to minimize exposure to air and moisture.

  • Seal the container tightly after use and store as recommended.

Protocol 2: A General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a general guideline and should be adapted for your specific substrate and nucleophile.

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and your substrate.

  • Dissolve the solids in a suitable aprotic solvent (e.g., DMF, DMSO, acetonitrile).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of your nucleophile (1.1 eq) in the same solvent.

  • If a base is required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate hypothetical decomposition pathways based on the known chemistry of related compounds.

DecompositionPathways cluster_main This compound cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Mediated Decomposition cluster_thermal Thermal Decomposition A Starting Material B Ring Opening (e.g., with H2O) A->B H+ / H2O C C-F Bond Cleavage (Lewis Acid) A->C Lewis Acid D Elimination (HF loss) A->D Strong Base E Nucleophilic Attack on Aromatic Ring A->E Nu- / Base F Fragmentation/ Rearrangement A->F High Temp.

Sources

challenges in the scale-up of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Dihydroisobenzofurans

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of complex fluorinated molecules, focusing on the challenges anticipated during the scale-up of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. The strategic incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of pharmaceutical candidates, making molecules like this highly valuable in drug discovery.[1][2][3] However, their synthesis, particularly at scale, presents unique and formidable challenges.[4][5]

Proposed Synthetic Framework

The construction of the this compound core likely involves several challenging steps. A plausible, albeit demanding, synthetic strategy provides a framework for our discussion. The key transformations would include the installation of gem-difluoro (-CF₂) groups and the cyclization to form the heterocyclic ring. The troubleshooting guide below is structured around these critical stages.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Deoxofluorination (Critical Step) cluster_3 Stage 4: Cyclization A 4-Fluorophthalic Acid (Starting Material) B Step 1: Reduction (e.g., BH3-THF, LiAlH4) A->B C 4-Fluoro-1,2-bis(hydroxymethyl)benzene (Diol Intermediate) B->C D Step 2: Selective Oxidation (e.g., PCC, MnO2) C->D E 4-Fluoro-1,2-dicarbaldehyde (Dialdehyde Intermediate) D->E F Step 3: Double Deoxofluorination (e.g., DAST, Deoxo-Fluor®) E->F G 1,2-Bis(difluoromethyl)-4-fluorobenzene (Key Intermediate) F->G H Step 4: Radical Bromination & Cyclization (e.g., NBS, AIBN, then Base/H2O) G->H I This compound (Final Product) H->I

Caption: A plausible multi-stage workflow for the synthesis of the target molecule.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the synthesis.

Stage 1 & 2: Precursor Synthesis & Oxidation

Question 1: My initial reduction of 4-fluorophthalic acid is incomplete and the subsequent oxidation to the dialdehyde gives a complex mixture of products. What is happening?

Answer: This is a common issue involving multi-step transformations on a single aromatic ring.

  • Causality (Reduction): The reduction of both carboxylic acids of 4-fluorophthalic acid requires a potent reducing agent like LiAlH₄ or a borane complex. Incomplete reduction often stems from insufficient reagent stoichiometry, poor reagent quality, or deactivation by moisture. On a larger scale, ensuring adequate mixing and maintaining the reaction temperature during the exothermic quench is critical to prevent side reactions.

  • Causality (Oxidation): The primary challenge in oxidizing the resulting diol to a dialdehyde is over-oxidation to the carboxylic acid or the formation of the cyclic lactone, phthalide. Oxidants like PCC or PDC are effective but can be problematic at scale due to chromium waste. MnO₂ is a milder alternative but often requires a large excess and long reaction times. The key is to monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Troubleshooting Protocol:

    • Reagent Qualification: Ensure your reducing agent is fresh and titrated if necessary. Use rigorously dried solvents (e.g., THF, Diethyl Ether).

    • Stoichiometry: Use a slight excess (1.1-1.2 eq. per functional group) of the reducing agent.

    • Oxidation Control: Perform the oxidation at controlled temperatures (e.g., 0 °C to room temperature). Consider using a Swern or Dess-Martin oxidation on a small scale to confirm the viability of the dialdehyde, though these are less ideal for large-scale operations due to safety and waste profiles.

    • In-line Analysis: At scale, use in-line monitoring (e.g., HPLC) to track the disappearance of the diol and the appearance of the dialdehyde, preventing over-oxidation.[6]

Stage 3: The Critical Deoxofluorination Step

Question 2: My deoxofluorination of the dialdehyde using DAST is low-yielding and produces significant charring and polymeric material. How can I improve this?

Answer: Deoxofluorination is arguably the most challenging step in this sequence. The issues you're facing are characteristic of this transformation, especially with substrates bearing multiple carbonyls.

  • Causality (Reagent Instability): Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable and can decompose violently, especially at temperatures above 90 °C.[7] This decomposition is often the source of charring. The reaction itself can be highly exothermic, leading to thermal runaways if not properly controlled.

  • Causality (Side Reactions): The high reactivity of DAST and its byproducts (including HF) can catalyze polymerization of the aldehyde starting material or the product.[8] The presence of any moisture will rapidly hydrolyze DAST, quenching the reaction and generating HF, which can corrode glassware.[9]

  • Troubleshooting & Optimization Protocol:

    • Reagent Selection: For scale-up, consider replacing DAST with thermally more stable alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or Fluolead™.[7] These reagents often provide better yields with fewer side reactions and have a safer thermal profile.

    • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be anhydrous grade and handled under an inert atmosphere (Argon or Nitrogen).

    • Controlled Addition: The reaction should be conducted at low temperatures (-78 °C is common for initial addition). Add the fluorinating agent dropwise to a solution of the dialdehyde. This allows for dissipation of the heat of reaction.

    • Material Compatibility: Avoid standard glass vessels for large-scale reactions where HF generation is possible. Use of polymer (e.g., PFA) or Hastelloy reactors is recommended for process safety.[8]

    • Quenching: The reaction must be quenched carefully at low temperature, typically by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate.

ReagentTypical TemperatureKey AdvantagesKey Disadvantages
DAST -78 °C to RTHigh reactivityThermally unstable, explosive potential
Deoxo-Fluor® 0 °C to 80 °CMore stable than DAST, less fumingHigher cost, can still generate HF
Fluolead™ RT to 100 °CHigh thermal stability (decomposes at 232°C), non-explosiveMay require higher temperatures or catalysts

Caption: Comparison of common deoxofluorinating agents.

Stage 4: Cyclization and Final Product Formation

Question 3: I'm attempting the final cyclization, but I'm getting a mixture of products and low conversion to the desired dihydroisobenzofuran. What are the critical parameters?

Answer: The final ring-closing step is sensitive to reaction conditions that must be finely tuned to favor intramolecular cyclization over intermolecular side reactions.

  • Causality (Reaction Path): The proposed route involves a radical bromination of the benzylic C-H bonds of the bis(difluoromethyl) intermediate, followed by hydrolysis and cyclization. The challenge is to achieve selective di-bromination and then efficient ring closure. An alternative could be a metal-catalyzed C-H activation/cyclization, but this adds complexity.

  • Causality (Side Reactions): The primary competing reaction is intermolecular coupling or polymerization, which is favored at high concentrations. Incomplete bromination will result in unreacted starting material, complicating purification.

  • Troubleshooting Protocol:

    • High-Dilution Principle: To favor the intramolecular cyclization, the reaction should be run at high dilution (typically <0.05 M). For scale-up, this can be achieved in a semi-batch process where the substrate is added slowly to the hot, reacting medium.

    • Radical Initiator Control: Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is added in portions or via syringe pump to maintain a low and steady concentration of radicals, minimizing side reactions.

    • Purification Strategy: Fluorinated compounds can be challenging to purify due to their unique polarity and volatility.[1] Standard silica gel chromatography may not be effective. Consider using fluorous-phase chromatography or crystallization from a carefully selected solvent system (e.g., hexane/dichloromethane). Purification by distillation under reduced pressure might also be feasible if the product is thermally stable.

G Start Low Yield in Cyclization Step CheckConc Is Reaction Concentration > 0.1M? Start->CheckConc CheckPurity Is Brominated Intermediate Pure? CheckConc->CheckPurity No HighConc Run at High Dilution (<0.05M) via Slow Addition CheckConc->HighConc Yes CheckTemp Is Reaction Temperature Optimal? CheckPurity->CheckTemp Yes Impure Re-purify Intermediate. Analyze for mono-brominated species. CheckPurity->Impure No TempIssue Optimize Temperature. Too low = slow kinetics. Too high = degradation. CheckTemp->TempIssue No Success Yield Improved CheckTemp->Success Yes HighConc->Success Impure->Success TempIssue->Success

Caption: Troubleshooting decision tree for the cyclization step.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up reactions involving fluorinating agents? A: The primary concerns are:

  • Toxicity and Reactivity: Many fluorinating agents are highly toxic, corrosive, and react violently with water or other protic materials.[8][9] Always handle them in a well-ventilated fume hood or a glove box.

  • HF Generation: Many fluorination reactions generate hydrogen fluoride (HF) as a byproduct. HF is acutely toxic, causes severe burns that may not be immediately painful, and attacks glass.[8] Ensure appropriate first aid (calcium gluconate gel) is available and that reaction vessels are made of compatible materials.[9]

  • Exotherms and Thermal Runaway: Fluorination reactions are often highly exothermic.[10] At scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Use jacketed reactors with good temperature control and consider semi-batch or continuous-flow processing to manage exotherms safely.[10][11]

Q: My final product appears pure by ¹H NMR, but elemental analysis is off. What could be the issue? A: This is a common issue with highly fluorinated compounds.

  • Persistent Impurities: Fluorinated impurities may not have signals in a standard ¹H NMR spectrum. You must use ¹⁹F NMR as a routine analytical tool. A "clean" ¹H NMR can be misleading.[6]

  • Incomplete Combustion: The high strength of the C-F bond can lead to incomplete combustion during elemental analysis, resulting in inaccurate readings for carbon.[12] This is a known analytical artifact.

  • Recommendation: Rely on a combination of ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of your final product. For purity assessment, GC-MS or HPLC with a suitable detector are essential.[6]

Q: Can Grignard reagents be used with highly fluorinated aryl compounds in precursor synthesis? A: It is challenging. While Grignard reagents are powerful tools, their use with substrates containing aryl fluorides can be problematic. The high electronegativity of fluorine can make the C-F bond susceptible to nucleophilic attack by another Grignard molecule or lead to complex side reactions.[13][14] Furthermore, the formation of a Grignard reagent from a fluorinated aryl halide itself is difficult due to the strength of the C-F bond.[14] For such transformations, consider alternative organometallic reagents (e.g., organolithiums at low temperature) or transition-metal-catalyzed cross-coupling reactions, which often offer better selectivity and functional group tolerance.[15]

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.
  • What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride?. Guidechem.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI.
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH).
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. Hangzhou HetStats Pharm Co., Ltd..
  • Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate.
  • Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications (RSC Publishing).
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • The Dark Side of Fluorine. National Institutes of Health (NIH).
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. National Institutes of Health (NIH).
  • 2-Bromo-5-fluorobenzotrifluoride synthesis. ChemicalBook.
  • Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge.
  • Process for the synthesis of organic compounds. Google Patents.
  • Development of Easy-to-handle and Useful Fluorine-introducing Reagents. TCI Chemicals.
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications.
  • The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide. Benchchem.
  • Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry.
  • Fluorinated Pharmaceutical Intermediates: Applications and Sourcing Strategies. Pharmaffiliates.
  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. ACS Publications.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health (NIH).
  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
  • Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • Scalable droplet-based radiosynthesis of [18F]fluorobenzyltriphenylphosphonium cation ([18F]FBnTP) via a “numbering up” approach. National Institutes of Health (NIH).
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health (NIH).
  • Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. Comptes Rendus de l'Académie des Sciences.
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Journal of Medicinal Chemistry.
  • (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate.
  • Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry.

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managing moisture sensitivity in reactions with 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug discovery, offering the ability to fine-tune metabolic stability, binding affinity, and other critical pharmacokinetic properties.[1][2][3] However, the unique reactivity of highly fluorinated scaffolds like this compound necessitates rigorous control over experimental conditions, with moisture sensitivity being a primary concern.

This document provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges associated with this reagent, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to moisture?

A1: this compound is a fluorinated heterocyclic compound featuring a phthalan core.[4] Its utility in medicinal chemistry stems from its potential as a building block for complex fluorinated molecules.[5][6] The moisture sensitivity arises from the two geminal difluoroether moieties (-CF2-O-CF2-). The carbon atoms in these groups are highly electron-deficient due to the strong electron-withdrawing effect of the adjacent fluorine atoms. This makes them highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis and decomposition of the molecule.

Q2: What are the common signs of reagent decomposition from moisture exposure?

A2: Decomposition can manifest in several ways. Key indicators include:

  • Visual Changes: The appearance of cloudiness or a white precipitate in what should be a clear solution. The solid material itself may appear clumpy or discolored.[7]

  • Pressure Buildup: Hydrolysis can generate gaseous byproducts like hydrogen fluoride (HF), leading to pressure buildup in a sealed container.[7] Exercise extreme caution when opening a potentially compromised bottle.

  • Reduced Reactivity: The most direct indicator is a significant drop in reaction yield or a complete failure of the reaction to proceed as expected.[7]

  • Inconsistent Results: High variability in outcomes between experiments using the same bottle of reagent over time strongly suggests ongoing, slow decomposition due to intermittent moisture exposure.[7]

Q3: How should this compound be properly stored?

A3: Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably with a Sure/Seal™-style cap, under a positive pressure of an inert gas (Argon or Nitrogen). The container should be kept in a cool, dry place, away from heat and sources of ignition.[8][9][10] For long-term storage, placing the sealed container inside a desiccator or a dry box provides an additional layer of protection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions and provides a logical framework for identifying and solving them.

Issue 1: Reaction Yield is Low or Inconsistent

Q: I'm performing a reaction with this compound, but my yields are consistently below the expected range, or they vary significantly between runs. What is the likely cause?

A: Low and inconsistent yields are the most common symptoms of moisture contamination.[11] Water can be introduced from multiple sources: insufficiently dried glassware, "anhydrous" solvents with trace moisture, or atmospheric leaks in the reaction setup.[7][12] The hydrolysis of the starting material not only consumes it but can also generate byproducts that may interfere with the desired reaction pathway.

G start Low or Inconsistent Yield check_reagent Is the reagent old or previously opened? start->check_reagent check_glassware Was glassware rigorously dried (oven or flame-dried)? check_reagent->check_glassware No sol_reagent ACTION: Use a fresh bottle of reagent. check_reagent->sol_reagent Yes check_solvent Was the solvent freshly dried and transferred under inert gas? check_glassware->check_solvent Yes sol_glassware ACTION: Re-dry all glassware. See Protocol 1. check_glassware->sol_glassware No check_atmosphere Was a positive pressure of inert gas maintained throughout? check_solvent->check_atmosphere Yes sol_solvent ACTION: Re-dry solvent or use a new, freshly opened bottle. Verify dryness with Karl Fischer titration. See Protocol 2. check_solvent->sol_solvent No sol_atmosphere ACTION: Check setup for leaks. See Protocol 3. check_atmosphere->sol_atmosphere No success Yield Improved check_atmosphere->success Yes sol_reagent->start sol_glassware->start sol_solvent->start sol_atmosphere->start

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Unidentified Side Products

Q: My reaction mixture shows multiple spots on TLC, and NMR analysis of the crude product is complex. I suspect side reactions are occurring. What could be happening?

A: The primary side reaction to suspect is hydrolysis. The pentafluorinated isobenzofuran ring can be attacked by water, leading to ring-opening and the formation of various fluorinated benzoic acid or alcohol derivatives. These byproducts can complicate purification and significantly reduce the yield of your desired product.

G reactant This compound C₈H₃F₅O intermediate Ring-Opened Intermediate reactant->intermediate + H₂O (Nucleophilic Attack) products Decomposition Products (e.g., fluorinated benzoic acid derivatives + HF) intermediate->products Further Reaction G cluster_setup Reaction Setup cluster_inert Inert Gas System flask Reaction Flask (with stir bar) condenser Condenser flask->condenser septum Septum condenser->septum bubbler Oil Bubbler septum->bubbler To Inert Gas Source schlenk Schlenk Line (N₂/Ar & Vacuum) schlenk->bubbler label_syringe Reagent Addition via Syringe label_syringe->septum

Caption: A typical Schlenk line setup for moisture-sensitive chemistry.

By implementing these rigorous techniques and using this guide to troubleshoot any issues, you can confidently and successfully utilize this compound in your research and development projects.

References

  • Benchchem.
  • Kerone. Method for Moisture Analysis Techniques.
  • Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture.
  • News-Medical.Net. Moisture Analysis Techniques.
  • Prime Scientific. Comparison Between Different Methods of Moisture Analysis.
  • Wikipedia. Moisture analysis.
  • Benchchem.
  • The Royal Society of Chemistry.
  • Reddit. What are some common causes of low reaction yields?
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
  • Utah Tech University.
  • PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
  • PubChem. 1,3-Dihydroisobenzofuran.
  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Benchchem. troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,1,3,3,3-PENTAFLUOROPROPENE.
  • ScienceIn Publishing.
  • Linde Gas GmbH. SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • F2 Chemicals Ltd. Perfluoro-1,3,5-trimethylcyclohexane.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of potential analytical methodologies for the quantification and purity assessment of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran, a fluorinated isobenzofuran derivative. In the absence of established compendial methods for this specific analyte, this document outlines a scientifically rigorous approach to method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) recommendations.[1][2][3][4][5][6][7][8][9][10][11][12][13]

The choice of an analytical technique for a fluorinated compound like this compound is dictated by its physicochemical properties, including volatility, polarity, and thermal stability. This guide will focus on two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a comparative framework for their validation.

Guiding Principles of Analytical Method Validation

The objective of analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][11] This ensures that the method is reliable, reproducible, and fit for purpose. The core validation parameters, as stipulated by ICH Q2(R2), include specificity, linearity, range, accuracy, precision, and robustness.[2][5]

dot

Caption: A typical workflow for analytical method development, validation, and lifecycle management.

Comparative Analysis: GC vs. HPLC for this compound

The selection between Gas Chromatography and High-Performance Liquid Chromatography hinges on the analyte's properties. Given the fluorination and the relatively low molecular weight of this compound, both techniques are plausible.

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. The fluorinated nature of the analyte can be advantageous, as fluorinated compounds often exhibit good chromatographic behavior on appropriate GC columns.[14][15] A Flame Ionization Detector (FID) would likely provide a robust response. For enhanced sensitivity and selectivity, a Mass Spectrometry (MS) detector can be employed.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers versatility for a wider range of compounds, including those that are less volatile or thermally labile. A reversed-phase HPLC method using a C18 or a specialized fluorinated stationary phase could provide excellent separation.[17][18] Detection is typically achieved using an Ultraviolet (UV) detector, assuming the analyte possesses a suitable chromophore.

Table 1: Comparison of GC and HPLC for the Analysis of this compound
ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Rationale & Causality
Applicability HighHighAssumes the analyte has sufficient volatility and thermal stability for GC, and solubility in common HPLC mobile phases.
Specificity Excellent (especially with MS)Good to ExcellentGC-MS provides mass fragmentation patterns for definitive identification. HPLC specificity depends on chromatographic resolution from impurities.
Sensitivity (LOD/LOQ) Potentially lower (better sensitivity) with MSGood, can be enhanced with MSGC-MS can often achieve lower detection limits than HPLC-UV.
Sample Throughput Generally faster run timesCan be optimized for high throughputModern UPLC systems can rival GC in speed, but GC often has simpler sample preparation.
Solvent Consumption LowHighGC uses gases as the mobile phase, whereas HPLC relies on liquid solvents.
Derivatization Likely not requiredNot requiredThe analyte's inherent properties should allow for direct analysis by both techniques.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of a hypothetical analytical method for this compound. These protocols are designed to be self-validating, with acceptance criteria rooted in ICH and USP guidelines.[4][5]

Protocol 1: Validation of a Gas Chromatography (GC-FID) Method

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely attributable to this compound and is not interfered by the matrix, impurities, or degradation products.

  • Procedure:

    • Inject a blank solvent (e.g., ethyl acetate) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Inject a sample matrix (if applicable) spiked with the reference standard.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and inject the stressed samples.

  • Acceptance Criteria: The peak for this compound should be spectrally pure and well-resolved from any other peaks (resolution > 2.0). No significant peaks should be observed at the analyte's retention time in the blank.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

5. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary key GC parameters one at a time, such as:

      • Injector temperature (± 5°C)

      • Oven temperature ramp rate (± 10%)

      • Carrier gas flow rate (± 10%)

    • Analyze a sample under each condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Protocol 2: Validation of a High-Performance Liquid Chromatography (HPLC-UV) Method

The validation protocol for HPLC is analogous to that of GC, with adjustments to the specific method parameters.

1. Specificity: As per GC protocol, but using HPLC injections. Forced degradation studies are crucial to ensure peak purity.

2. Linearity and Range: As per GC protocol, preparing standards in the mobile phase.

3. Accuracy (Recovery): As per GC protocol.

4. Precision: As per GC protocol.

5. Robustness:

  • Objective: To evaluate the method's resilience to small variations.

  • Procedure:

    • Vary key HPLC parameters one at a time, such as:

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • pH of the mobile phase (± 0.2 units)

  • Acceptance Criteria: System suitability must be met, and results should demonstrate reliability despite minor parameter changes.

dot

Caption: Logical relationship between analyte properties and analytical technique selection.

Data Presentation: A Comparative Summary

The following tables present hypothetical yet plausible validation data for the two proposed methods. This allows for an objective comparison of their performance.

Table 2: Summary of Validation Results for GC-FID Method
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2.0All peaks resolvedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 3.0%1.5%Pass
LOD -0.1 µg/mL-
LOQ -0.3 µg/mL-
Table 3: Summary of Validation Results for HPLC-UV Method
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2.0All peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%100.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.6%Pass
Precision (Intermediate RSD) ≤ 3.0%1.2%Pass
LOD -0.2 µg/mL-
LOQ -0.6 µg/mL-

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography present viable and robust options for the analytical testing of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

  • GC-FID/MS is recommended for its high specificity (especially with MS), potentially lower detection limits, and reduced solvent usage. It is particularly well-suited for purity and impurity profiling where volatile by-products may be of interest.

  • HPLC-UV/MS offers greater flexibility and is a powerful alternative, especially if the analyte exhibits any thermal instability or if the sample matrix is complex and non-volatile. The use of fluorinated stationary phases in HPLC could offer unique selectivity for this class of compounds.[18]

Regardless of the chosen technique, a comprehensive validation study as outlined in this guide is imperative to ensure the generation of reliable and defensible analytical data, in alignment with global regulatory expectations.[9][11] This continuous process of validation and lifecycle management is fundamental to maintaining the integrity of analytical procedures throughout the product's lifecycle.[9]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
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  • AMSbiopharma. (2025).
  • USP. VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • GMP Compliance.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2023).
  • Quality Matters. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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A Senior Application Scientist's Guide to Trifluoromethylation: Evaluating Alternatives to Niche Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (–CF3) group is a cornerstone of modern molecular design. This small fluorine-containing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The quest for efficient and versatile trifluoromethylating reagents is therefore a highly active area of research.

While the landscape of organofluorine chemistry is vast, occasionally niche or proprietary reagents such as 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran are encountered. Although not widely documented in peer-reviewed literature as a mainstream trifluoromethylating agent, its highly fluorinated structure suggests a potential role in this capacity. However, for practical, scalable, and well-precedented synthetic applications, a thorough understanding of the established alternatives is paramount.

This guide provides a comprehensive comparison of the leading classes of trifluoromethylation reagents, categorized by their reactive nature: electrophilic, nucleophilic, and radical. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to select the optimal reagent for your synthetic challenge.

The Landscape of Trifluoromethylation: A Mechanistic Overview

The introduction of a CF3 group can be achieved through three primary mechanistic pathways, each with its own set of reagents, substrate scope, and reaction conditions. The choice of pathway is dictated by the nature of the substrate and the desired regioselectivity.

G cluster_electrophilic Electrophilic (CF3+) cluster_nucleophilic Nucleophilic (CF3-) cluster_radical Radical (CF3•) Togni Togni Reagents Umemoto Umemoto Reagents Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF3) Langlois Langlois' Reagent (CF3SO2Na) CF3I CF3I Reagents Trifluoromethylation Reagents Reagents->Togni Reagents->Umemoto Reagents->Ruppert_Prakash Reagents->Langlois Reagents->CF3I

Caption: Major classes of trifluoromethylation reagents.

Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon

Electrophilic trifluoromethylating agents are among the most versatile, capable of reacting with a wide range of nucleophiles including carbanions, enolates, electron-rich (hetero)arenes, thiols, and phosphines.[1][2] The generation of a true "CF3+" cation is energetically demanding; therefore, these reagents act as sources of a formal "CF3+" equivalent.[1] The two most prominent classes of reagents in this category are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[2][3]

Togni Reagents

Togni reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II), are bench-stable, crystalline solids that have gained immense popularity due to their broad applicability and relatively mild reaction conditions.[4][5]

Umemoto Reagents

Umemoto's reagents are typically S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive electrophilic CF3 sources.[2][6] Different generations of these reagents have been developed with varying reactivity profiles, allowing for the trifluoromethylation of a diverse set of nucleophiles.[7][8]

Comparative Performance: Trifluoromethylation of β-Ketoesters

The trifluoromethylation of β-ketoesters is a common benchmark reaction for evaluating the efficacy of electrophilic CF3 donors.

ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate94%[4]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate85%[6]

Experimental Protocol: Trifluoromethylation of 2-Methyl-1-indanone-2-carboxylate with Togni Reagent I

G start Start step1 Dissolve substrate (1 mmol) in CH2Cl2 (5 mL) start->step1 step2 Add Togni Reagent I (1.1 mmol) step1->step2 step3 Stir at room temperature for 2-4 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up and purify by column chromatography step4->step5 end Product step5->end

Caption: Workflow for trifluoromethylation with Togni Reagent I.

  • Preparation: To a solution of methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane, add Togni Reagent I (1.1 equiv).

  • Reaction: The reaction is typically stirred at room temperature. For less reactive substrates, a mild base or a catalyst such as Zn(OTf)2 may be required.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the α-trifluoromethylated β-ketoester.

Nucleophilic Trifluoromethylation: The Power of the "CF3-" Anion

Nucleophilic trifluoromethylation reagents deliver a trifluoromethyl anion (CF3-) equivalent to electrophilic substrates, most notably carbonyl compounds (aldehydes and ketones) and imines. The premier reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[9]

Ruppert-Prakash Reagent (TMSCF3)

TMSCF3 is a volatile liquid that requires a nucleophilic activator, such as a fluoride source (e.g., TBAF, CsF) or an alkoxide, to generate the reactive trifluoromethide anion.[9] This process is catalytic in the activator and proceeds via an anionic chain reaction.[9]

Mechanism of Activation and Reaction

G cluster_initiation Initiation cluster_propagation Propagation TMSCF3_init TMSCF3 Intermediate_init [TMS(Nu)CF3]- TMSCF3_init->Intermediate_init + Nu- Nu_init Nu- (e.g., F-) CF3_anion CF3- Intermediate_init->CF3_anion Fragmentation TMSNu TMS-Nu Intermediate_init->TMSNu Carbonyl R2C=O CF3_anion->Carbonyl Alkoxide R2C(CF3)O- Carbonyl->Alkoxide + CF3- Product R2C(CF3)O-TMS Alkoxide->Product + TMSCF3 TMSCF3_prop TMSCF3 CF3_anion_prop CF3- Product->CF3_anion_prop

Caption: Mechanism of nucleophilic trifluoromethylation.

Performance Data: Trifluoromethylation of Carbonyls
ReagentSubstrateActivatorYield (%)Reference
TMSCF3BenzaldehydeTBAF (cat.)95%[10]
TMSCF3AcetophenoneKOtBu (cat.)92%[9]

Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF3

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3, 1.2-1.5 equiv) dropwise.

  • Initiation: Add a catalytic amount of a nucleophilic initiator, such as a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.05 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over several hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a silyl ether, can be purified by column chromatography. If the free alcohol is desired, the silyl ether can be deprotected using acidic conditions (e.g., 1M HCl).

Radical Trifluoromethylation: Harnessing the CF3• Radical

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF3•), which can then add to arenes, heteroarenes, and alkenes.[1] This approach is particularly useful for substrates that are not amenable to electrophilic or nucleophilic attack.

Langlois' Reagent (CF3SO2Na)

Sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the CF3 radical upon oxidation.[11][12] Common oxidants include tert-butyl hydroperoxide (TBHP) or persulfates.[12]

Performance Data: Trifluoromethylation of Heterocycles
ReagentSubstrateOxidantYield (%)Reference
CF3SO2NaCaffeineTBHP85%[12]
CF3SO2NaN-Boc-pyrroleTBHP75%[11]

Experimental Protocol: Trifluoromethylation of Caffeine with Langlois' Reagent

  • Reagents: In a round-bottom flask, combine caffeine (1.0 equiv), Langlois' reagent (CF3SO2Na, 3.0 equiv), and a solvent system such as a mixture of dichloromethane (DCM) and water.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.0 equiv, 70 wt. % in water) dropwise to the stirred suspension.

  • Reaction: Stir the reaction vigorously at room temperature for 3 to 24 hours. The reaction is often biphasic, and efficient stirring is crucial.

  • Work-up: After completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the trifluoromethylated caffeine.

Conclusion: A Strategic Approach to Trifluoromethylation

The introduction of a trifluoromethyl group is a powerful strategy in modern chemical synthesis. While the specific reagent this compound remains an obscure entity in the broader context of synthetic methodology, the principles of trifluoromethylation are well-established and supported by a robust toolbox of alternative reagents.

The choice between electrophilic, nucleophilic, and radical trifluoromethylation is a critical decision that hinges on the substrate's electronic properties and the desired outcome. Togni and Umemoto reagents offer a broad scope for the trifluoromethylation of nucleophiles. The Ruppert-Prakash reagent is the gold standard for adding a CF3 group to carbonyls and imines. For radical transformations, particularly on electron-rich arenes and heteroarenes, Langlois' reagent provides a cost-effective and operationally simple solution.

By understanding the mechanistic underpinnings and practical considerations of these established alternatives, researchers and drug development professionals can confidently and efficiently incorporate the trifluoromethyl motif into their target molecules, accelerating innovation in medicine and materials science.

References

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  • Dolbier Jr, W. R. (2005). Introducing a new radical trifluoromethylation reagent.
  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103.
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  • Ritter, T., & Klare, S. (2019). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 141(42), 16595–16599.
  • Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015.
  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103.
  • Langlois, B. R., & Billard, T. (2003). Trifluoromethanesulfinic Acid Derivatives as Nucleophilic Trifluoromethylating Reagents. Synthesis, 2003(01), 1–5.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580–6587.
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  • Su, Y., et al. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry, 2(5), 1339–1348.
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  • Al-Masoudi, N. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(2), 185–196.
  • Wang, C., et al. (2020). Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst. Organic Chemistry Frontiers, 7(19), 2911–2916.
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The Fluorine Advantage: A Comparative Guide to 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran and its Non-Fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecular scaffold is a powerful and widely employed strategy to enhance the drug-like properties of a candidate molecule. This guide provides an in-depth technical comparison of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran and its non-fluorinated parent, 1,3-dihydroisobenzofuran (also known as phthalane). We will explore the profound impact of pentahalogenation on key physicochemical and metabolic parameters, supported by predictive data and established experimental protocols.

The 1,3-dihydroisobenzofuran core is a privileged scaffold found in a number of biologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram.[1] Optimizing the metabolic stability and pharmacokinetic profile of molecules built around this core is of significant interest in the development of new therapeutics.

Physicochemical Properties: A Tale of Two Lipophilicities

The non-fluorinated analog, 1,3-dihydroisobenzofuran, has a calculated logP of approximately 1.8, indicating a moderate degree of lipophilicity.[2] The introduction of five fluorine atoms is expected to significantly increase this value. Based on computational models, the predicted logP for this compound is approximately 3.1. This substantial increase in lipophilicity can have profound effects on a drug candidate's behavior, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
1,3-DihydroisobenzofuranO(C1)CCCC1=CC=C2C₈H₈O120.151.8[2]
This compoundFC1=CC=C2C(=C1)C(F)(F)OC2(F)FC₈H₃F₅O210.10~3.1 (Predicted)

Table 1: Comparison of Physicochemical Properties.

Regarding pKa, neither molecule possesses a readily ionizable functional group within the physiological pH range. Therefore, significant differences in their acid-base properties are not anticipated to be a primary driver of their differential biological behavior.

Metabolic Stability: The Power of a Blocked "Soft Spot"

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[3] The liver's cytochrome P450 (CYP) enzyme system is the primary engine of Phase I metabolism, often targeting electron-rich and sterically accessible C-H bonds for oxidation. By replacing these vulnerable hydrogens with fluorine, we can effectively "shield" the molecule from enzymatic attack. The carbon-fluorine bond is exceptionally strong and not readily cleaved by CYP enzymes.[3]

The metabolism of the non-fluorinated 1,3-dihydroisobenzofuran scaffold can be inferred from the well-studied metabolism of citalopram. Citalopram is primarily metabolized by CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[1] The major metabolic pathways involve N-demethylation of the side chain and oxidation of the phthalane ring system.

For 1,3-dihydroisobenzofuran itself, the likely metabolic "soft spots" are the benzylic protons at the 1 and 3 positions and the aromatic ring. Oxidation at these positions would lead to hydroxylated metabolites, which can be further conjugated and excreted.

The structure of this compound presents a formidable challenge to CYP-mediated metabolism. The benzylic positions are geminally difluorinated, effectively blocking oxidation at these sites. Furthermore, the aromatic ring is deactivated by the electron-withdrawing fluorine atom at the 5-position, making it less susceptible to electrophilic attack by CYP enzymes. This strategic fluorination is anticipated to dramatically reduce the rate of metabolic clearance, leading to a longer half-life and increased systemic exposure compared to its non-fluorinated counterpart.

Below is a conceptual diagram illustrating the metabolic "blocking" effect of fluorination on the 1,3-dihydroisobenzofuran scaffold.

Caption: Metabolic fate of fluorinated vs. non-fluorinated isobenzofuran.

Experimental Protocols

To empirically validate the predicted advantages of this compound, the following experimental protocols are recommended.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine equal volumes of the n-octanol-saturated aqueous phase containing the test compound and the water-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a solution of human liver microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <0.5%).

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution to the microsomal and test compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

The following diagram illustrates the workflow for a typical microsomal stability assay.

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Microsome and Compound Solutions C Initiate Reaction (Add NADPH) A->C B Prepare NADPH Regenerating System B->C D Collect Aliquots at Time Points C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life and Intrinsic Clearance G->H

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into the 1,3-dihydroisobenzofuran scaffold to create this compound offers a compelling approach to enhancing key drug-like properties. The anticipated increase in lipophilicity and, most notably, the significant improvement in metabolic stability due to the blockage of key metabolic pathways, highlight the transformative potential of this fluorinated analog. For drug development professionals, the judicious use of fluorination, as exemplified by this comparison, remains a critical tool in the design of more effective and durable therapeutics. The experimental protocols outlined provide a clear path for the empirical validation of these predicted advantages.

References

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The Fluorine Advantage: A Comparative Guide to Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic incorporation of fluorine into a lead compound is a powerful and frequently employed tactic to overcome a host of pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth, objective comparison of fluorinated compounds with their non-fluorinated counterparts, supported by experimental data, to illuminate the nuanced art of bioisosteric replacement. We will explore the causal mechanisms behind fluorine's influence and provide detailed, field-proven protocols for evaluating the impact of this unique halogen on your drug candidates.

The Rationale for Fluorine Substitution: Beyond a Simple Hydrogen Mimic

Fluorine's value in drug design stems from a unique combination of properties that allow it to serve as a bioisostere for hydrogen, the hydroxyl group, and even the methyl group, yet with profound impacts on the molecule's overall profile.[1][2] While its van der Waals radius (1.47 Å) is only modestly larger than that of hydrogen (1.20 Å), allowing it to fit into similar steric spaces, its extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its transformative effects.[3]

The introduction of fluorine can strategically:

  • Enhance Metabolic Stability: By replacing a hydrogen atom on a metabolically labile position (a "soft spot"), the high strength of the carbon-fluorine (C-F) bond (approximately 112 kcal/mol versus 98 kcal/mol for a C-H bond) can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This often leads to a longer in vivo half-life and improved bioavailability.[5][6]

  • Modulate Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is highly context-dependent.[7] A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and cell penetration.[3][8] However, polyfluorination can sometimes lead to a decrease in lipophilicity.[9][10] The trifluoromethyl (-CF3) group is generally considered to be more lipophilic than a methyl (-CH3) group.[11]

  • Alter pKa: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby basic functional groups.[3] This can be advantageous for improving oral absorption, as a less basic compound will be more likely to exist in a neutral, more membrane-permeable state in the gastrointestinal tract.

  • Influence Binding Affinity and Selectivity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-rich motifs in a protein's binding pocket, potentially increasing binding affinity.[3] It can also alter the conformation of a molecule, pre-organizing it for a more favorable interaction with its target.[5]

The following diagram illustrates the decision-making process in a typical bioisosteric replacement study involving fluorine.

Caption: A workflow for bioisosteric replacement studies with fluorine.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

The true impact of fluorine substitution is best understood through direct, quantitative comparison. The following tables summarize experimental data from various studies, highlighting the improvements observed in metabolic stability, binding affinity, and the nuanced effects on lipophilicity.

Metabolic Stability

The strategic placement of fluorine can dramatically shield a molecule from metabolic degradation.

Parent CompoundFluorinated AnalogFold Increase in Metabolic Stability (t½)Rationale for Improvement
Risperidone9-Fluororisperidone16-foldFluorine at the 9-position blocks a primary site of CYP2D6-mediated hydroxylation.[12]
Celecoxib4'-Fluorocelecoxib4-foldFluorination of the tolyl methyl group prevents its oxidation to the corresponding alcohol and carboxylic acid by CYP2C9.[12]
Picornavirus Inhibitor (Methyl-substituted)Picornavirus Inhibitor (Trifluoromethyl-substituted)Significantly IncreasedThe -CF3 group is resistant to CYP-mediated hydroxylation that readily occurs on the -CH3 group.[4]
Binding Affinity

Fluorination can either increase or decrease binding affinity, depending on the specific interactions within the target's binding site.

Compound PairTarget ReceptorNon-Fluorinated Ki/IC50/EC50Fluorinated Ki/IC50/EC50Fold Change in Potency
JWH-018 / AM-2201Cannabinoid CB1EC50 = 9.0 nMEC50 = 2.8 nM~3.2-fold increase
UR-144 / XLR-11Cannabinoid CB1EC50 = 150 nMEC50 = 24 nM~6.3-fold increase
PB-22 / 5F-PB-22Cannabinoid CB1EC50 = 1959 nMEC50 = 101 nM~19.4-fold increase
APICA / STS-135Cannabinoid CB1EC50 = 21 nMEC50 = 10 nM~2.1-fold increase

Data for cannabinoid receptor agonists extracted from a study on synthetic cannabinoids, demonstrating a general trend of increased potency with terminal fluorination of the N-pentyl chain.[13]

Lipophilicity

The influence of fluorine on lipophilicity (LogP/LogD) is not always straightforward and is highly dependent on the molecular context.

Parent CompoundFluorinated AnalogLogP (Parent)LogP (Fluorinated)ΔLogP (F - H)
Amodiaquine (Hydroxy-substituted)Fluoro-amodiaquine3.303.70+0.40
Phenol4-Fluorophenol1.481.81+0.33
Aniline4-Fluoroaniline0.901.15+0.25
Toluene4-Fluorotoluene2.732.89+0.16

Data compiled from a molecular matched-pair analysis, illustrating that replacing a hydroxyl group or a hydrogen on an aromatic ring with fluorine generally leads to an increase in lipophilicity.[14][15]

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity of your bioisosteric replacement studies, rigorous and standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the key parameters discussed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[18]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Protocol Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare test compound stock solutions (e.g., 10 mM in DMSO). Inc1 Pre-warm microsome solution and test compound dilutions to 37°C. Prep1->Inc1 Prep2 Thaw liver microsomes on ice and dilute to working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prep2->Inc1 Prep3 Prepare NADPH regenerating system solution. Inc2 Initiate reaction by adding NADPH regenerating system. Prep3->Inc2 Inc1->Inc2 Inc3 Incubate at 37°C with shaking. Inc2->Inc3 Inc4 At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer aliquots to a quench plate containing cold ACN with internal standard. Inc3->Inc4 Ana1 Centrifuge the quench plate to pellet precipitated proteins. Inc4->Ana1 Ana2 Transfer supernatant to a new plate for LC-MS/MS analysis. Ana1->Ana2 Ana3 Quantify the remaining parent compound at each time point. Ana2->Ana3 Ana4 Plot ln(% remaining) vs. time. The slope of the line is the elimination rate constant (k). Ana3->Ana4 Ana5 Calculate t½ = 0.693 / k and CLint = (k * Incubation Volume) / Protein Amount. Ana4->Ana5

Caption: Workflow for the in vitro microsomal stability assay.

Radioligand Binding Assay for Ki Determination

This assay quantifies the binding affinity of a compound to its target receptor.[19][20]

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Test compound and non-fluorinated analog

  • Cell membranes expressing the target receptor

  • Radioligand with known affinity (Kd) for the target receptor

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester), scintillation vials, scintillation fluid, and a scintillation counter

Protocol Workflow:

G cluster_setup Assay Setup (96-well plate) cluster_procedure Procedure cluster_data Data Analysis Setup1 Total Binding Wells: Buffer + Radioligand + Membranes Proc1 Incubate plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 min) to reach equilibrium. Setup1->Proc1 Setup2 Non-Specific Binding Wells: Non-specific Ligand + Radioligand + Membranes Setup2->Proc1 Setup3 Competition Wells: Test Compound (serial dilutions) + Radioligand + Membranes Setup3->Proc1 Proc2 Terminate binding by rapid vacuum filtration through glass fiber filters. Proc1->Proc2 Proc3 Wash filters with ice-cold wash buffer to remove unbound radioligand. Proc2->Proc3 Proc4 Transfer filters to scintillation vials, add scintillation fluid, and count radioactivity. Proc3->Proc4 Data1 Calculate Specific Binding = Total Binding - Non-Specific Binding. Proc4->Data1 Data2 Plot % specific binding vs. log[Test Compound Concentration]. Data1->Data2 Data3 Fit the data to a sigmoidal dose-response curve to determine the IC50. Data2->Data3 Data4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand] / Kd) Data3->Data4

Caption: Workflow for a competitive radioligand binding assay.

Shake-Flask Method for LogD Determination

This is the "gold standard" method for measuring the lipophilicity of a compound.[21][22][23]

Objective: To determine the octanol-water distribution coefficient (LogD) at a specific pH (typically 7.4).

Materials:

  • Test compound and non-fluorinated analog

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4, pre-saturated with 1-octanol)

  • Vials, vortex mixer, centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Protocol Workflow:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and buffer (e.g., 1:1 ratio).

  • Equilibration: Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to achieve a clean separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from both the top (octanol) and bottom (aqueous) layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion and Future Perspectives

The bioisosteric replacement of hydrogen, hydroxyl, or methyl groups with fluorine is a cornerstone of modern medicinal chemistry.[5] As this guide has demonstrated, this strategy can profoundly and often predictably enhance the metabolic stability and binding affinity of drug candidates.[6] However, the impact of fluorination is highly context-dependent, and its success is not guaranteed.[1] The provided experimental protocols offer a robust framework for the systematic evaluation of fluorinated analogs, enabling researchers to make data-driven decisions in the lead optimization process. As synthetic methodologies for the late-stage fluorination of complex molecules continue to advance, the ability to rapidly synthesize and test a diverse array of fluorinated compounds will further empower drug discovery professionals to fine-tune the properties of the next generation of therapeutics.[5][24]

References

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A Comparative Guide to the Reactivity of Fluorinated Isobenzofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of various fluorinated isobenzofurans, transient intermediates of significant interest in medicinal chemistry and drug development. We will explore how fluorine substitution patterns modulate the stability and dienophilic reactivity of the isobenzofuran core, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reactive species in the synthesis of complex molecular scaffolds.

Introduction: The Strategic Role of Fluorine in Modulating Isobenzofuran Reactivity

Isobenzofurans are highly reactive, transient dienes that serve as powerful building blocks in organic synthesis, particularly in Diels-Alder reactions to construct complex polycyclic frameworks.[1][2] Their fleeting existence, however, presents a significant challenge. The strategic incorporation of fluorine atoms onto the isobenzofuran scaffold is a key strategy to modulate their electronic properties and, consequently, their reactivity and stability.[3] Fluorine's high electronegativity exerts a strong inductive effect, which can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the diene system.[3][4] This guide will dissect these effects through a comparative study, providing a practical framework for predicting and harnessing the reactivity of different fluorinated isobenzofurans.

In Situ Generation and Trapping: An Experimental Overview

Due to their high reactivity, isobenzofurans are typically generated in situ and immediately trapped by a dienophile. A common and reliable method involves the 1,4-elimination from a stable precursor. The following protocol outlines a general procedure for the generation of a fluorinated isobenzofuran and its subsequent trapping in a Diels-Alder reaction.

Experimental Protocol: Generation and Trapping of 4,5,6,7-Tetrafluoroisobenzofuran

Objective: To generate 4,5,6,7-tetrafluoroisobenzofuran from 1,2,3,4-tetrafluoro-5,6-bis(dibromomethyl)benzene and trap it with N-methylmaleimide to assess its relative reactivity.

Materials:

  • 1,2,3,4-tetrafluoro-5,6-bis(dibromomethyl)benzene (precursor)

  • Activated Zinc dust

  • N-methylmaleimide (dienophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with activated Zinc dust (4.0 equivalents).

  • Reagent Addition: Anhydrous DMF is added to the flask, followed by the 4,5,6,7-tetrafluoroisobenzofuran precursor (1.0 equivalent) and N-methylmaleimide (1.2 equivalents).

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to 80°C under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove excess zinc. The filtrate is then diluted with diethyl ether and washed sequentially with water and saturated aqueous NH₄Cl.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Causality Behind Experimental Choices:

  • Activated Zinc: Zinc dust is activated to remove the passivating oxide layer, ensuring efficient reductive debromination.

  • Anhydrous DMF: A polar aprotic solvent is used to facilitate the formation of the organozinc intermediate and the subsequent elimination.

  • N-methylmaleimide: This dienophile is chosen for its high reactivity in normal-electron-demand Diels-Alder reactions, ensuring efficient trapping of the transient isobenzofuran.[4]

  • Nitrogen Atmosphere: Prevents the oxidation of the reagents and intermediates.

Below is a diagram illustrating the experimental workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with activated Zinc dust B Add anhydrous DMF, precursor, and dienophile A->B C Heat to 80°C under N₂ B->C D In situ generation of fluorinated isobenzofuran C->D E Diels-Alder Trapping D->E F Filter and extract with Et₂O E->F G Wash with H₂O and aq. NH₄Cl F->G H Dry, concentrate, and purify via chromatography G->H I Isolated Diels-Alder Adduct H->I

Caption: Experimental workflow for the in situ generation and trapping of fluorinated isobenzofurans.

Comparative Reactivity Data

The reactivity of fluorinated isobenzofurans in Diels-Alder reactions is highly dependent on the degree and position of fluorine substitution. Electron-withdrawing fluorine atoms generally lower the energy of the diene's HOMO, which can decrease the rate of normal-electron-demand Diels-Alder reactions.[5][6] However, this effect can be counteracted by changes in the aromaticity of the resulting adduct.

Isobenzofuran DerivativeFluorination PatternRelative Reactivity (Qualitative)Product Yield (Typical)Key Observations
IsobenzofuranUnsubstitutedHighVariableHighly transient, prone to polymerization.[7]
1-FluoroisobenzofuranSingle F on furan ringModerateModerateFluorine at the 1-position can influence stereoselectivity.
4,5,6,7-TetrafluoroisobenzofuranPerfluorinated benzene ringModerate-HighGood-ExcellentThe strong inductive effect of the fluorine atoms stabilizes the molecule, yet it remains a potent diene. The resulting adduct benefits from the formation of a highly fluorinated aromatic ring.
1,3-DifluoroisobenzofuranTwo F on furan ringLowLow-ModerateDirect fluorination on the diene portion significantly lowers the HOMO energy, reducing reactivity with electron-poor dienophiles.

Mechanistic Insights and Structure-Reactivity Relationships

The influence of fluorine on the reactivity of isobenzofurans is a balance of several factors:

  • Inductive Effects: Fluorine is highly electronegative and withdraws electron density through the sigma framework.[3] When substituted on the benzene ring (e.g., 4,5,6,7-tetrafluoroisobenzofuran), this effect lowers the energy of both the HOMO and LUMO. While a lower HOMO can slow down reactions with electron-poor dienophiles, the stabilization of the overall molecule can lead to cleaner reactions and higher yields.[3]

  • Mesomeric Effects: Fluorine can also act as a pi-donor through its lone pairs. However, its inductive effect is generally dominant.

  • Aromaticity of the Product: The Diels-Alder reaction of an isobenzofuran results in the formation of a new benzene ring in the product. The presence of fluorine atoms on this ring can contribute to its stability, providing a thermodynamic driving force for the reaction.

The interplay of these effects is illustrated in the diagram below.

G cluster_reactivity Factors Influencing Reactivity Reactivity Overall Diels-Alder Reactivity Inductive Strong Inductive Effect (-I) HOMO Lowered HOMO Energy Level Inductive->HOMO causes HOMO->Reactivity decreases (kinetic effect) Aromaticity Increased Product Aromatic Stability Aromaticity->Reactivity increases (thermodynamic effect)

Caption: Relationship between fluorine's electronic effects and isobenzofuran reactivity.

Studies on fluorinated dienophiles have shown that fluorine substitution can lead to a deceleration in reaction rates and increased activation energy barriers.[5] This is often attributed to increased Pauli repulsive interactions in the transition state.[5] While the focus here is on the diene, similar principles apply, where the electronic nature of the fluorinated isobenzofuran dictates its interaction with the dienophile.

Conclusion

The fluorination of isobenzofurans provides a powerful tool for fine-tuning their reactivity and stability. While fluorine substitution on the diene core (1- or 1,3-positions) tends to decrease reactivity in normal-electron-demand Diels-Alder reactions, fluorination on the benzo portion (e.g., 4,5,6,7-tetrafluoro) offers a good balance of stability and reactivity, leading to high yields of the desired cycloadducts. Understanding these structure-reactivity relationships is crucial for the strategic design of synthetic routes toward novel, fluorinated molecules for drug discovery and materials science.

References

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC - NIH. (2025).
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). Royal Society of Chemistry.
  • The reactivity of isobenzofuran - RSC Publishing. Royal Society of Chemistry.
  • Generation and trapping of isobenzofuran intermediates formed in the coupling of Fischer carbene complexes and o-alkynylbenzoyl deriv
  • ISOBENZOFURANE, A TRANSIENT INTERMEDI
  • Hetero-Diels–Alder reactions of (isobenzo)furans. (2025). Organic & Biomolecular Chemistry.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. (2020). PubMed Central.
  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. (2025). PubMed.
  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps.

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A Comparative Guide to Purity Assessment of Synthesized 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization and purity assessment of novel fluorinated scaffolds are paramount. The introduction of fluorine atoms into a molecule can dramatically alter its lipophilicity, metabolic stability, and binding affinity, making compounds like 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran valuable building blocks. However, the synthetic routes to such compounds can introduce unique impurities that may be difficult to detect and can confound biological and chemical assays.

This guide provides an in-depth, experience-driven approach to assessing the purity of this compound (CAS 651-58-1). Due to a notable lack of published, peer-reviewed synthesis and characterization data for this specific molecule, we will proceed by outlining a plausible synthetic strategy to anticipate potential impurities. We will then establish a rigorous, multi-technique analytical workflow, contrasting the expected results for our target molecule with the known analysis of a non-fluorinated analogue, the parent 1,3-Dihydroisobenzofuran.

A Hypothetical Synthetic Route and Anticipated Impurities

To devise a robust purity assessment strategy, we must first understand the likely origin of impurities. A logical approach to synthesizing the target molecule could involve the reduction of a suitable precursor such as 4-fluoro-2-(trifluoromethyl)benzoyl fluoride, followed by cyclization, and subsequent fluorination. A more direct, albeit challenging, route could be the direct fluorination of a pre-formed dihydroisobenzofuran skeleton.

Based on such plausible pathways, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions could leave residual precursors in the final product.

  • Intermediates: Partially reacted molecules, such as mono-fluorinated or incompletely cyclized species.

  • Reagent-Derived Impurities: Residual fluorinating agents or their by-products.[1]

  • Isomeric By-products: Fluorination reactions on aromatic rings can sometimes yield positional isomers.

  • Over-fluorinated or Under-fluorinated Species: Molecules with an incorrect number of fluorine atoms.

The challenge lies in the fact that these impurities may share significant structural similarity with the final product, making their detection and separation non-trivial.

The Orthogonal Analytical Workflow for Purity Determination

No single analytical technique is sufficient to declare a novel compound "pure." A self-validating system relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. For this compound, the core workflow should involve Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_0 Purity Assessment Workflow raw_sample Synthesized Raw Product nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) raw_sample->nmr Structural ID & Impurity Profile gcms GC-MS raw_sample->gcms Volatile Impurities & MW Confirmation hplc HPLC-UV/MS raw_sample->hplc Quantitative Purity (%) final_purity Final Purity Report nmr->final_purity Qualitative Check gcms->final_purity Qualitative Check hplc->final_purity Quantitative Value

Caption: Integrated workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for unambiguous structure confirmation and for identifying and characterizing structurally similar impurities. For a fluorinated molecule, ¹H, ¹⁹F, and ¹³C NMR spectra are all essential. The presence of fluorine provides a unique analytical handle via ¹⁹F NMR, which is highly sensitive and covers a wide chemical shift range, making it excellent for impurity profiling.[2]

Why this choice? ¹⁹F NMR offers a direct window into the electronic environment of each fluorine atom. Impurities arising from incomplete fluorination, isomerization, or side-reactions will present distinct signals in the ¹⁹F spectrum that might be hidden in the proton spectrum. Furthermore, H-F and C-F coupling constants provide invaluable connectivity information.

Expected Spectral Features for Pure this compound:

  • ¹H NMR: Two signals are expected. A singlet for the two protons at the C3 position (CH₂) and two doublets (or more complex multiplets due to fluorine coupling) for the two aromatic protons. The integration ratio would be approximately 2:1:1.

  • ¹⁹F NMR: Three distinct signals are expected. One for the fluorine at the C5 position and two for the non-equivalent fluorine atoms in each of the two CF₂ groups at C1 and C3, assuming they are diastereotopic. The signal for the C5 fluorine will likely be a multiplet due to coupling with the aromatic protons.

  • ¹³C NMR: The spectrum will be characterized by large C-F coupling constants, which are diagnostic for fluorinated carbons. The signals for C1 and C3 will appear as triplets due to coupling with the two attached fluorine atoms.

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of an internal standard with a known ¹⁹F chemical shift if quantitative ¹⁹F NMR is desired.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum, both proton-coupled and decoupled.

    • Acquire a ¹³C{¹H} NMR spectrum. Allow for a longer relaxation delay to ensure accurate integration of quaternary carbons.

  • Analysis:

    • Confirm the primary signals corresponding to the target molecule in all three spectra.

    • Carefully integrate all signals in both the ¹H and ¹⁹F spectra. Any signals that do not correspond to the main product are potential impurities.

    • Analyze the coupling patterns. For instance, an impurity lacking the C5-F group would show a simplified aromatic region in the ¹H NMR and be missing a signal in the ¹⁹F NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is the gold standard for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component.[3] Its high separation efficiency makes it ideal for detecting residual solvents or low-boiling point starting materials.

Why this choice? The electron ionization (EI) mass spectrum provides a fragmentation pattern that acts as a "fingerprint" for the molecule, aiding in its identification. The molecular ion peak (M⁺) should correspond to the exact mass of C₈H₃F₅O (210.01 g/mol ).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard, non-polar capillary column (e.g., HP-5MS).

    • Injector: Set to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp at 10-20 °C/min to a high final temperature (e.g., 300 °C) to elute the main product.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Identify the main peak in the total ion chromatogram (TIC). The mass spectrum of this peak should show a molecular ion at m/z 210 and a fragmentation pattern consistent with the structure.

    • Analyze any smaller peaks. Compare their mass spectra against libraries (e.g., NIST) to identify known solvents or potential by-products.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

While NMR and GC-MS are excellent for structural identification, HPLC with UV detection is the preferred method for accurate quantification of purity (often expressed as area percent).[4] A well-developed HPLC method can separate the main product from non-volatile or less-volatile impurities that may not be amenable to GC.

Why this choice? Reversed-phase HPLC separates compounds based on polarity. The high fluorine content of the target molecule will make it significantly less polar than many potential non-fluorinated or partially fluorinated impurities, leading to longer retention times on a C18 column. This difference in polarity is the key to achieving good separation.

  • Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water (~0.5 mg/mL).

  • HPLC Method:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid for improved peak shape. For example, start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. This is the "Area % Purity."

Data Interpretation: A Comparative Analysis

The true power of this workflow is revealed when comparing the data for the fluorinated target with a known, simpler analogue. Let's compare the expected data for our target with that of the non-fluorinated parent compound, 1,3-Dihydroisobenzofuran (CAS 496-14-0).[5][6]

ParameterThis compound (Predicted) 1,3-Dihydroisobenzofuran (Known) Causality & Rationale for Differences
Molecular Weight 210.01 g/mol 120.15 g/mol The five fluorine atoms add significant mass.
¹H NMR ~2H singlet (CH₂), ~1H multiplet (Ar-H), ~1H multiplet (Ar-H). Complex splitting due to H-F coupling.~4H singlet (2 x CH₂), ~4H multiplet (Ar-H).Fluorine substitution removes protons and introduces complex splitting patterns (J-coupling) over multiple bonds.
¹⁹F NMR Three distinct signals expected.Not applicable.Provides a unique and sensitive probe for fluorinated compounds and their impurities.
GC Retention Time Shorter than expected based on MW alone.Longer than many simple aromatics.While heavier, high fluorination can reduce intermolecular forces, sometimes leading to increased volatility compared to less fluorinated analogues of similar size.
HPLC Retention Time Significantly longer.Shorter.The five fluorine atoms dramatically increase the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.
MS Fragmentation Fragments corresponding to loss of CF₂, HF, and other fluorinated moieties.Fragments corresponding to loss of H, CH₂O, and the benzyl cation (m/z 91).The C-F bonds are strong, leading to characteristic fragmentation patterns involving fluorinated fragments.

This comparison underscores why a one-size-fits-all analytical approach is insufficient. The presence of fluorine fundamentally changes the physicochemical properties of the molecule, which must be accounted for in method development and data interpretation. For example, an impurity that co-elutes with 1,3-Dihydroisobenzofuran in an HPLC run would be well-separated from the highly retained pentafluoro analogue.

Conclusion: A Triad of Techniques for Validated Purity

Assessing the purity of a novel, highly fluorinated compound like this compound demands a rigorous, multi-faceted analytical strategy. By combining the structural detail from NMR spectroscopy (especially ¹⁹F NMR), the impurity profiling of GC-MS , and the robust quantification from HPLC , researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures that impurities with different chemical properties—isomeric, volatile, non-volatile, polar, or non-polar—are detected. By anticipating potential impurities based on a plausible synthesis and understanding how fluorination impacts analytical behavior, scientists can confidently validate the quality of their material, ensuring the integrity of subsequent research and development efforts.

References

  • [3] Agilent Technologies. (n.d.). GC/MS Analysis. Retrieved from a source providing general procedures for GC/MS.

  • ChemExpress. (n.d.). This compound. Retrieved from [Link]

  • [4] Kromidas, S. (2006). Practical HPLC Method Development. Wiley-VCH.

  • [7] Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(23), 8760–8767. [Link]

  • [8] TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from a general catalog of fluorinated compounds.

  • [9] Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 597. [Link]

  • [5] PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • [10] SIELC Technologies. (2018). Separation of 1,3-Dihydroisobenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The isobenzofuran core, a constituent of numerous biologically active compounds, serves as a prime example. A key strategy in optimizing such scaffolds is fluorination. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated isobenzofurans, using the well-documented case of the antidepressant Citalopram to illustrate the impact of this single-atom substitution.

The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[4] This unique combination allows it to act as a "super-hydrogen," introducing potent electronic effects with minimal steric disruption. In drug design, fluorination is employed to:

  • Block Metabolic Oxidation: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[5][6] Placing a fluorine atom at a metabolically vulnerable site can significantly increase a drug's half-life and bioavailability.[1]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, affecting their ionization state at physiological pH and thereby influencing drug-receptor interactions and cell membrane permeability.[1]

  • Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, leading to increased potency.[7]

Case Study: Citalopram – An Isobenzofuran Derivative

A quintessential example illustrating the impact of fluorination on an isobenzofuran core is Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used to treat major depression and anxiety disorders.[5][6][] Its chemical structure features a fluorinated isobenzofuran (specifically, a phthalane) moiety. The S-enantiomer, known as Escitalopram, is responsible for the therapeutic activity.[9][10]

To understand the role of the fluorine atom, we will compare the activity of Citalopram with its hypothetical non-fluorinated analog, desfluoro-citalopram.

CompoundStructureKey Feature
Citalopram Contains a 4-fluoro substituent on the phenyl ring of the isobenzofuran core.
Desfluoro-citalopram The fluorine atom is replaced by a hydrogen atom.

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

Citalopram exerts its antidepressant effect by binding to the serotonin transporter (SERT) in the presynaptic neuronal membrane.[5][11] This binding event blocks the reuptake of serotonin (5-HT) from the synaptic cleft, increasing its extracellular concentration and enhancing serotonergic neurotransmission.[] The affinity of a compound for SERT is a critical determinant of its potency as an SSRI.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter Vesicle Serotonin Vesicles Serotonin_out Serotonin (5-HT) Vesicle->Serotonin_out Release Serotonin_out->SERT Reuptake Receptor 5-HT Receptor Serotonin_out->Receptor Binding Signal Transduction Signal Transduction Citalopram Citalopram Citalopram->SERT Blocks

Caption: Citalopram blocks the serotonin transporter (SERT), preventing serotonin reuptake.

Comparative Biological Data

The introduction of the fluorine atom in Citalopram is not merely decorative; it is crucial for high-affinity binding to SERT. Studies on the structure-activity relationship (SAR) of Citalopram analogs have consistently shown that the presence and position of the electron-withdrawing group on the isobenzofuran ring are critical for potency. The 4-fluorophenyl group, in particular, enhances biological activity and deactivates the ring against metabolic degradation by P450 monooxygenases.[5][6]

CompoundTargetBiological Activity (Ki, nM)Potency vs. Non-Fluorinated
(S)-Citalopram (Escitalopram) SERT~1.1~10-50x higher
(S)-Desfluoro-citalopram SERT~50-100 (Estimated)Baseline

Data are estimated based on published SAR studies of citalopram analogs. The Ki value represents the inhibition constant; a lower value indicates higher binding affinity and potency.

Interpretation of Results: The dramatic increase in potency observed with Citalopram can be attributed to the electronic effects of the fluorine atom. It is hypothesized that the highly electronegative fluorine atom engages in a favorable dipole-dipole or hydrogen bond interaction with specific residues in the SERT binding pocket, anchoring the molecule in a high-affinity conformation. Studies have determined that derivatives of escitalopram containing aromatic fluorine are significant for a twofold decrease in the dissociation rate, enhancing its allosteric potency.[5][6]

Experimental Protocol: SERT Radioligand Binding Assay

To experimentally determine the binding affinity (Ki) of compounds like Citalopram and its analogs, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., desfluoro-citalopram) for the human serotonin transporter (hSERT) by measuring its ability to displace a known high-affinity radioligand (e.g., [³H]-Citalopram).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (Radioligand)

  • Test compounds (Fluorinated and non-fluorinated isobenzofurans)

  • Fluoxetine or another high-affinity SSRI (for non-specific binding determination)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Liquid scintillation counter and cocktail

protocol_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare cell membrane homogenate from hSERT-expressing cells A1 Add to wells: 1. Cell membranes 2. [³H]-Citalopram (constant conc.) 3. Test compound OR Buffer OR Fluoxetine P1->A1 P2 Serially dilute test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M) P2->A1 A2 Incubate at room temperature (e.g., 60 minutes) to reach equilibrium A1->A2 D1 Rapidly filter contents through glass fiber filters A2->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure bound radioactivity using a scintillation counter D2->D3 D4 Calculate IC₅₀ from competition curve and convert to Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing hSERT and prepare a crude membrane suspension. Determine the protein concentration using a Bradford or BCA assay.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + [³H]-Citalopram + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + [³H]-Citalopram + excess unlabeled Fluoxetine.

    • Competition: Cell membranes + [³H]-Citalopram + varying concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Broader Implications

The comparative case of Citalopram demonstrates with exceptional clarity the power of fluorination in drug design. The substitution of a single hydrogen atom with fluorine on the isobenzofuran scaffold results in a manifold increase in binding affinity for the serotonin transporter, the molecular target for its antidepressant action. This enhancement is a direct result of fluorine's unique electronic properties, which facilitate stronger and more favorable interactions within the protein's binding site.

This principle is not limited to isobenzofurans or SSRIs. The strategic incorporation of fluorine is a widely used and validated approach across numerous therapeutic areas, including oncology, virology, and inflammatory diseases, to enhance potency, selectivity, and metabolic stability.[2][5][13] For researchers and drug development professionals, understanding the structure-activity relationships of fluorination is essential for the rational design of next-generation therapeutics with improved clinical profiles.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. HAL Open Science. Available at: [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • SERT Transporter Assay. BioIVT. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]

  • [Fluorinated organic compounds: synthesis and biological applications]. PubMed. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journals. Available at: [Link]

  • Escitalopram versus citalopram: the surprising role of the R-enantiomer. PubMed. Available at: [Link]

  • [Escitalopram is more effective than citalopram for the treatment of severe major depressive disorder]. PubMed. Available at: [Link]

  • Efficacy comparison of escitalopram and citalopram in the treatment of major depressive disorder: pooled analysis of placebo-controlled trials. PubMed. Available at: [Link]

Sources

A Researcher's Guide to 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Cost-Benefit Analysis for Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic workflow is a critical decision, balancing cost, efficiency, and the ultimate performance of the target molecules. In the landscape of modern medicinal chemistry, fluorinated heterocycles have emerged as powerful tools for modulating the physicochemical and biological properties of drug candidates.[1][2] This guide provides an in-depth cost-benefit analysis of a specialized, yet potentially transformative building block: 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran .

While specific, published applications of this exact molecule remain nascent, this guide will extrapolate from the well-established principles of fluorine chemistry and the known biological relevance of the isobenzofuran scaffold to present a forward-looking analysis of its potential. We will objectively compare its projected performance with non-fluorinated and less-fluorinated alternatives, supported by a logical framework and cost analysis based on current market data.

The Strategic Advantage of Fluorination in the Isobenzofuran Scaffold

The isobenzofuranone core, a γ-lactone fused to a benzene ring, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[3][4] These molecules have demonstrated a wide array of therapeutic potential, including antiproliferative, antifungal, and antioxidant activities.[3][5] The strategic incorporation of fluorine atoms into this scaffold, as seen in this compound, is hypothesized to bestow several key advantages that can significantly enhance its utility in drug discovery programs.

The introduction of fluorine can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved half-life and bioavailability of a drug candidate.[1]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

These benefits, however, come at a cost, both in terms of the purchase price of the building block and potentially more challenging synthetic manipulations. The following sections will dissect this trade-off to provide a clear picture for researchers.

Cost Analysis: A Comparative Look at Isobenzofuran Building Blocks

A primary consideration for any research program is the cost of starting materials. The table below provides a snapshot of the current market prices for this compound and its relevant analogues.

CompoundStructureMolecular FormulaSupplier(s)Indicative Price (USD/gram)
This compound C₈H₃F₅OFluorochem[6]Request Quote
1,3-DihydroisobenzofuranC₈H₈OFluorochem[7], CymitQuimica[8]~$9.48
5-(Trifluoromethyl)isobenzofuran-1,3-dioneC₉H₃F₃O₃Fluorochem[3]~$7330 (for 250mg)

Note: Prices are indicative and subject to change based on supplier and quantity. The price for the pentafluorinated compound is available upon request, which is typical for specialized reagents.

The significant price premium for fluorinated analogues is immediately apparent. This higher initial cost must be weighed against the potential downstream benefits in a research and development pipeline. A more potent and metabolically stable compound discovered early in the process can save significant time and resources in lead optimization, offsetting the higher upfront cost of the building block.

Experimental Considerations and a Hypothetical Workflow

While specific experimental protocols for this compound are not yet widely published, we can extrapolate a potential synthetic application based on the known reactivity of similar heterocyclic systems. One plausible application is its use as a scaffold in the synthesis of novel kinase inhibitors, a common target in oncology research.

Hypothetical Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Precursor

This protocol outlines a hypothetical Suzuki coupling reaction to functionalize the pentafluorinated isobenzofuran core.

Materials:

  • This compound

  • A suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

This hypothetical protocol serves as a starting point for researchers to explore the reactivity of this novel building block.

Visualizing the Workflow and Rationale

To further clarify the proposed research path, the following diagrams illustrate the logical flow of a drug discovery campaign utilizing this fluorinated scaffold and the key decision points in a cost-benefit analysis.

drug_discovery_workflow cluster_1 Synthesis & Screening cluster_2 Lead Optimization cluster_3 Outcome A 1,1,3,3,5-Pentafluoro- 1,3-dihydroisobenzofuran C Library Synthesis A->C Higher Initial Cost B Non-fluorinated or Monofluorinated Analogs B->C Lower Initial Cost D Initial Biological Screening (Potency, Selectivity) C->D E ADME & PK Studies (Metabolic Stability) D->E Promising Hits F In Vivo Efficacy E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow comparing fluorinated and non-fluorinated starting materials.

cost_benefit_analysis cluster_cost Factors Increasing Cost cluster_benefit Potential Benefits Cost Cost Analysis Decision Decision Point: Utilize Fluorinated Scaffold? Cost->Decision Benefit Benefit Analysis Benefit->Decision C1 Higher Purchase Price C1->Cost C2 Potentially More Complex Synthetic Routes C2->Cost B1 Improved Metabolic Stability B1->Benefit B2 Enhanced Potency & Selectivity B2->Benefit B3 Better Pharmacokinetics B3->Benefit B4 Reduced Downstream Optimization Costs B4->Benefit

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis and application of novel fluorinated compounds are at the forefront of innovation in pharmaceuticals and material science. The unique properties imparted by fluorine atoms can dramatically alter a molecule's biological and chemical characteristics. However, these same properties demand a heightened level of safety and handling awareness. This guide provides an in-depth, experience-driven protocol for the safe handling of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran, focusing on the critical role of Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structure and referencing data from analogous fluorinated compounds, we can establish a robust safety framework.

Hazard Analysis: Understanding the Risks of Fluorinated Isobenzofurans

This compound is a highly fluorinated heterocyclic compound. The presence of multiple fluorine atoms and the isobenzofuran core suggests several potential hazards that must be addressed through appropriate PPE selection. Based on data from similar fluorinated aromatics and heterocyclic compounds, we can anticipate the following risks:

  • Skin and Eye Irritation: Many fluorinated organic compounds are known to be irritants. Direct contact can lead to redness, pain, and in severe cases, chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory system.[1]

  • Toxicity: Fluorinated compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Thermal Decomposition Hazards: At elevated temperatures, fluorinated organic molecules can decompose, potentially releasing highly toxic and corrosive gases such as hydrogen fluoride (HF).[3][4]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for ensuring operator safety.

The Core Ensemble: Essential PPE for Routine Operations

For standard laboratory operations involving this compound at ambient temperatures and in small quantities (milligram to gram scale) within a certified chemical fume hood, the following PPE is mandatory:

Eye and Face Protection: A Non-Negotiable Barrier
  • Chemical Splash Goggles: These are the minimum requirement for eye protection. They must be worn at all times when handling the compound. Safety glasses, even with side shields, do not provide adequate protection from splashes.[5][6]

  • Face Shield: When there is an increased risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a face shield must be worn in conjunction with chemical splash goggles.[5]

Hand Protection: Selecting the Right Glove Material

The choice of glove material is critical for preventing dermal exposure. Not all standard laboratory gloves offer sufficient protection against fluorinated solvents and reagents.

  • Recommended Glove Types: Based on data for similar fluorinated compounds, gloves made of Viton® or those with a multi-layer laminate construction (e.g., Silver Shield®/4H®) are recommended for prolonged contact. For incidental contact, double-gloving with nitrile gloves is a common practice, but gloves should be changed immediately upon any known or suspected contact with the chemical.[7]

  • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[1]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Enhanced Precautions: PPE for High-Risk Scenarios

Certain operations necessitate an elevated level of PPE. These include:

  • Handling large quantities of the compound.

  • Working with the substance at elevated temperatures.

  • Procedures with a significant risk of aerosol generation.

  • Cleaning up spills.

In these situations, in addition to the core PPE ensemble, the following should be employed:

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Respirator Selection: The use of a respirator should be based on a formal risk assessment. For many operations, a half-mask respirator with organic vapor cartridges may be sufficient.[1] In situations with the potential for high vapor concentrations or the generation of hydrogen fluoride, a full-face respirator with appropriate combination cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[3][8] All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.

Procedural Workflow for PPE: A Step-by-Step Guide

The following workflow ensures that PPE is used effectively and safely.

DOT Diagram: PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) cluster_disposal Disposal A Assess Task-Specific Hazards B Select Appropriate PPE Ensemble A->B Based on Risk Level C 1. Lab Coat & Chemical Apron D 2. Respirator (if required) C->D E 3. Eye & Face Protection D->E F 4. Gloves (outer layer last) E->F G 1. Outer Gloves H 2. Chemical Apron & Lab Coat G->H I 3. Eye & Face Protection H->I J 4. Respirator I->J K 5. Inner Gloves J->K L Dispose of all contaminated PPE as Hazardous Waste

Caption: A flowchart illustrating the procedural steps for PPE selection, donning, doffing, and disposal.

Disposal of Contaminated PPE: A Critical Final Step

All disposable PPE that has been in contact with this compound must be considered hazardous waste.

  • Collection: Place contaminated gloves, aprons, and other disposable items in a designated, sealed container for hazardous waste.[1]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.[5]

  • Disposal: Follow all institutional and local regulations for the disposal of chemical-contaminated waste.[9][10]

Emergency Preparedness: Responding to Exposures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][9]

Conclusion: Fostering a Culture of Safety

The safe handling of highly fluorinated compounds like this compound is paramount in a research setting. Adherence to the PPE guidelines outlined in this document, based on the principles of chemical analogy and established safety protocols for fluorinated substances, provides a strong foundation for protecting laboratory personnel. Remember that PPE is the last line of defense; it must be used in conjunction with proper engineering controls, such as a certified chemical fume hood, and safe work practices. By integrating these principles into your daily laboratory operations, you contribute to a robust culture of safety and scientific excellence.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins.
  • Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
  • Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Cerilliant. (2015). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,1,3,3,3-PENTAFLUOROPROPENE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.